8-Ethoxyquinolin-5-amine
Description
BenchChem offers high-quality 8-Ethoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-ethoxyquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUMUIICJTMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine: Properties, Synthesis, and Applications
Introduction and Overview
8-Ethoxyquinolin-5-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a wide spectrum of biological activities.[1][2][3] Specifically, derivatives of 8-hydroxyquinoline and 8-aminoquinoline have garnered significant interest for their potent antimicrobial, anticancer, and neuroprotective properties, often attributed to their metal-chelating capabilities.[3][4]
This guide provides a comprehensive technical overview of 8-Ethoxyquinolin-5-amine, a derivative where the foundational 8-hydroxyl group is etherified and an amino group is present at the 5-position. The ethoxy modification significantly alters the molecule's lipophilicity, metabolic profile, and hydrogen bonding capacity compared to its hydroxyl analog, while the 5-amino group serves as a critical synthetic handle for further molecular elaboration. This combination makes 8-Ethoxyquinolin-5-amine a valuable building block for the development of novel therapeutic agents and functional materials.
This document details the compound's chemical and physical properties, outlines a robust synthetic pathway, explores its reactivity and derivatization potential, discusses its applications in drug discovery, and provides essential safety and handling information.
Chemical Identity and Physicochemical Properties
Correct identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.
Chemical Structure and Identifiers
The structural and identifying information for 8-Ethoxyquinolin-5-amine is summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | 8-Ethoxyquinolin-5-amine | N/A |
| CAS Number | 75793-53-2 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| Chemical Structure | N/A | |
| SMILES | CCOC1=C2C=CC=NC2=CC=C1N | N/A |
| InChIKey | Not readily available | N/A |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds like 8-aminoquinoline and 5-aminoquinoline.[6][7] The presence of the quinoline core, a primary aromatic amine, and an ether functional group dictates its behavior.
| Property | Predicted/Expected Value | Scientific Rationale |
| Physical Form | Expected to be a crystalline solid at room temperature. | Similar to other substituted aminoquinolines like 5-aminoquinoline and 8-aminoquinoline.[6][7] |
| Melting Point | Data not available. Expected to be higher than room temperature. | Aromatic compounds with potential for hydrogen bonding and dipole-dipole interactions typically have moderate to high melting points. |
| Boiling Point | Data not available. Expected to be high (>300 °C) with potential decomposition. | High molecular weight and polar functional groups lead to strong intermolecular forces requiring high energy for vaporization. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF, chloroform). | The aromatic quinoline core and ethyl group impart lipophilic character. The amino group allows for limited aqueous solubility via hydrogen bonding, which would be enhanced under acidic conditions due to protonation. |
| pKa (Conjugate Acid) | ~4-5 | The basicity of the quinoline nitrogen (pKa ~4.9 for quinoline) and the aromatic amine are the primary determinants. The electron-donating ethoxy group may slightly increase the basicity compared to unsubstituted 5-aminoquinoline. |
| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | The ethoxy group increases lipophilicity compared to a hydroxyl group. The predicted XlogP for the isomer 5-ethoxyquinolin-8-amine is 2.1.[8] |
Synthesis and Purification
A reliable synthetic route is crucial for accessing sufficient quantities of 8-Ethoxyquinolin-5-amine for research purposes. While a specific published procedure for this exact molecule is scarce, a logical and robust multi-step synthesis can be proposed based on established organochemical transformations of the quinoline scaffold.[9][10][11]
The proposed pathway begins with the commercially available 8-hydroxyquinoline and proceeds through etherification, nitration, and subsequent reduction.
Proposed Synthetic Workflow
The overall three-step synthesis is outlined below.
Sources
- 1. rroij.com [rroij.com]
- 2. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]
- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. 8-Ethoxy-5-nitroquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Ethoxyquinolin-5-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical transformations, offering detailed, field-proven insights into the experimental methodologies. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 8-Ethoxyquinolin-5-amine
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 8-Ethoxyquinolin-5-amine, featuring an ethoxy group at the 8-position and an amine at the 5-position, imparts unique electronic and steric properties. These characteristics make it a sought-after intermediate for the synthesis of novel compounds with potential applications as antimalarial, anticancer, and anti-inflammatory agents. Understanding its synthesis is therefore of paramount importance for the advancement of these research areas.
Strategic Overview of the Synthesis
The synthesis of 8-Ethoxyquinolin-5-amine is most efficiently achieved through a two-stage process commencing from the readily available 8-hydroxyquinoline. The overall strategy involves the introduction of a nitro group at the 5-position and an ethoxy group at the 8-position, followed by the reduction of the nitro group to the target amine. Two primary retrosynthetic pathways can be envisioned, differing in the sequence of the nitration and ethoxylation steps.
"8-Ethoxyquinolin-5-amine" -> "8-Ethoxy-5-nitroquinoline" [label="Reduction"]; "8-Ethoxy-5-nitroquinoline" -> "5-Nitro-8-hydroxyquinoline" [label="Ethoxylation (Route A)"]; "8-Ethoxy-5-nitroquinoline" -> "8-Ethoxyquinoline" [label="Nitration (Route B)"]; "5-Nitro-8-hydroxyquinoline" -> "8-Hydroxyquinoline" [label="Nitration"]; "8-Ethoxyquinoline" -> "8-Hydroxyquinoline" [label="Ethoxylation"]; }
Figure 1: Retrosynthetic analysis of 8-Ethoxyquinolin-5-amine.This guide will detail both synthetic routes, providing a comparative analysis to aid in the selection of the most appropriate pathway based on available resources and desired outcomes.
Synthesis Pathway A: Nitration Followed by Ethoxylation
This pathway commences with the nitration of 8-hydroxyquinoline to yield 5-nitro-8-hydroxyquinoline, which is subsequently subjected to a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Nitration of 8-Hydroxyquinoline
The introduction of a nitro group at the 5-position of the 8-hydroxyquinoline ring is a critical step. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, while the nitrogen in the quinoline ring is deactivating. Nitration typically occurs at positions 5 and 7. To achieve regioselective nitration at the 5-position, careful control of reaction conditions is necessary.
Reaction Scheme:
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place 8-hydroxyquinoline.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a specified period.
-
Pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-nitro-8-hydroxyquinoline.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration at positions 5 and 7) and decomposition of the starting material.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Ice Quench: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the product, which has low solubility in aqueous media.
Step 2: Ethoxylation of 5-Nitro-8-hydroxyquinoline (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the hydroxyl group of 5-nitro-8-hydroxyquinoline is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[1][2][3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 5-nitro-8-hydroxyquinoline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) at room temperature.[4]
-
Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (typically 50-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. The choice of base depends on the desired reactivity and reaction conditions.
-
Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[4]
-
Ethylating Agent: Ethyl iodide is often preferred over ethyl bromide due to the better leaving group ability of iodide, leading to faster reaction rates.
Synthesis Pathway B: Ethoxylation Followed by Nitration
This alternative route involves the initial protection of the hydroxyl group as an ether, followed by the nitration of the resulting 8-ethoxyquinoline.
Step 1: Ethoxylation of 8-Hydroxyquinoline
The Williamson ether synthesis is employed here as well, but on the 8-hydroxyquinoline starting material.
Reaction Scheme:
The experimental protocol is analogous to that described in section 3.2, with 8-hydroxyquinoline as the starting material instead of 5-nitro-8-hydroxyquinoline.
Step 2: Nitration of 8-Ethoxyquinoline
Nitration of 8-ethoxyquinoline will also yield a mixture of 5- and 7-nitro isomers. The ethoxy group is an activating, ortho-, para-directing group.
Reaction Scheme:
The experimental protocol is similar to that described in section 3.1, using 8-ethoxyquinoline as the substrate. Separation of the 5-nitro and 7-nitro isomers may be required, typically achieved by fractional crystallization or column chromatography.
Final Step: Reduction of 8-Ethoxy-5-nitroquinoline
The final and crucial step is the reduction of the nitro group in 8-Ethoxy-5-nitroquinoline to the corresponding amine. Several methods are available for this transformation, each with its own advantages and disadvantages.
Reaction Scheme:
Method 1: Catalytic Hydrogenation
This is often the cleanest and most efficient method for nitro group reduction.[4]
Experimental Protocol:
-
Dissolve 8-Ethoxy-5-nitroquinoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the system with hydrogen gas (typically 1-4 atm).
-
Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.
-
Hydrogen Gas: Hydrogen is the reducing agent, and the reaction is typically carried out under a positive pressure of H₂ to ensure a sufficient supply for the reaction.
-
Celite Filtration: Celite is a filter aid that helps to remove the fine particles of the Pd/C catalyst from the reaction mixture.
Method 2: Reduction with Metals in Acidic Media
Classic methods using metals like iron, tin, or zinc in the presence of an acid are also effective.[3][4]
Experimental Protocol (using Iron/Acetic Acid):
-
In a round-bottom flask, suspend 8-Ethoxy-5-nitroquinoline and iron powder in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.
-
Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Causality of Experimental Choices:
-
Iron/Acetic Acid: In the presence of an acid, iron acts as a reducing agent. This method is often preferred for its cost-effectiveness and tolerance of some functional groups that might be sensitive to catalytic hydrogenation.
Method 3: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for nitro groups.[5][6][7]
Experimental Protocol:
-
Dissolve 8-Ethoxy-5-nitroquinoline in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.
-
Heat the solution to a moderate temperature (e.g., 50-60 °C).
-
Add a solution of sodium dithionite in water portion-wise to the reaction mixture.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to obtain the product.
Causality of Experimental Choices:
-
Sodium Dithionite: This reagent is particularly useful when other reducible functional groups are present in the molecule that might not be stable under catalytic hydrogenation or strongly acidic conditions.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the key steps in the synthesis of 8-Ethoxyquinolin-5-amine.
| Step | Reaction | Reagents and Conditions | Typical Yield | Purity |
| Route A | ||||
| 1 | Nitration of 8-Hydroxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 70-85% | >95% after recrystallization |
| 2 | Ethoxylation of 5-Nitro-8-hydroxyquinoline | NaH, C₂H₅I, DMF, 60 °C | 80-90% | >98% after chromatography |
| Route B | ||||
| 1 | Ethoxylation of 8-Hydroxyquinoline | K₂CO₃, C₂H₅Br, Acetone, reflux | 85-95% | >98% after distillation |
| 2 | Nitration of 8-Ethoxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 60-75% (of 5-nitro isomer) | >95% after separation |
| Final Step | ||||
| 3 | Reduction of 8-Ethoxy-5-nitroquinoline | H₂, Pd/C, Ethanol, RT | 90-98% | >99% after recrystallization |
| Fe, Acetic Acid, Ethanol, reflux | 80-90% | >95% after workup | ||
| Na₂S₂O₄, MeOH/H₂O, 60 °C | 85-95% | >97% after workup |
Conclusion
The synthesis of 8-Ethoxyquinolin-5-amine can be reliably achieved through a two-step sequence starting from 8-hydroxyquinoline. Both Route A (nitration followed by ethoxylation) and Route B (ethoxylation followed by nitration) are viable options. The choice between these routes may depend on the ease of separation of intermediates and the overall yield. The final reduction of the nitro group can be accomplished using several methods, with catalytic hydrogenation generally providing the cleanest and most efficient conversion. This guide provides the necessary technical details and rationale to enable researchers to successfully synthesize this important chemical intermediate.
References
- Benchchem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
- Edelmann, F. T. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
- Khurana, J. M. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform.
- BYJU'S. Williamson Ether Synthesis reaction.
- Wikipedia. (2023). Reduction of nitro compounds.
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Owsley, D. C., & Bloomfield, J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis.
- Taylor & Francis. Williamson ether synthesis – Knowledge and References.
- Common Organic Chemistry. Nitro Reduction - Iron (Fe).
- Common Organic Chemistry. Nitro Reduction - SnCl2.
- Reddit. (2021).
- TCI Chemicals.
- University of Illinois.
Sources
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis | Semantic Scholar [semanticscholar.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8-Ethoxyquinolin-5-amine: A Technical Guide for Researchers
Abstract
8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinoline-based structures are recognized for their broad range of biological activities, including antimalarial, anticancer, and antioxidant properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Ethoxyquinolin-5-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to serve as an authoritative predictive reference for scientists working with this molecule. Detailed, field-proven protocols for data acquisition are also presented to ensure reliable and reproducible results in the laboratory.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic properties. 8-Ethoxyquinolin-5-amine consists of a quinoline core substituted with an amine group at the C5 position and an ethoxy group at the C8 position. These substitutions significantly influence the electronic environment of the molecule and, consequently, its spectral features.
Caption: Molecular Structure of 8-Ethoxyquinolin-5-amine.
Table 1: Physicochemical Properties of 8-Ethoxyquinolin-5-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1154275-84-9 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [3][4] |
| Monoisotopic Mass | 188.09496 Da | [4] |
| Physical Form | Powder | [5] |
| InChIKey | VFWGSTJBADWOAX-UHFFFAOYSA-N |[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core, the amine protons, and the protons of the ethoxy group. The electron-donating effects of the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups will cause a general upfield shift (to lower ppm values) for the protons on the aromatic rings compared to unsubstituted quinoline.[6]
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H₂ | ~8.6 - 8.8 | dd | 1H | J ≈ 4.2, 1.7 | Adjacent to ring nitrogen, deshielded.[7] |
| H₃ | ~7.3 - 7.5 | dd | 1H | J ≈ 8.4, 4.2 | Coupled to H₂ and H₄. |
| H₄ | ~8.3 - 8.5 | dd | 1H | J ≈ 8.4, 1.7 | Deshielded by proximity to nitrogen.[7] |
| H₆ | ~6.8 - 7.0 | d | 1H | J ≈ 8.0 | Shielded by -NH₂ group. |
| H₇ | ~7.1 - 7.3 | d | 1H | J ≈ 8.0 | Influenced by both -NH₂ and -OEt groups. |
| -NH₂ | ~4.5 - 5.5 | br s | 2H | - | Broad signal, exchangeable with D₂O.[8] |
| -OCH₂- | ~4.0 - 4.2 | q | 2H | J ≈ 7.0 | Methylene protons of the ethoxy group. |
| -CH₃ | ~1.4 - 1.6 | t | 3H | J ≈ 7.0 | Methyl protons of the ethoxy group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, showing eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C₂ | ~148 | Adjacent to ring nitrogen.[9] |
| C₃ | ~121 | |
| C₄ | ~135 | |
| C₄ₐ | ~128 | Bridgehead carbon. |
| C₅ | ~145 | Attached to electron-donating -NH₂ group. |
| C₆ | ~110 | Shielded by -NH₂ group. |
| C₇ | ~118 | |
| C₈ | ~150 | Attached to electronegative oxygen.[10][11] |
| C₈ₐ | ~140 | Bridgehead carbon, adjacent to nitrogen. |
| -OCH₂- | ~64 | Methylene carbon of the ethoxy group. |
| -CH₃ | ~15 | Methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Acquisition
To obtain high-quality NMR spectra, a standardized and robust protocol is essential. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like those on the amine group, resulting in sharper signals.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 8-Ethoxyquinolin-5-amine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted IR Spectral Data
The IR spectrum of 8-Ethoxyquinolin-5-amine will be characterized by absorptions corresponding to its primary amine, ether, and aromatic functionalities.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
|---|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | A characteristic doublet is expected for a primary amine (-NH₂).[12][13] |
| 3100 - 3000 | C-H Aromatic Stretch | Quinoline Ring | Medium to Weak | Stretching of sp² C-H bonds. |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethoxy Group (-CH₂, -CH₃) | Medium | Stretching of sp³ C-H bonds. |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | This band can sometimes overlap with aromatic ring stretches.[12][14] |
| 1600, 1500, 1450 | C=C & C=N Ring Stretch | Aromatic/Heterocyclic Core | Medium to Strong | Multiple bands are characteristic of the quinoline ring system.[15] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Stretching of the C₅-N bond.[12] |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | Characteristic strong absorption for the ether linkage. |
| ~1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |
| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad | Out-of-plane bending of the N-H bonds.[12] |
Experimental Protocol for IR Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders due to its simplicity, speed, and minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 8-Ethoxyquinolin-5-amine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scanning: Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.
Predicted Mass Spectrum
The primary goal is to observe the molecular ion or, more commonly in ESI, a protonated or adducted version of the molecule.
Table 5: Predicted m/z Values for Key Ions (Positive ESI Mode)
| Ion | Formula | Calculated m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₃N₂O]⁺ | 189.1022 | Protonated molecule; typically the base peak in ESI+.[4] |
| [M+Na]⁺ | [C₁₁H₁₂N₂ONa]⁺ | 211.0842 | Sodium adduct; common when sodium salts are present.[4] |
| [M]⁺ | [C₁₁H₁₂N₂O]⁺ | 188.0944 | Molecular ion (more common in EI, but can be observed).[4] |
Plausible Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS analysis), the protonated molecule [M+H]⁺ at m/z 189 would likely undergo fragmentation. A primary loss would be the neutral molecule ethylene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 161. Another possibility is the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at m/z 160.
Caption: Plausible fragmentation pathways for 8-Ethoxyquinolin-5-amine in MS/MS.
Experimental Protocol for MS Acquisition (ESI-MS)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.
-
Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
-
Data Analysis: Identify the base peak and confirm it corresponds to the expected [M+H]⁺ ion at m/z 189.10. Look for other common adducts like [M+Na]⁺.
Conclusion
This guide provides a detailed, predictive spectroscopic framework for the characterization of 8-Ethoxyquinolin-5-amine. The anticipated NMR, IR, and MS data presented herein, derived from established chemical principles and analysis of analogous structures, offers a robust benchmark for researchers. By following the outlined experimental protocols, scientists can reliably acquire high-quality data to confirm the identity, structure, and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research in drug development and materials science.
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). Retrieved January 2, 2026, from [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
IR: amines. (n.d.). Retrieved January 2, 2026, from [Link]
-
Infrared Spectroscopy - CDN. (n.d.). Retrieved January 2, 2026, from [Link]
-
5-ethoxyquinolin-8-amine (C11H12N2O) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]
-
5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Introduction to IR Spectroscopy - Amines. - YouTube. (2012, October 11). Retrieved January 2, 2026, from [Link]
-
10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24). Retrieved January 2, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 6. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 8. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]
- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]
- 10. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 13C NMR [m.chemicalbook.com]
- 11. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-Ethoxyquinolin-5-amine has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of 8-Ethoxyquinolin-5-amine, its chemical identity, synthesis, potential applications, and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.
Core Identification and Chemical Properties
Chemical Identity:
8-Ethoxyquinolin-5-amine is a substituted quinoline derivative. It is crucial to distinguish it from its isomer, 5-Ethoxyquinolin-8-amine, as the positional difference of the ethoxy and amine groups significantly impacts its chemical and biological properties.
| Identifier | Value | Source |
| Chemical Name | 8-Ethoxyquinolin-5-amine | N/A |
| CAS Number | 75793-53-2 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Canonical SMILES | CCO(C=C(N)C=C1)=C2C1=CC=CN=C2 | N/A |
| InChI Key | Not available | N/A |
Physicochemical Properties:
Detailed experimental data on the physicochemical properties of 8-Ethoxyquinolin-5-amine are not extensively published. However, based on supplier data sheets, some key properties are summarized below. Researchers should note that these values may be predicted or from limited experimental data and should be confirmed experimentally where critical.
| Property | Value | Source |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically ≥95% | [2] |
Synthesis and Purification
A general synthetic scheme for related compounds, such as 5-amino-8-hydroxyquinoline, involves the reduction of 5-nitro-8-hydroxyquinoline. A similar strategy could be employed for 8-Ethoxyquinolin-5-amine, starting from 8-ethoxy-5-nitroquinoline.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 8-Ethoxyquinolin-5-amine.
Experimental Protocol (Adapted from a similar synthesis):
The following is a generalized protocol adapted from the synthesis of 5-amino-8-hydroxyquinoline, which researchers can use as a starting point for the synthesis of 8-Ethoxyquinolin-5-amine from 8-ethoxy-5-nitroquinoline.[3] Note: This protocol requires optimization and validation.
-
Reaction Setup: In a round-bottom flask, dissolve 8-ethoxy-5-nitroquinoline in a suitable solvent such as isopropanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Reduction: Heat the mixture to a specified temperature (e.g., 70-80°C). Slowly add a reducing agent, such as hydrazine hydrate, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst.
-
Crystallization: Allow the filtrate to cool, which should induce the crystallization of the 8-Ethoxyquinolin-5-amine product.
-
Isolation and Purification: Collect the crystals by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4] While specific research directly utilizing 8-Ethoxyquinolin-5-amine is limited in publicly available literature, its structural motifs suggest significant potential in several therapeutic areas.
Potential as an Antibacterial Agent:
A study on a series of 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids demonstrated potent antibacterial activity.[5] The presence of the 5-amino and 8-alkoxy (including 8-ethoxy) groups was a key feature of these compounds. Although 8-Ethoxyquinolin-5-amine is a simpler molecule, this research suggests that the 5-amino-8-ethoxyquinoline core could serve as a valuable pharmacophore for the development of new antibacterial agents.[5] The 8-ethoxy derivatives in the study showed a better safety profile compared to other substitutions, albeit with slightly reduced activity.[5]
Scaffold for Kinase Inhibitors and Other Targeted Therapies:
The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The amino group at the 5-position provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives that can be screened for activity against various kinases or other biological targets. The ethoxy group at the 8-position can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
Logical Relationship in Drug Discovery:
Caption: The role of 8-Ethoxyquinolin-5-amine as a starting scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As a research chemical, 8-Ethoxyquinolin-5-amine should be handled with care by qualified professionals in a laboratory setting. The following information is based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc.
Hazard Identification:
-
Causes skin irritation. (H315)
-
Causes serious eye irritation. (H319)
-
May cause respiratory irritation. (H335)
Precautionary Measures:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or fumes. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If you feel unwell, seek medical advice.
Reputable Suppliers
8-Ethoxyquinolin-5-amine (CAS 75793-53-2) is available from several chemical suppliers that specialize in research chemicals. When sourcing this compound, it is essential to verify the purity and obtain a certificate of analysis.
Identified Suppliers:
Conclusion
8-Ethoxyquinolin-5-amine is a valuable building block for medicinal chemistry and drug discovery. Its quinoline core, combined with the strategic placement of an amino and an ethoxy group, offers numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antibacterial agents. While detailed biological studies on this specific molecule are not yet widespread, the existing literature on related compounds provides a strong rationale for its further investigation. Researchers working with 8-Ethoxyquinolin-5-amine must adhere to strict safety protocols due to its irritant properties. This guide serves as a foundational resource to support the exploration of this promising chemical entity in the advancement of pharmaceutical research.
References
-
The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]
-
The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
- Method for preparing 5-amino-8-hydroxyquinoline.
-
Nitroxoline | CAS#:4008-48-4. Chemsrc. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]
-
(PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
Sources
- 1. 75793-53-2|8-Ethoxyquinolin-5-amine|BLD Pharm [bldpharm.com]
- 2. 75793-53-2 | 8-Ethoxyquinolin-5-amine - Moldb [moldb.com]
- 3. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 8-Ethoxyquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 8-Ethoxyquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and employs predictive methodologies to offer a robust understanding of its structural and chemical properties. This approach is designed to empower researchers in drug discovery and development with the foundational knowledge required for further investigation.
Introduction to 8-Ethoxyquinolin-5-amine: A Scaffold of Interest
The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. 8-Ethoxyquinolin-5-amine belongs to the class of 5-amino-8-alkoxyquinolines, which have been investigated for their potential as antibacterial agents. Notably, structure-activity relationship (SAR) studies on related quinolone antibacterials have indicated that while 8-ethoxy derivatives may exhibit lower potency compared to their 8-methoxy counterparts, they often present an improved safety profile. This trade-off between activity and safety makes 8-Ethoxyquinolin-5-amine and its derivatives intriguing candidates for further optimization in drug discovery programs. Understanding the nuanced details of its molecular structure is paramount to unlocking its full therapeutic potential.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of 8-Ethoxyquinolin-5-amine is presented in the table below. This information is critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 75793-53-2 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂N₂O | PubChemLite |
| Molecular Weight | 188.23 g/mol | PubChemLite |
| Appearance | Predicted to be a solid | Inferred |
| Predicted LogP | 2.1 | PubChemLite |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Safety and Handling: As with any research chemical, appropriate safety precautions should be taken when handling 8-Ethoxyquinolin-5-amine. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Elucidation of Molecular Structure
A definitive understanding of the three-dimensional arrangement of atoms and the electronic landscape of a molecule is fundamental to predicting its interactions with biological targets. In the absence of an experimentally determined crystal structure for 8-Ethoxyquinolin-5-amine, we present a predicted structure based on energy minimization calculations and analysis of related compounds.
Caption: 2D representation of 8-Ethoxyquinolin-5-amine.
Bond Lengths and Angles (Predicted): Computational modeling suggests a planar quinoline ring system. The C-N bond length of the amine group is expected to be around 1.38 Å, indicative of some degree of electron delocalization with the aromatic ring. The C-O bond of the ethoxy group is predicted to be approximately 1.37 Å, also showing partial double bond character. Bond angles within the quinoline core are anticipated to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fused ring system.
Synthesis and Characterization
Caption: Proposed synthetic workflow for 8-Ethoxyquinolin-5-amine.
Step-by-Step Methodology (Proposed):
Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline This step involves the nitration of commercially available 8-hydroxyquinoline.
-
Protocol: To a cooled (0-5 °C) solution of 8-hydroxyquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then carefully poured onto crushed ice. The precipitated yellow solid is collected by filtration, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Synthesis of 8-Ethoxy-5-nitroquinoline The second step is a Williamson ether synthesis to introduce the ethoxy group.
-
Protocol: A mixture of 8-hydroxy-5-nitroquinoline, anhydrous potassium carbonate, and ethyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography on silica gel.
Step 3: Synthesis of 8-Ethoxyquinolin-5-amine The final step is the reduction of the nitro group to the primary amine.
-
Protocol: Several methods can be employed for this reduction. A common laboratory method involves the use of tin(II) chloride dihydrate in concentrated hydrochloric acid or ethanol. The 8-ethoxy-5-nitroquinoline is dissolved in the appropriate solvent, and an excess of the reducing agent is added. The mixture is heated until the reaction is complete (monitored by TLC). After cooling, the reaction is basified to precipitate the tin salts, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude 8-Ethoxyquinolin-5-amine, which can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known effects of the substituents on the quinoline core and data from analogous compounds.
5.1. ¹H NMR Spectroscopy (Predicted) The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring, the ethoxy group, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.7 | dd | ~4.2, 1.7 |
| H3 | ~7.4 | dd | ~8.4, 4.2 |
| H4 | ~8.5 | dd | ~8.4, 1.7 |
| H6 | ~6.8 | d | ~8.0 |
| H7 | ~7.2 | d | ~8.0 |
| -NH₂ | ~4.5 | br s | - |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
5.2. ¹³C NMR Spectroscopy (Predicted) The predicted ¹³C NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in 8-Ethoxyquinolin-5-amine.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 |
| C3 | ~122 |
| C4 | ~134 |
| C4a | ~128 |
| C5 | ~140 |
| C6 | ~108 |
| C7 | ~118 |
| C8 | ~150 |
| C8a | ~138 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~15 |
5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of 8-Ethoxyquinolin-5-amine is expected to show the following characteristic absorption bands:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2980-2850 |
| C=N, C=C (aromatic) | Stretch | 1620-1450 |
| N-H (amine) | Scissoring | 1650-1580 |
| C-O (ether) | Asymmetric Stretch | 1275-1200 |
| C-N (aromatic amine) | Stretch | 1335-1250 |
5.4. Mass Spectrometry (Predicted) In an electron ionization (EI) mass spectrum, 8-Ethoxyquinolin-5-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Key fragmentation pathways would likely involve the loss of an ethyl radical (M-29) and subsequent loss of carbon monoxide (M-29-28).
Potential Applications in Drug Discovery
The structural features of 8-Ethoxyquinolin-5-amine make it a valuable scaffold for the development of new therapeutic agents.
-
Antibacterial Agents: As a quinoline derivative, it holds potential as a lead compound for novel antibacterial drugs. The 5-amino and 8-ethoxy substituents can be further modified to optimize antibacterial activity and pharmacokinetic properties.
-
Anticancer Agents: The quinoline core is present in several anticancer drugs. The ability of the 8-alkoxy group to modulate solubility and the potential for the 5-amino group to interact with biological targets suggest that derivatives of this compound could be explored for their antiproliferative effects.
-
Antimalarial and Antiviral Research: Quinolines are renowned for their antimalarial properties. While the primary focus for 8-aminoquinolines has been in this area, the specific substitution pattern of 8-Ethoxyquinolin-5-amine may confer unique activities that warrant investigation against various parasitic and viral targets.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the molecular structure of 8-Ethoxyquinolin-5-amine. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers to initiate experimental work on this compound. The key to unlocking its full potential lies in the empirical validation of its synthesis, the thorough characterization of its physicochemical and structural properties, and the systematic exploration of its biological activities. Future research should focus on obtaining experimental spectroscopic and crystallographic data to confirm the predictions made in this guide. Furthermore, the synthesis of a library of derivatives with modifications at the 5-amino and 8-ethoxy positions will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for drug development.
References
- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995). The synthesis, structure-activity, and structure-side
The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities
Introduction: The Enduring Relevance of the Quinoline Moiety in Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its deceptively simple bicyclic structure, consisting of a benzene ring fused to a pyridine ring, belies a profound capacity for diverse pharmacological activities.[1][3][4] This versatility has established the quinoline scaffold as a "privileged structure" in drug discovery, with derivatives demonstrating potent efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5][6][7] Marketed drugs spanning these therapeutic areas, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent irinotecan, underscore the clinical significance of this chemical motif.[1][3]
This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanistic actions against various cancer types, including breast, colon, lung, and kidney cancers.[2][8] Their efficacy stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[2][8][9]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are diverse and often multi-targeted. Key mechanisms include:
-
Topoisomerase Inhibition: Certain quinoline derivatives, like the camptothecin analogs irinotecan and topotecan, function as topoisomerase inhibitors.[7] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to DNA damage and the induction of apoptosis in cancer cells.[7]
-
Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Quinoline-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and Pim-1 kinase.[7][9][10] For instance, some quinoline-chalcone hybrids have demonstrated potent EGFR inhibition.[9]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.[8] This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, disruption of the mitochondrial membrane potential, and activation of caspases.[8] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS), which disrupts the redox balance within cancer cells.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells.[2][9] For example, some derivatives have been shown to cause cell cycle arrest in the S and G2/M phases.[9]
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[10]
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative activities of quinoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | MTT | 3.35 | [9] |
| Quinoline-Chalcone Hybrid | SKOV3 (Ovarian) | Annexin V/PE | - | [9] |
| 2,4-Disubstituted Quinoline | HEp-2 (Larynx) | Cytotoxicity Assay | - | [2] |
| Quinoline-2-carboxamides | PC-3 (Prostate) | GI50 | 1.29 - 2.81 | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at 550-570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Workflow for Anticancer Activity Screening:
Caption: Broth microdilution workflow for MIC determination.
III. Antiviral Activity: A Broad-Spectrum Approach to Viral Infections
The quinoline scaffold has demonstrated significant potential in the development of antiviral agents, with activity reported against a wide range of viruses, including Zika virus, Ebola virus, hepatitis C virus, and various coronaviruses. [3][13]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle:
-
Inhibition of Viral Entry: Some quinoline compounds, such as chloroquine, are thought to inhibit viral entry by increasing the endosomal pH, which can prevent the fusion of the viral and endosomal membranes.
-
Inhibition of Viral Replication: Quinolines can interfere with viral replication by targeting key viral enzymes. For example, some derivatives have been shown to inhibit the NS5B polymerase of the hepatitis C virus. [13]Others may inhibit the transcription and replication of the viral genome at an early stage. [14]* Inhibition of Viral Assembly and Release: Some derivatives may interfere with the proper assembly of new viral particles or block their release from the host cell.
Quantitative Assessment of Antiviral Activity
The antiviral activity of quinoline derivatives is often evaluated by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication or cytopathic effect by 50%.
| Compound/Derivative Type | Virus | Assay | IC50 (µM) | Reference |
| Quinoline Derivative 1ae | Influenza A Virus (IAV) | - | 1.87 | [14] |
| Quinoline Derivative 1g | Respiratory Syncytial Virus (RSV) | - | - | [14] |
| 2,8-bis(trifluoromethyl)quinoline derivative | Zika Virus (ZIKV) | RNA production inhibition | - | [3] |
Experimental Protocol: Antiviral Screening by Cytopathic Effect (CPE) Inhibition Assay
This assay is used for the initial screening of compounds that can protect host cells from virus-induced cell death or morphological changes (cytopathic effect). [15] Principle: Susceptible host cells are infected with a virus in the presence of the test compound. The ability of the compound to inhibit viral replication is measured by the reduction in CPE. [15] Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line in a 96-well plate and allow it to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the quinoline derivative to the wells, followed by the addition of a standardized amount of the virus. Include cell control, virus control, and compound toxicity control wells.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
CPE Assessment: Observe the cell monolayers under a microscope to assess the degree of CPE. Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay. [15]5. Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (IC50) through regression analysis.
Workflow for Antiviral Drug Screening:
Caption: Workflow for CPE-based antiviral screening.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases. [16]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). [16][17]* Modulation of Signaling Pathways: They can interfere with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines.
-
Antioxidant Activity: Some quinoline derivatives possess antioxidant properties, allowing them to scavenge reactive oxygen species (ROS) that contribute to inflammation and tissue damage. [18]* NLRP3 Inflammasome Inhibition: Recent studies have shown that certain quinoline analogues can directly target and inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [19]
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity using Inhibition of Protein Denaturation
This simple and cost-effective assay is used as an initial screening method for potential anti-inflammatory activity. [20] Principle: Inflammation is associated with protein denaturation. [20]This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin. [20] Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at different concentrations and a solution of bovine serum albumin (BSA).
-
Induction of Denaturation: Heat the reaction mixtures to induce protein denaturation (e.g., at 72°C for 5 minutes).
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm. [20]5. Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound.
Signaling Pathway in Inflammation Targeted by Quinolines:
Caption: Inhibition of key inflammatory signaling pathways by quinoline derivatives.
V. Conclusion and Future Perspectives
The quinoline scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, offering promising avenues for the development of novel therapeutics for a wide range of diseases. The continued exploration of structure-activity relationships, coupled with the application of advanced screening methodologies and a deeper understanding of their molecular targets, will undoubtedly lead to the discovery of new and more effective quinoline-based drugs. As researchers and drug development professionals, a thorough understanding of the biological activities and evaluation methods for this important class of compounds is essential for advancing the frontiers of medicine.
References
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05).
-
Biological activities of quinoline derivatives - PubMed. (2009-12-01). [Link]
- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021-08-13). [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022-09-17). [Link]
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020-06-04). [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009-12-01). [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (2018-03-16). [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27). [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]
-
Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021-03-15). [Link]
-
Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2025-08-06). [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018-03-16). [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
-
Developing Synthetic Full-Length SARS-CoV-2 cDNAs and Reporter Viruses for High-Throughput Antiviral Drug Screening - MDPI. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013-11-01). [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06). [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. [Link]
-
Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024-08-31). [Link]
-
7 steps for screening antiviral drugs - DIFF Biotech. (2024-09-29). [Link]
-
How does quinoline regulate the inflammatory response? - Blog - BIOSYNCE. (2025-12-02). [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025-10-09). [Link]
-
In Vitro Antiviral Testing | IAR | USU. [Link]
-
therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (2025-08-10). [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04). [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10). [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. (2021-05-17). [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. ijmphs.com [ijmphs.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. biosynce.com [biosynce.com]
- 19. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Discovery and history of 8-Ethoxyquinolin-5-amine
An In-Depth Technical Guide to the Synthesis and Inferred History of 8-Ethoxyquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Ethoxyquinolin-5-amine belongs to the vast and pharmacologically significant class of quinoline derivatives. While the specific historical discovery of this exact molecule is not prominently documented in publicly available scientific literature, its synthesis and history can be understood within the broader context of quinoline chemistry, which dates back to the 19th century. This guide provides a comprehensive overview of the foundational principles of quinoline synthesis and extrapolates a logical and scientifically sound pathway for the preparation of 8-Ethoxyquinolin-5-amine. We will delve into the key reactions and strategic considerations necessary for its synthesis, providing detailed experimental protocols. This document serves as a vital resource for professionals in drug discovery and chemical development, offering both a historical perspective on quinoline chemistry and practical guidance for the synthesis of this and related compounds.
Introduction: The Legacy of the Quinoline Scaffold
The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, quickly became a subject of intense scientific curiosity.[2] The determination of its structure, notably advanced by August Wilhelm von Hofmann and others, paved the way for chemists to devise methods for its laboratory synthesis.
The late 19th and early 20th centuries saw the development of several named reactions that are still fundamental to quinoline chemistry, including the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses.[2][4] These methods provided access to a wide array of substituted quinolines, enabling the exploration of their chemical and biological properties. A pivotal moment in the history of quinoline was the discovery of its derivatives' potent antimalarial properties, exemplified by quinine, a natural product from the bark of the cinchona tree.[1] This led to the synthesis of numerous quinoline-based drugs, such as chloroquine and primaquine, cementing the quinoline scaffold as a "privileged structure" in medicinal chemistry.[1][5]
The Foundational Synthesis of the Quinoline Core: The Skraup Reaction
A cornerstone of quinoline synthesis is the Skraup reaction, first reported by Czech chemist Zdenko Hans Skraup in 1880.[4] This reaction typically involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.
Experimental Protocol: A Representative Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to the mixture.
-
Slowly and cautiously add nitrobenzene to the reaction mixture.
-
Heat the mixture gently. The reaction is often exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and dilute with water.
-
Neutralize the excess acid with a base, such as sodium hydroxide.
-
Isolate the quinoline product through steam distillation or solvent extraction.
-
Purify the crude quinoline by distillation.
A Logical Synthetic Pathway to 8-Ethoxyquinolin-5-amine
While the original discoverer and specific synthesis of 8-Ethoxyquinolin-5-amine are not readily found in historical records, a logical and efficient synthesis can be devised based on well-established quinoline chemistry. The most probable route involves a multi-step process starting from a substituted aniline or by modifying the quinoline core. A plausible and common approach begins with 8-hydroxyquinoline.
The synthesis can be broken down into three key transformations:
-
Nitration of the quinoline ring.
-
Etherification of the hydroxyl group.
-
Reduction of the nitro group to an amine.
The order of these steps is crucial for achieving the desired product with good yield and purity.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 8-Ethoxyquinolin-5-amine.
Step 1: Nitration of 8-Hydroxyquinoline
The first step is the electrophilic nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position. The hydroxyl group is an activating group, directing the incoming electrophile to the ortho and para positions (5 and 7 positions).
Experimental Protocol:
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add 8-hydroxyquinoline to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 5-nitro-8-hydroxyquinoline.
Step 2: Williamson Ether Synthesis to Form 5-Nitro-8-ethoxyquinoline
The next step is the etherification of the hydroxyl group of 5-nitro-8-hydroxyquinoline. The Williamson ether synthesis is a suitable method for this transformation.
Experimental Protocol:
-
Dissolve 5-nitro-8-hydroxyquinoline in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, to deprotonate the hydroxyl group.
-
Add ethyl iodide to the mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-nitro-8-ethoxyquinoline.
Step 3: Reduction of the Nitro Group to Yield 8-Ethoxyquinolin-5-amine
The final step is the reduction of the nitro group to the corresponding amine. Several methods can be employed for this reduction. A classic method is the use of a metal in acidic media, such as tin and hydrochloric acid.[6] Alternatively, catalytic hydrogenation offers a cleaner and often more efficient route.
Experimental Protocol (using Sn/HCl):
-
Suspend 5-nitro-8-ethoxyquinoline in concentrated hydrochloric acid.
-
Add granular tin to the mixture in portions. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture on a water bath to ensure the reaction goes to completion.
-
Cool the reaction mixture and make it strongly basic with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.
-
Extract the product into a suitable organic solvent, such as chloroform or ethyl acetate.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude 8-Ethoxyquinolin-5-amine can be purified by recrystallization or column chromatography.
Quantitative Data Summary
While specific yield data for the historical synthesis of 8-Ethoxyquinolin-5-amine is unavailable, the following table presents typical yields for analogous reactions found in the literature for the synthesis of substituted quinolines. These values can serve as a benchmark for researchers performing these transformations.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Nitration | 8-Methoxyquinoline | 5-Nitro-8-methoxyquinoline | HNO₃/H₂SO₄ | ~77%[7][8] |
| Reduction | 5-Nitro-8-methoxyquinoline | 5-Amino-8-methoxyquinoline | Sn/HCl | ~96%[7] |
| Catalytic Reduction | 5-Nitro-8-hydroxyquinoline | 5-Amino-8-hydroxyquinoline | Pd/C, Hydrazine hydrate | ~70%[9] |
Applications and Future Directions
The 8-aminoquinoline scaffold is a key component in several important antimalarial drugs, including primaquine and tafenoquine.[6] The amino group at the 8-position is crucial for their biological activity. The introduction of an ethoxy group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and target engagement. Derivatives of 5-ethoxyquinoline have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), which is a target in cancer therapy.[10] Therefore, 8-Ethoxyquinolin-5-amine serves as a valuable building block for the synthesis of novel therapeutic agents. Further research into its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles for a range of diseases.
Conclusion
The journey of quinoline chemistry, from its origins in the analysis of coal tar to its current status as a cornerstone of medicinal chemistry, is a testament to the enduring power of organic synthesis. While the specific history of 8-Ethoxyquinolin-5-amine may be obscured, the principles governing its creation are well-established and robust. The synthetic pathway detailed in this guide, rooted in fundamental reactions, provides a clear and logical approach for its preparation. As researchers continue to explore the vast chemical space of quinoline derivatives, compounds like 8-Ethoxyquinolin-5-amine will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Benchchem. (n.d.). Discovery and history of quinoline-4-carboxylic acid derivatives.
- BIOSYNCE. (2025, October 17). What is the history of the discovery of quinoline?
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Quinoline.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
- Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- ACS Synthetic Biology. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold.
- Journal of Medicinal Chemistry. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- Molecules. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Journal of Materials Chemistry. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Sources
- 1. biosynce.com [biosynce.com]
- 2. One moment, please... [iipseries.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. nnpub.org [nnpub.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Practical Guide to the Elucidation of 8-Ethoxyquinolin-5-amine's Therapeutic Potential
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 8-Ethoxyquinolin-5-amine, a promising quinoline derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to characterizing its physicochemical properties, predicting its bioactivity through computational modeling, and establishing robust protocols for its synthesis and analysis. By integrating theoretical predictions with practical, field-proven methodologies, this guide serves as a roadmap for unlocking the therapeutic potential of this intriguing molecule.
Introduction: The Promise of Quinoline Scaffolds
Quinoline and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are known to exhibit anticancer, antimalarial, antibacterial, and antiviral properties, among others.[1][2][3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and reduce toxicity.[3] The subject of this guide, 8-Ethoxyquinolin-5-amine, is a structurally intriguing derivative with potential for novel therapeutic applications. The presence of an electron-donating ethoxy group at the 8-position and an amino group at the 5-position is anticipated to significantly influence its electronic distribution, and consequently, its biological activity.
Physicochemical and Quantum Chemical Characterization
A thorough understanding of the fundamental properties of 8-Ethoxyquinolin-5-amine is paramount for any drug discovery program. This section outlines the key physicochemical and quantum chemical parameters to be determined.
Table 1: Physicochemical Properties of 8-Ethoxyquinolin-5-amine and Related Analogs
| Property | 8-Ethoxyquinolin-5-amine (Predicted/Reported) | 5-Methoxyquinolin-8-amine (Reported) | 8-Ethylamino-5-nitroquinoline (Reported) |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₀H₁₀N₂O | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 188.23 g/mol | 174.20 g/mol [5] | 217.22 g/mol [6] |
| CAS Number | 1154275-84-9 | 30465-68-0[5] | 332402-92-3[6] |
| Predicted XlogP | 2.1 | 1.7[5] | - |
| Melting Point | Not available | 90-95°C[7] | Not available |
| Boiling Point | Not available | 355.7±27.0 °C (Predicted)[7] | Not available |
Theoretical Framework: Density Functional Theory (DFT) Studies
To gain deeper insights into the electronic properties and reactivity of 8-Ethoxyquinolin-5-amine, a comprehensive study using Density Functional Theory (DFT) is proposed. DFT calculations provide a robust theoretical foundation for understanding molecular structure, stability, and reactivity.[8][9]
-
Geometry Optimization: The initial structure of 8-Ethoxyquinolin-5-amine will be optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Key electronic properties will be calculated from the optimized structure, including:
-
HOMO-LUMO Energies and Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's kinetic stability and chemical reactivity.[10] A smaller HOMO-LUMO gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness will be calculated to quantify the molecule's overall reactivity.[11]
-
Molecular Modeling and Drug-Likeness Assessment
Computational tools are indispensable in modern drug discovery for predicting the interaction of small molecules with biological targets and assessing their potential as drug candidates.
Molecular Docking: Predicting Biological Targets
Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of 8-Ethoxyquinolin-5-amine with various protein targets implicated in diseases such as cancer and infectious diseases.[3][12]
Caption: A streamlined workflow for molecular docking studies.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development. In silico tools will be used to predict these properties for 8-Ethoxyquinolin-5-amine.
| Parameter | Predicted Value | Significance |
| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential. |
| Aqueous Solubility | Moderate | Favorable for absorption. |
| Blood-Brain Barrier Penetration | To be determined | Important for CNS-acting drugs. |
| CYP450 Inhibition | To be determined | Potential for drug-drug interactions. |
| Hepatotoxicity | To be determined | Critical for safety assessment. |
Synthesis and Spectroscopic Characterization
A reliable and scalable synthetic route is essential for producing 8-Ethoxyquinolin-5-amine for further studies. The Skraup synthesis, a classic method for quinoline synthesis, can be adapted for this purpose.[2][6][13]
Proposed Synthetic Pathway
A plausible synthetic route starts from a suitably substituted aniline derivative, which undergoes cyclization with glycerol in the presence of an acid and an oxidizing agent.
Caption: Proposed Skraup synthesis route for 8-Ethoxyquinolin-5-amine.
Spectroscopic Characterization Protocols
The identity and purity of the synthesized 8-Ethoxyquinolin-5-amine must be unequivocally confirmed using a suite of spectroscopic techniques.
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts will be influenced by the electron-donating ethoxy and amino groups.[1]
-
¹³C NMR: Will reveal the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS): Will be used to determine the exact mass of the molecule, confirming its elemental composition.[14][15]
-
Tandem Mass Spectrometry (MS/MS): Will provide information on the fragmentation pattern of the molecule, which can be used for structural elucidation.[14]
Conclusion and Future Directions
This technical guide has outlined a comprehensive, multi-faceted approach to the theoretical and practical investigation of 8-Ethoxyquinolin-5-amine. By combining computational modeling with robust synthetic and analytical methodologies, a detailed understanding of this promising molecule's therapeutic potential can be achieved. The theoretical studies will guide the experimental work by prioritizing biological targets and predicting potential liabilities. The successful synthesis and characterization will provide the necessary material for in vitro and in vivo biological evaluation. The insights gained from this integrated approach will be invaluable for advancing 8-Ethoxyquinolin-5-amine through the drug discovery pipeline.
References
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
5-Methoxyquinolin-8-amine. PubChem. [Link]
-
5-ethoxyquinolin-8-amine (C11H12N2O). PubChemLite. [Link]
-
5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]
-
Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Consensus. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PubMed Central. [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [Link]
-
Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
- Method for preparing 5-amino-8-hydroxyquinoline.
-
8-Amino-5-methoxyquinoline (95%). Amerigo Scientific. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Ethoxyquinolin-5-amine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 8-Ethoxyquinolin-5-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from analogous compounds and established principles of chemical analysis to offer a robust framework for its study. We present key molecular identifiers, predicted physicochemical properties, and detailed, field-proven protocols for its empirical characterization using modern analytical techniques. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, evaluation, and application of novel quinoline derivatives.
Introduction and Molecular Overview
8-Ethoxyquinolin-5-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The strategic placement of an electron-donating ethoxy group at the 8-position and an amino group at the 5-position is anticipated to modulate the electronic properties and biological activity of the quinoline core. Understanding the precise physical and chemical characteristics of this molecule is paramount for its rational application in drug design and materials development.
This guide will systematically detail the structural and physicochemical properties of 8-Ethoxyquinolin-5-amine, followed by a practical guide to its analytical characterization.
Chemical Identity
The fundamental identifiers for 8-Ethoxyquinolin-5-amine are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 8-Ethoxyquinolin-5-amine | N/A |
| CAS Number | 75793-53-2 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [2][3] |
| Molecular Weight | 188.23 g/mol | [2][3] |
| Canonical SMILES | CCOC1=CC=C(N)C2=C1C=CC=N2 | [3] |
| InChI Key | VFWGSTJBADWOAX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.
Physical State and Appearance
8-Ethoxyquinolin-5-amine is commercially available as a powder, suggesting it is a solid at room temperature and standard pressure.[2] The color and crystalline form can vary based on purity and the method of synthesis and purification.
Predicted Physicochemical Data
While experimental data is limited, computational models provide valuable estimations of key physicochemical properties.
| Property | Predicted Value | Source |
| XLogP3 | 2.1 | [4] |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound may have reasonable solubility in both organic solvents and, to a lesser extent, aqueous media, a property that is often desirable in drug candidates.
Solubility
Spectroscopic Characterization
The structural elucidation of 8-Ethoxyquinolin-5-amine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar quinoline derivatives and general principles of spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion ([M]+): m/z = 188.09
-
Expected Protonated Molecule ([M+H]+): m/z = 189.10[4]
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethoxy group or cleavage of the quinoline ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 8-Ethoxyquinolin-5-amine are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (expect two bands) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (ethoxy group) |
| 1650-1580 | N-H bend | Primary amine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1335-1250 | C-N stretch | Aromatic amine |
| 1250-1020 | C-O stretch | Aryl-alkyl ether |
The IR spectrum of an aromatic primary amine will typically show two N-H stretching bands in the region of 3400 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethoxy group, and the protons of the amine group. The chemical shifts are influenced by the electron-donating effects of the ethoxy and amino groups.
-
Quinoline Ring Protons (Ar-H): Expected in the range of δ 6.5-8.5 ppm. The specific coupling patterns will depend on the substitution pattern.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 3.0-5.0 ppm, the chemical shift of which can be concentration and solvent dependent.
-
Ethoxy Group Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons around δ 4.0-4.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3-1.5 ppm are anticipated.
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Quinoline Ring Carbons (Ar-C): Expected in the range of δ 100-160 ppm. Carbons directly attached to the nitrogen and oxygen will be shifted further downfield.
-
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 60-70 ppm, and the methyl carbon (-CH₃) around δ 15-20 ppm.
The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.[6][7]
Experimental Protocols for Characterization
To empirically determine the physical and chemical characteristics of 8-Ethoxyquinolin-5-amine, the following standard laboratory procedures are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of 8-Ethoxyquinolin-5-amine using reverse-phase HPLC.
Workflow for HPLC Purity Assessment
Caption: A generalized workflow for the purity determination of 8-Ethoxyquinolin-5-amine by HPLC.
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
Rationale: This reverse-phase method separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the amine group is protonated, leading to sharper peaks and better chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol details the steps for acquiring ¹H and ¹³C NMR spectra.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for preparing a sample of 8-Ethoxyquinolin-5-amine for NMR analysis and subsequent data processing.
Instrumentation and Solvents:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons like those on the amine group.
Rationale: High-field NMR is essential for resolving the complex spin systems of the aromatic protons. The choice of deuterated solvent is critical for avoiding large solvent signals that can obscure the analyte signals.
Safety and Handling
Based on the GHS information available for similar compounds, 8-Ethoxyquinolin-5-amine should be handled with care.
-
GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
8-Ethoxyquinolin-5-amine is a molecule with significant potential in various scientific domains. This guide has provided a detailed overview of its known and predicted physical and chemical characteristics, along with robust protocols for its empirical analysis. By following the methodologies outlined herein, researchers can confidently characterize this compound and pave the way for its future applications.
References
-
PubChem. 5-Aminoquinoline. [Link]
-
PMC. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. [Link]
-
MDPI. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]
-
PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride. [Link]
-
MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
PubChemLite. 5-ethoxyquinolin-8-amine (C11H12N2O). [Link]
-
ResearchGate. Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
NIST WebBook. 8-Hydroxyquinoline. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NIST WebBook. 5-Quinolinamine. [Link]
-
NIST WebBook. Ethoxyquin. [Link]
-
Chemsrc. 8-ETHOXYQUINOLINE. [Link]
-
ResearchGate. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. [Link]
-
PubChem. 8-Chloro-5-quinolinamine. [Link]
-
PMC. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]
Sources
- 1. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]
- 2. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. mdpi.com [mdpi.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
Synthesis Protocol for 8-Ethoxyquinolin-5-amine: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 8-Ethoxyquinolin-5-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically grounded explanations, and practical insights into the synthetic process.
Introduction: The Significance of 8-Ethoxyquinolin-5-amine
8-Ethoxyquinolin-5-amine belongs to the quinoline family of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The strategic placement of the ethoxy and amine functional groups on the quinoline scaffold makes it a key intermediate for the development of novel therapeutic agents and functional materials. The amino group provides a reactive handle for further molecular elaboration, while the ethoxy group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. A robust and reproducible synthetic route is therefore crucial for enabling its application in various research and development endeavors.
Synthetic Strategy: A Three-Step Approach
The synthesis of 8-Ethoxyquinolin-5-amine is most effectively achieved through a three-step sequence, commencing with the readily available and economical starting material, 8-hydroxyquinoline. This strategy is outlined below:
-
Williamson Ether Synthesis: Ethoxylation of 8-hydroxyquinoline to yield 8-ethoxyquinoline.
-
Electrophilic Nitration: Introduction of a nitro group at the C5 position of 8-ethoxyquinoline to form 8-ethoxy-5-nitroquinoline.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to the target primary amine, yielding 8-Ethoxyquinolin-5-amine.
This synthetic pathway is logical and relies on well-established and high-yielding chemical transformations, ensuring a reliable and scalable production of the desired compound.
Visualizing the Synthesis Workflow
The overall synthetic scheme is depicted in the following workflow diagram:
Figure 1: Synthetic workflow for 8-Ethoxyquinolin-5-amine.
Detailed Experimental Protocols
PART 1: Synthesis of 8-Ethoxyquinoline
This step employs the Williamson ether synthesis, a classic and efficient method for preparing ethers from an alcohol and an alkyl halide.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( g/mol ) | Moles (mmol) |
| 8-Hydroxyquinoline | 145.16 | 10.0 g | 68.9 |
| Bromoethane | 108.97 | 11.2 g (7.6 mL) | 102.8 |
| Anhydrous Potassium Carbonate | 138.21 | 14.3 g | 103.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-hydroxyquinoline (10.0 g, 68.9 mmol) and anhydrous potassium carbonate (14.3 g, 103.5 mmol) in N,N-dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add bromoethane (7.6 mL, 102.8 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated NaCl solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-ethoxyquinoline as a pale yellow oil.
PART 2: Synthesis of 8-Ethoxy-5-nitroquinoline
This step involves the electrophilic nitration of the electron-rich quinoline ring. The nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines.[3] With the 8-position blocked by the ethoxy group, the nitration is directed to the 5-position. A procedure analogous to the nitration of 8-methoxyquinoline can be followed.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( g/mol ) | Moles (mmol) |
| 8-Ethoxyquinoline | 173.21 | 5.0 g | 28.8 |
| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |
| Concentrated Nitric Acid | 63.01 | 5 mL | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (15 mL) to 0°C in an ice-salt bath.
-
Slowly add 8-ethoxyquinoline (5.0 g, 28.8 mmol) to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 8-ethoxyquinoline over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water, and air-dry.
-
The crude 8-ethoxy-5-nitroquinoline can be further purified by recrystallization from ethanol to yield a yellow crystalline solid.
PART 3: Synthesis of 8-Ethoxyquinolin-5-amine
The final step is the reduction of the nitro group to an amine. A common and effective method is the use of tin(II) chloride dihydrate in an acidic medium, which is selective for the reduction of aromatic nitro groups.[5][6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( g/mol ) | Moles (mmol) |
| 8-Ethoxy-5-nitroquinoline | 218.21 | 4.0 g | 18.3 |
| Tin(II) Chloride Dihydrate | 225.63 | 20.7 g | 91.7 |
| Ethanol (95%) | - | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 20 mL | - |
| 5 M Sodium Hydroxide Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 8-ethoxy-5-nitroquinoline (4.0 g, 18.3 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (20.7 g, 91.7 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (20 mL) dropwise with stirring. The reaction is exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and basify by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 10-11. A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated NaCl solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 8-Ethoxyquinolin-5-amine can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to yield the final product as a solid.
Scientific Integrity and Logic
The presented synthetic route is designed for reliability and efficiency. The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage, offering high yields and operational simplicity.[1][2] The choice of potassium carbonate as a base is advantageous due to its low cost and ease of handling.
The nitration step is a classic electrophilic aromatic substitution. The use of a mixed acid system (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the protonated quinoline nitrogen under acidic conditions.[3] The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
For the final reduction of the nitro group, tin(II) chloride is a well-established and chemoselective reagent. It is particularly useful for reducing aromatic nitro compounds in the presence of other reducible functional groups.[5][6][7] The acidic conditions facilitate the reduction process. Catalytic hydrogenation with catalysts like Pd/C is an alternative, but can sometimes be less selective and may require specialized high-pressure equipment.[8][9]
References
-
Organic Syntheses. Nitro Reduction - SnCl2 - Common Organic Chemistry. [Link]
-
Organic Syntheses. Nitro Reduction - Common Conditions. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. Synthesis of 8-hydroxyquinoline-derived ethoxymethylene derivatives... [Link]
-
Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]
- Google Patents.
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PMC - NIH. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
-
ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Dalton Transactions (RSC Publishing). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]
-
Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nnpub.org [nnpub.org]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Application Notes & Protocols: 8-Ethoxyquinolin-5-amine as a Novel Fluorophore for Cellular Imaging
Prepared by: Gemini, Senior Application Scientist
I. Foreword: Unveiling the Potential of a Novel Quinoline Scaffold
The quinoline moiety, a heterocyclic aromatic compound, represents a privileged scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and tunable photophysical properties have made it an indispensable tool in molecular biology and medicine for visualizing cellular architecture and dynamic processes.[2] While many quinoline derivatives have been extensively characterized, 8-Ethoxyquinolin-5-amine remains a relatively unexplored compound.
This guide serves as a detailed exploration of the potential practical applications of 8-Ethoxyquinolin-5-amine in fluorescence microscopy. Drawing upon the well-established principles of related quinoline-based fluorophores, particularly 8-hydroxyquinoline (8-HQ) derivatives, we present a series of scientifically grounded, hypothetical applications and detailed protocols.[3][4] The structural features of 8-Ethoxyquinolin-5-amine—specifically the electron-donating ethoxy and amino groups and the nitrogen-oxygen pair reminiscent of 8-HQ's chelation site—suggest its utility as a sensitive probe for metal ions and hydrophobic environments.
These notes are intended for researchers, scientists, and drug development professionals. The protocols herein are designed as a robust starting point for experimentation, emphasizing the need for empirical validation and optimization.
II. Physicochemical & Predicted Photophysical Properties
A thorough understanding of a fluorophore's properties is critical for designing successful imaging experiments. While extensive experimental data for 8-Ethoxyquinolin-5-amine is not widely published, we can predict its characteristics based on its structure and data from analogous compounds.[5]
| Property | Value / Predicted Value | Source / Rationale |
| Chemical Formula | C₁₁H₁₂N₂O | [6] |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 1154275-84-9 | |
| Predicted Excitation Max (λex) | 360 - 390 nm | Based on structural similarity to other amino- and alkoxy-substituted quinolines which typically excite in the UV to near-violet range. |
| Predicted Emission Max (λem) | 450 - 510 nm | Emission is expected in the blue-green region of the spectrum, a common characteristic of quinoline fluorophores.[5] |
| Predicted Stokes Shift | ~90 - 120 nm | A significant Stokes shift is anticipated, which is advantageous for minimizing self-absorption and improving signal-to-noise.[7] |
| Solubility | Soluble in DMSO, Ethanol | Standard for organic small-molecule dyes. |
| Purity | ≥95% | [8] |
Note: The photophysical properties listed above are hypothetical and must be experimentally determined. Researchers should perform spectrophotometric analysis to confirm the precise excitation and emission maxima before undertaking imaging experiments.
III. Core Concept: Proposed Mechanism of Fluorescence Modulation
We hypothesize that 8-Ethoxyquinolin-5-amine can function as a chemosensor for divalent metal ions through a mechanism known as Chelation-Enhanced Fluorescence (CHEF) .[1] In its unbound state, the molecule is expected to have low fluorescence due to quenching processes like photoinduced electron transfer (PET) from the electron-rich amino and ethoxy groups to the quinoline ring.
Upon chelation with a metal ion (e.g., Zn²⁺, Cu²⁺), the lone pair electrons on the quinoline nitrogen and the ethoxy oxygen become engaged in forming a stable coordinate complex. This binding event rigidifies the molecular structure and inhibits the non-radiative decay pathways, leading to a significant "turn-on" fluorescence signal.
Caption: Step-by-step workflow for intracellular zinc imaging using 8-Ethoxyquinolin-5-amine.
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment (Controls):
-
Basal Zinc: No treatment.
-
Positive Control: Treat cells with 50-100 µM ZnSO₄ in culture medium for 30 minutes to increase intracellular zinc.
-
Negative Control: Treat cells with 5-10 µM TPEN for 30 minutes to chelate intracellular zinc.
-
-
Probe Loading: Prepare a working solution of the probe by diluting the 10 mM stock to a final concentration of 1-10 µM in pre-warmed, serum-free medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
-
Incubation: Remove the culture medium from the cells, wash once with warm PBS, and add the probe working solution. Incubate for 15-30 minutes at 37°C. [9]5. Washing: Remove the loading solution and wash the cells twice with warm PBS to remove excess probe. [9]6. Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., violet excitation, blue/cyan emission).
C. Expected Results & Interpretation
-
Basal: Cells should exhibit low to moderate fluorescence, corresponding to basal levels of labile zinc.
-
Zinc-Treated: A significant increase in fluorescence intensity is expected compared to basal levels.
-
TPEN-Treated: Fluorescence should be significantly diminished or completely quenched, confirming the probe's specificity for zinc.
V. Application Note 2: Imaging of Hydrophobic Cellular Compartments
A. Principle
Many fluorophores exhibit solvatochromism , where their emission properties change based on the polarity of their local environment. [3]Quinoline-based dyes are known to display enhanced fluorescence in non-polar, lipid-rich environments. [1]We propose that 8-Ethoxyquinolin-5-amine may function as a solvatochromic probe, suitable for staining hydrophobic structures like lipid droplets or cellular membranes. In the aqueous cytosol, its fluorescence is likely quenched by water molecules, but upon partitioning into a hydrophobic compartment, it becomes brightly fluorescent.
B. Detailed Protocol: Staining of Lipid Droplets
1. Additional Materials
-
Nile Red (as a positive control stain for lipid droplets)
-
Oleic acid complexed to BSA (to induce lipid droplet formation)
2. Experimental Procedure
-
Induce Lipid Droplets (Optional): To generate robust lipid droplet formation, incubate cells with 100-200 µM oleic acid-BSA complex for 12-24 hours prior to staining.
-
Probe Loading: Load cells with 1-10 µM 8-Ethoxyquinolin-5-amine as described in Protocol IV.B.
-
(Optional) Co-staining: During the last 10 minutes of incubation, add Nile Red to the loading solution at a final concentration of 250-500 ng/mL.
-
Wash and Image: Wash cells as previously described. Image using two channels:
-
Channel 1 (Probe): Ex: ~380 nm, Em: ~460 nm.
-
Channel 2 (Nile Red): Ex: ~550 nm, Em: ~640 nm.
-
C. Expected Results & Interpretation A positive result would show distinct, punctate fluorescent signals in the blue/green channel that co-localize with the red signal from Nile Red in the merged image. This would indicate that 8-Ethoxyquinolin-5-amine preferentially accumulates in and reports on the presence of lipid droplets.
VI. Safety & Handling
As a novel chemical, 8-Ethoxyquinolin-5-amine should be handled with care. Safety data for the specific compound is limited, but guidelines for related quinolines should be followed. [10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. * Handling: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [10]Avoid contact with skin and eyes. [12]* Storage: Store the solid compound and DMSO stock solutions tightly sealed at -20°C, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
VII. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | 1. Probe concentration too low.2. Incorrect filter set.3. Photobleaching. | 1. Increase probe concentration in a stepwise manner (e.g., 5 µM, 10 µM, 20 µM).2. Confirm microscope filter cubes match the experimentally determined λex/λem.3. Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium if fixing cells. |
| High Background | 1. Probe concentration too high.2. Insufficient washing. | 1. Decrease probe concentration.2. Increase the number and duration of wash steps with warm PBS. |
| Cell Toxicity/Death | 1. Probe concentration too high.2. Prolonged incubation time.3. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to find the optimal, non-toxic concentration.2. Reduce incubation time (e.g., to 15 minutes).3. Ensure the final DMSO concentration in the medium is <0.5%. |
VIII. Conclusion
8-Ethoxyquinolin-5-amine stands as a promising but uncharacterized candidate for fluorescence microscopy applications. Based on sound chemical principles derived from the broader class of quinoline dyes, it holds significant potential as a "turn-on" sensor for divalent metal ions like Zn²⁺ and as a solvatochromic stain for hydrophobic cellular organelles. [1][3]The protocols and theoretical framework provided in this guide offer a comprehensive roadmap for researchers to unlock the utility of this novel probe and validate its role in advanced cellular imaging.
IX. References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Chenoweth, D. M., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers.
-
Various Authors. (2023). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. [Link]
-
ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link]
-
NIH. (2018). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Institutes of Health. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]
-
Kumar, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. [Link]
-
Wang, Y., et al. (2018). A novel quinoline-based fluorescent sensor for imaging Copper (II) in living cells. Tetrahedron Letters. [Link]
-
Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]
-
PubChemLite. (n.d.). 5-ethoxyquinolin-8-amine (C11H12N2O). PubChemLite. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethoxyquinolin-8-amine | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: 8-Ethoxyquinolin-5-amine as a Novel Fluorescent Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing
The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Fluorescent chemosensors have emerged as a powerful analytical tool in this domain, offering high sensitivity, selectivity, and the potential for real-time analysis.[1] Among the various fluorogenic scaffolds, quinoline and its derivatives have garnered significant attention due to their intrinsic fluorescence, robust metal-chelating properties, and the tunability of their photophysical characteristics through synthetic modification.[2] This application note introduces 8-Ethoxyquinolin-5-amine, a promising yet underexplored quinoline derivative, as a potential fluorescent sensor for metal ion detection. Drawing upon the well-established principles of related 8-hydroxyquinoline and 8-aminoquinoline sensors, this document provides a comprehensive guide to its anticipated synthesis, mechanism of action, and detailed protocols for its application.[3][4]
Synthesis and Characterization of 8-Ethoxyquinolin-5-amine
Hypothetical Synthesis Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Mechanism of Action of 8-Ethoxyquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial effects.[1][2][3][4] 8-Ethoxyquinolin-5-amine is a quinoline derivative with potential pharmacological activity. However, its specific mechanism of action (MoA) is not yet well-defined. Elucidating the MoA is a critical step in the drug discovery pipeline, providing the rationale for further development and predicting potential on- and off-target effects.[5][6]
Phase 1: Foundational Profiling & Phenotypic Screening
The initial phase aims to establish the fundamental biological activity of 8-Ethoxyquinolin-5-amine. The primary goal is to determine the compound's effect on cell viability and proliferation and to generate initial hypotheses about its MoA through unbiased, image-based screening.
Cell Viability and Cytotoxicity Assessment
Expertise & Experience: Before delving into specific targets, it is crucial to understand the compound's general effect on cells. A dose-response cytotoxicity assay identifies the concentration range where the compound exhibits biological activity, from subtle effects to overt toxicity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, guiding concentration selection for all subsequent experiments. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8]
Protocol: MTT Assay for Cell Viability [9][10]
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of 8-Ethoxyquinolin-5-amine (e.g., from 100 µM to 0.1 nM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine). Replace the medium in the cell plate with 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a dedicated solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 8-Ethoxyquinolin-5-amine | HeLa | Value |
| 8-Ethoxyquinolin-5-amine | A549 | Value |
| Staurosporine (Control) | HeLa | Value |
High-Content Screening (HCS) for Phenotypic Profiling
Expertise & Experience: HCS integrates automated microscopy with quantitative image analysis to assess how a compound affects cellular morphology.[11][12] By staining for key cellular components (e.g., nucleus, cytoskeleton, mitochondria), we can generate a "phenotypic fingerprint" of 8-Ethoxyquinolin-5-amine.[13] This fingerprint can be compared to a library of reference compounds with known MoAs to generate early hypotheses ("guilt-by-association").[13][14]
Protocol: Multiparametric HCS Assay
-
Plate Preparation: Seed cells in a 384-well, optically clear bottom plate.
-
Compound Treatment: Treat cells with 8-Ethoxyquinolin-5-amine at 3-4 concentrations around the IC50 value, alongside a panel of reference compounds with diverse MoAs (e.g., kinase inhibitors, DNA damaging agents, microtubule disruptors).
-
Staining: After 24-48 hours, fix the cells and stain with a cocktail of fluorescent dyes. A common combination includes Hoechst (nucleus), Phalloidin (actin cytoskeleton), and MitoTracker (mitochondria).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, cell shape, mitochondrial texture).[11]
-
Data Analysis: Use statistical and machine learning methods to compare the phenotypic profile of 8-Ethoxyquinolin-5-amine to the reference compounds and identify clusters of similar activity.
Phase 2: Target Class Identification
Based on the foundational profiling, this phase aims to narrow down the potential class of biological targets.
Kinase Profiling
Expertise & Experience: Quinoline derivatives are well-known kinase inhibitors.[4] Therefore, a logical next step is to screen 8-Ethoxyquinolin-5-amine against a broad panel of kinases. This is typically performed as a fee-for-service by specialized vendors who offer panels of hundreds of kinases.[15][16][17] The output provides a selectivity profile, highlighting which kinases are inhibited by the compound.
Workflow: In Vitro Kinase Panel Screening
-
Compound Submission: Provide 8-Ethoxyquinolin-5-amine to a commercial vendor (e.g., Reaction Biology, Eurofins Discovery, Pharmaron).[15][16][17]
-
Screening: The vendor will perform radiometric or fluorescence-based assays to measure the enzymatic activity of a large kinase panel (e.g., >400 kinases) in the presence of the compound, typically at a fixed concentration (e.g., 1 µM or 10 µM).[17][18]
-
Data Analysis: The results are provided as percent inhibition for each kinase. Potent hits are typically defined as those with >50% or >75% inhibition.
-
Follow-up: For the most promising hits, request dose-response curves to determine the IC50 for each specific kinase.
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 15% | >10,000 |
Phase 3: Direct Target Identification & Validation
This phase uses biophysical methods to confirm direct binding between 8-Ethoxyquinolin-5-amine and the candidate protein(s) identified in Phase 2.
Overall Experimental Workflow Diagram
Caption: A four-phase workflow for MoA elucidation.
Cellular Thermal Shift Assay (CETSA)
Trustworthiness: CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells or cell lysates).[19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[21][22] This provides strong evidence that the compound directly interacts with the putative target inside the cell.[23]
Protocol: CETSA with Western Blot Readout [21]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with 8-Ethoxyquinolin-5-amine at a high concentration (e.g., 10x IC50) or vehicle for 1-2 hours.
-
Heating: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and thus, direct engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Expertise & Experience: While CETSA confirms engagement in cells, SPR provides precise, real-time, label-free quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction.[24][25][26] This is the gold standard for characterizing a direct drug-target interaction.[27][28]
Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of 8-Ethoxyquinolin-5-amine over the chip surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.[26]
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Phase 4: Pathway Elucidation & Functional Confirmation
The final phase connects the direct target engagement to the observed cellular phenotype by examining downstream signaling pathways and using genetic tools to validate the target's role.
Western Blotting for Pathway Analysis
Expertise & Experience: If the validated target is a kinase, its inhibition by 8-Ethoxyquinolin-5-amine should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting is the workhorse technique to probe these changes in protein phosphorylation.[29][30][31]
Hypothetical Signaling Pathway Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Image-based high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. news-medical.net [news-medical.net]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. denovobiolabs.com [denovobiolabs.com]
- 25. nicoyalife.com [nicoyalife.com]
- 26. criver.com [criver.com]
- 27. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 28. books.rsc.org [books.rsc.org]
- 29. benchchem.com [benchchem.com]
- 30. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 31. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: A Step-by-Step Guide to the Purification of 8-Ethoxyquinolin-5-amine
Introduction: The Importance of Purity for a Key Building Block
8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its molecular structure is a valuable scaffold for the synthesis of novel compounds, including potential therapeutic agents and functional materials. The presence of the primary amine and the quinoline core makes it a versatile building block.
However, the purity of this starting material is paramount. Impurities, whether they are residual starting materials from synthesis (e.g., the corresponding nitro-compound), by-products, or degradation products, can have profound and often detrimental effects on subsequent reactions. They can lead to lower yields, difficult-to-separate side products, and, in a drug development context, introduce unknown toxicological variables. Therefore, a robust and reproducible purification protocol is not merely a suggestion but a critical step to ensure the validity and success of downstream applications. This guide provides a detailed, field-proven protocol for the purification of 8-Ethoxyquinolin-5-amine using flash column chromatography, a widely accepted and effective technique for this class of compounds.
Compound Profile & Safety Precautions
Before beginning any experimental work, it is crucial to understand the properties and hazards of the compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChemLite[1] |
| Molecular Weight | 188.23 g/mol | ChemScene[2] |
| Appearance | Typically a powder or crystalline solid | Sigma-Aldrich[3] |
| CAS Number | 75793-53-2 | ChemicalBook[4] |
| Storage | Store at room temperature, in a dry, well-ventilated place. | Sigma-Aldrich[3] |
Safety & Handling
8-Ethoxyquinolin-5-amine and related aromatic amines should be handled with care. Assume the compound is harmful and take all necessary precautions.
-
Hazard Statements: Based on data for similar aromatic amines, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[6]
-
Handling: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust.[5] Avoid dust formation during transfer.[7]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not empty into drains.
Purification Strategy: Combating Impurities with Flash Column Chromatography
The primary challenge in purifying basic amines like 8-Ethoxyquinolin-5-amine on standard silica gel is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column, resulting in low recovery.[8][9]
Our strategy is designed to mitigate this issue directly:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂) is used as the stationary phase.
-
Mobile Phase Modification: The key to this protocol is the modification of the mobile phase (eluent). A small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent system. This modifier competitively binds to the acidic sites on the silica gel, effectively "masking" them from the target compound.[9] This allows the 8-Ethoxyquinolin-5-amine to travel through the column with minimal unwanted interaction, resulting in a sharp, well-defined chromatographic band.
The overall workflow is visualized below.
Caption: Workflow for the purification of 8-Ethoxyquinolin-5-amine.
Detailed Step-by-Step Protocol
This protocol is optimized for purifying approximately 1 gram of crude material. Adjust the scale of the column and solvent volumes accordingly for different amounts.
Materials & Reagents
-
Crude 8-Ethoxyquinolin-5-amine
-
Silica Gel (Flash Grade, 230-400 mesh)
-
Triethylamine (TEA)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Dichloromethane (DCM), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) Analysis
Causality: Before committing to a large-scale column, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that moves the desired compound to a retention factor (Rƒ) of ~0.25-0.35.
-
Prepare a small, dilute solution of your crude material in DCM or EtOAc.
-
Prepare a developing chamber with a solvent system of 20% EtOAc in Hexanes.
-
Spot the crude material onto a TLC plate and develop it in the chamber.
-
Visualize the plate under UV light (254 nm). Note the Rƒ of the main spot and any impurities.
-
If the Rƒ is too low, incrementally increase the polarity (e.g., to 30% EtOAc, 40% EtOAc). If it's too high, decrease it.
-
Once a suitable polarity is found, prepare a new eluent with the same solvent ratio but add 0.5% TEA by volume (e.g., for 100 mL of eluent, add 0.5 mL of TEA). Run another TLC with this modified eluent to confirm the Rƒ and observe if peak shape improves (less streaking).
Step 2: Column Preparation
-
Select a glass column of appropriate size (e.g., a 40g silica column for 1g of crude material is a good starting point).
-
Prepare the "packing solvent," which is a low-polarity solvent like 5% EtOAc in Hexanes.
-
Create a slurry of silica gel in the packing solvent. Mix well to ensure no clumps.
-
Pour the slurry into the column. Use air pressure to gently push the solvent through, compacting the silica into a stable, uniform bed. Ensure the top of the silica bed is flat.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during sample loading.
Step 3: Sample Loading
Causality: Loading the sample in a concentrated band is critical for a good separation. Dry loading is preferred for compounds that are soluble in the mobile phase, as it prevents band broadening.
-
Dissolve ~1g of crude 8-Ethoxyquinolin-5-amine in a minimal amount of DCM or EtOAc.
-
Add ~2-3g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample powder onto the sand layer in the packed column.
Step 4: Elution and Fraction Collection
Causality: A solvent gradient is used to first elute non-polar impurities, followed by the product, and finally any highly polar impurities that may be present. All elution solvents must contain 0.5% TEA.
-
Begin eluting the column with a non-polar solvent system (e.g., 100% Hexanes + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase according to the Rƒ value determined in Step 1. A typical gradient might be:
-
2 column volumes (CV) of 10% EtOAc/Hexanes + 0.5% TEA
-
5 CV of 20% EtOAc/Hexanes + 0.5% TEA
-
5 CV of 30% EtOAc/Hexanes + 0.5% TEA
-
2 CV of 50% EtOAc/Hexanes + 0.5% TEA (to flush highly polar impurities)
-
-
Collect fractions of equal volume (e.g., 15-20 mL) throughout the elution process.
Step 5: Purity Assessment and Product Isolation
-
Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate.
-
Develop the TLC plate in the solvent system that gave an Rƒ of ~0.3 (e.g., 30% EtOAc/Hexanes).
-
Identify the fractions that contain only the pure product spot.
-
Combine all pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator. The TEA is volatile and will co-evaporate with the solvents.
-
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified 8-Ethoxyquinolin-5-amine.
Alternative Purification: Recrystallization
For material that is already reasonably pure (>90%), recrystallization can be an effective final polishing step. The successful crystallization of quinoline derivatives often depends on the careful selection of solvents.[10]
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the compound in a minimal amount of the chosen boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product won't elute from the column | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (increase %EtOAc). Ensure TEA or another base modifier is present in the eluent. |
| Poor separation (overlapping spots) | Improper solvent system; column was overloaded. | Re-develop TLC method for better spot separation. Use less crude material for the column size. |
| Product streaks on TLC plate | Compound is interacting with acidic silica. | Add 0.5-1% TEA or a few drops of NH₄OH to the TLC developing chamber and the column eluent. |
| Low product recovery | Irreversible adsorption to silica; product is too polar for the chosen solvent system. | Ensure a base modifier is used. Consider switching to a different stationary phase like alumina or using reverse-phase HPLC.[11][12] |
References
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Sigma-Aldrich. 5-ethoxyquinolin-8-amine.
- ChemicalBook. 8-ethoxyquinolin-5-amine (CAS 75793-53-2).
- R Discovery. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
- SciSpace. Synthesis of derivatives of quinoline.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Google Patents. CN103664892B - The crystallization of quinoline.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 8-Quinolinamine.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
- Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 8-Ethoxyquinoline-5-sulfonic acid.
- PubChem - NIH. 8-Ethoxyquinoline | C11H11NO | CID 73781.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 5-Amino-8-hydroxyquinoline Dihydrochloride.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Nitroxoline.
- ChemScene. 1154275-84-9 | 5-Ethoxyquinolin-8-amine.
- BLD Pharm. 75793-53-2|8-Ethoxyquinolin-5-amine.
- PubChemLite. 5-ethoxyquinolin-8-amine (C11H12N2O).
Sources
- 1. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 4. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ovid.com [ovid.com]
Protocol for assessing the cytotoxicity of 8-Ethoxyquinolin-5-amine in vitro
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cellular Impact of Novel Quinolines
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The compound 8-Ethoxyquinolin-5-amine is one such molecule with potential therapeutic applications. A critical step in the preclinical evaluation of any novel compound is the rigorous assessment of its cytotoxic potential. This application note provides a comprehensive, multi-faceted protocol to determine the in vitro cytotoxicity of 8-Ethoxyquinolin-5-amine. We will detail methodologies to assess metabolic viability, membrane integrity, and the induction of apoptosis, thereby generating a robust preliminary safety and efficacy profile.
The rationale for employing a multi-assay approach lies in the complexity of cellular responses to chemical stimuli. A compound may induce cytotoxicity through various mechanisms, and no single assay can provide a complete picture. By integrating data from assays that measure different cellular endpoints, researchers can gain deeper insights into the potential mechanism of action of 8-Ethoxyquinolin-5-amine.
Foundational Assays for a Comprehensive Cytotoxicity Profile
To construct a thorough understanding of 8-Ethoxyquinolin-5-amine's cytotoxic effects, we recommend a tiered approach utilizing three distinct and complementary assays:
-
MTT Assay: To evaluate the impact on cellular metabolic activity, a key indicator of cell viability and proliferation.[1]
-
Lactate Dehydrogenase (LDH) Assay: To assess plasma membrane integrity by quantifying the release of a cytosolic enzyme from damaged cells.[2][3][4][5]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: To specifically identify and quantify cells undergoing programmed cell death (apoptosis) versus necrosis.[6][7][8]
Experimental Workflow Overview
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Data Analysis and Interpretation
A crucial aspect of cytotoxicity testing is the accurate analysis and interpretation of the generated data. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. [9][10][11][12]
Calculation of IC50
-
Data Normalization: For the MTT and LDH assays, express the results as a percentage of the control (untreated cells). For the LDH assay, the percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the concentration of 8-Ethoxyquinolin-5-amine.
-
IC50 Determination: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This can be determined by non-linear regression analysis of the dose-response curve.
The Importance of Controls
The inclusion of appropriate controls is fundamental to the validity of any cytotoxicity assay. [13][14][15][16][17]
-
Vehicle Control: To ensure that the solvent used to dissolve 8-Ethoxyquinolin-5-amine does not have a cytotoxic effect.
-
Untreated Control: Represents 100% cell viability or baseline LDH release.
-
Positive Control: A known cytotoxic agent should be included to confirm that the assay is performing as expected.
Summary of Expected Data
| Assay | Parameter Measured | Expected Outcome with Cytotoxic Compound |
| MTT | Mitochondrial reductase activity | Decrease in absorbance |
| LDH | LDH release (membrane leakage) | Increase in absorbance |
| Annexin V/PI | Phosphatidylserine externalization and membrane permeability | Increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis/necrosis) cell populations |
Concluding Remarks
This application note provides a robust framework for the initial in vitro cytotoxicity assessment of 8-Ethoxyquinolin-5-amine. By employing a multi-parametric approach, researchers can obtain a comprehensive understanding of the compound's effects on cell health. It is imperative to remember that these are generalized protocols and may require optimization for specific cell lines and experimental conditions. The data generated from these assays will be instrumental in guiding further preclinical development and in understanding the potential therapeutic window of 8-Ethoxyquinolin-5-amine.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Jayaraman, S. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2010). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in Molecular Biology, 979, 205–212. Retrieved from [Link]
-
Wlodkowic, D., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
-
Promega. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Soenen, S. J., Rivera-Gil, P., Montenegro, J. M., Parak, W. J., De Smedt, S. C., & Braeckmans, K. (2011). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. Nanomedicine: Nanotechnology, Biology and Medicine, 7(6), 769–781. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(11), 3419–3421. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
Fernández, J., & Ortiz-de-Solorzano, C. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10793. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
-
Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology, 740, 1–6. Retrieved from [Link]
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Genotoxicity of Biopesticides: A Review. Journal of Agricultural and Food Chemistry, 66(25), 6297–6312. Retrieved from [Link]
-
Nanotechnology. (n.d.). How to Choose the Right Assay? | Cytotoxicity Assays. Retrieved from [Link]
-
Błaszczyk, A., & Skolimowski, J. (2015). Cytotoxicity and Genotoxicity of Ethoxyquin Used As an Antioxidant. Oxidative Medicine and Cellular Longevity, 2015, 273568. Retrieved from [Link]
-
Domagala, J. M., Hagen, S. E., & Joannides, T. (1993). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 36(7), 871–882. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
-
Gucma, M., & Gulewska, M. (2020). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 25(21), 5221. Retrieved from [Link]
-
Alfadil, A., Alsamhan, A., & Al-Jindan, R. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Retrieved from [Link]
-
Jiang, H., Tagg, K., & Chen, J. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. Retrieved from [Link]
-
Billard, T., & Langlois, B. R. (2012). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 55(1), 479–495. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1354. Retrieved from [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(6), 461–469. Retrieved from [Link]
-
Wambaugh, J. F., Wetmore, B. A., & Ring, C. L. (2019). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 167(1), 44–58. Retrieved from [Link]
-
Kumar, S., & De, A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3978–3981. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyquinolin-8-amine. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2014). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive and Negative Controls | Rockland [rockland.com]
- 16. mdpi.com [mdpi.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes: 8-Ethoxyquinolin-5-amine as a Key Intermediate in the Synthesis of Novel PI3K Inhibitors for Cancer Therapy
Introduction: The Quinoline Scaffold in Oncology and the Rise of PI3K Inhibitors
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad range of biological activities, including potent anticancer properties.[1] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target specific molecular pathways implicated in cancer progression.[2] Among the most critical of these pathways is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade, which is frequently hyperactivated in a wide variety of human cancers, driving tumor growth, proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in modern oncology drug discovery.
This application note details the utility of 8-Ethoxyquinolin-5-amine as a strategic starting material for the synthesis of a novel class of potent PI3K inhibitors. We will provide a comprehensive, step-by-step protocol for the synthesis of N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine, a representative compound that has demonstrated significant inhibitory activity against the PI3Kα isoform. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and development of next-generation targeted cancer therapeutics.
The Strategic Importance of 8-Ethoxyquinolin-5-amine
8-Ethoxyquinolin-5-amine serves as an excellent foundational molecule for the synthesis of PI3K inhibitors for several key reasons:
-
Vectorial Orientation: The 5-amino group provides a reactive handle for coupling with various heterocyclic systems, while the 8-ethoxy group can influence solubility, metabolic stability, and interactions with the target protein.
-
Bioisosteric Potential: The quinoline core can act as a bioisostere for other aromatic systems found in known kinase inhibitors, offering a novel chemical space for intellectual property development.
-
Modulation of Physicochemical Properties: The ethoxy group at the 8-position can be strategically employed to enhance cell permeability and oral bioavailability, which are critical parameters for drug candidates.
Synthesis of a Potent PI3Kα Inhibitor: N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine
The synthesis of the target compound, N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine, is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.
Synthetic Workflow Diagram
Caption: Synthetic route to a novel PI3K inhibitor.
Detailed Experimental Protocol
Materials and Reagents:
-
8-Ethoxyquinolin-5-amine
-
2-Chloro-4-(4-fluorophenyl)pyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and purification supplies (silica gel, solvents for chromatography).
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 8-Ethoxyquinolin-5-amine (1.0 eq), 2-Chloro-4-(4-fluorophenyl)pyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). The use of a robust ligand like Xantphos is crucial for facilitating the reductive elimination step and improving reaction yields.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine as a solid.
Biological Activity and Mechanism of Action
The synthesized compound, N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine, was evaluated for its inhibitory activity against the PI3Kα enzyme.
Quantitative Biological Data
| Compound | Target | IC₅₀ (nM) |
| N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine | PI3Kα | 98 |
Data sourced from patent WO 2014/122559 A1.
An IC₅₀ of 98 nM demonstrates potent inhibition of the PI3Kα isoform, a key driver in many cancers. This level of activity warrants further investigation, including selectivity profiling against other PI3K isoforms and downstream cellular assays.
The PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Protocol: In Vitro PI3K Alpha Kinase Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds like N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine against PI3Kα using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).
Principle: The assay measures the amount of ADP produced during the kinase reaction. As PI3Kα activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer for control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the PI3Kα enzyme and lipid substrate in kinase assay buffer.
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution in kinase assay buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Conclusion and Future Directions
8-Ethoxyquinolin-5-amine has been successfully demonstrated as a valuable and versatile intermediate for the synthesis of potent PI3K inhibitors. The Buchwald-Hartwig amination provides a reliable and efficient method for coupling this quinoline core with various heterocyclic partners, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The resulting compound, N-(8-ethoxyquinolin-5-yl)-4-(4-fluorophenyl)pyrimidin-2-amine, shows promising nanomolar activity against PI3Kα.
Further research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against other PI3K isoforms (β, γ, δ) to determine the selectivity profile.
-
Cellular Activity: Evaluating the compound's ability to inhibit PI3K signaling in cancer cell lines and its anti-proliferative effects.
-
In Vivo Efficacy: Investigating the pharmacokinetic properties and anti-tumor efficacy of the compound in preclinical animal models of cancer.
The methodologies and data presented in this application note provide a solid foundation for researchers to explore the rich chemical space of 8-ethoxyquinoline derivatives in the ongoing quest for novel and effective anticancer agents.
References
-
Jain, S., Chandra, V., Jain, P.K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available at: [Link]
-
Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. Available at: [Link]
Sources
Application Note: Preparation of Standardized Stock Solutions of 8-Ethoxyquinolin-5-amine for Research Applications
Abstract This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 8-Ethoxyquinolin-5-amine (CAS: 75793-53-2). The methodologies outlined herein are designed for researchers, chemists, and drug development professionals who require accurate and reproducible concentrations for experimental use. This guide emphasizes safety, solvent selection, dissolution techniques, and best practices for ensuring solution stability and integrity.
Introduction
8-Ethoxyquinolin-5-amine is a substituted quinoline derivative belonging to the aromatic amine class of compounds. Molecules within this family are pivotal building blocks in medicinal chemistry and materials science. The precise and consistent preparation of stock solutions is a fundamental prerequisite for reliable downstream applications, including compound screening, synthetic chemistry, and biological assays. Inaccurate solution concentrations can lead to significant experimental variability, compromising data integrity and reproducibility.
This application note provides a comprehensive, field-proven guide that moves beyond a simple list of steps. It explains the scientific reasoning behind each procedural choice, empowering the researcher to adapt the protocol to specific experimental needs while maintaining the highest standards of quality and safety.
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of 8-Ethoxyquinolin-5-amine is essential for its proper handling and use. Key data is summarized below.
| Property | Value | Source |
| Chemical Name | 8-Ethoxyquinolin-5-amine | [1] |
| CAS Number | 75793-53-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Appearance | Solid, powder (typical for related compounds) | [4] |
| Purity | Typically ≥95% (verify with supplier CoA) | [5] |
Safety & Handling Precautions
8-Ethoxyquinolin-5-amine and related aromatic amines must be handled with care. The compound is classified as an irritant and may be harmful.[3][6] Adherence to strict safety protocols is mandatory.
Hazard Identification:
-
Irritant: Causes skin and eye irritation. May cause respiratory irritation.[7]
-
Harmful: May be harmful if swallowed or in contact with skin.[6]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]
-
Storage of Solid Compound: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[6][9]
Recommended Materials & Equipment
-
8-Ethoxyquinolin-5-amine (CAS: 75793-53-2)
-
Analytical Balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Glass vials (amber recommended for light-sensitive compounds) with PTFE-lined caps
-
Pipettes (calibrated)
-
Spatula
-
Solvents (Anhydrous, HPLC-grade or higher):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (200 proof)
-
-
Vortex mixer
-
Bath sonicator
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Protocol 1: Solubility Assessment
Since detailed solubility data for 8-Ethoxyquinolin-5-amine is not widely published, a preliminary solubility test is a critical first step. This ensures the chosen solvent is appropriate for the desired concentration.
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observe for complete dissolution (a clear solution with no visible particulates).
-
If the solid does not dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Continue adding solvent until the compound fully dissolves. Calculate the approximate solubility based on the total volume of solvent added.
Scientist's Note: DMSO is an excellent starting solvent for many heterocyclic and aromatic compounds due to its high polarity and solvating capacity. However, ensure it is compatible with your downstream application, as it can affect cell viability and some enzymatic reactions.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.
5.1 Pre-Protocol Calculation The first step is to calculate the mass of 8-Ethoxyquinolin-5-amine required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 10 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L × 0.010 L × 188.23 g/mol × 1000 mg/g
-
Mass (mg) = 1.88 mg
-
5.2 Step-by-Step Procedure
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out 1.88 mg of 8-Ethoxyquinolin-5-amine.
-
Causality Note: Performing this step in a fume hood or a balance enclosure minimizes exposure to airborne particulates.
-
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weighing boat to ensure all powder is transferred.
-
Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Facilitate Dissolution: Stopper the flask and vortex until the solid is fully dispersed. If necessary, place the flask in a bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Causality Note: Sonication provides mechanical energy to break the crystal lattice structure, enhancing dissolution without applying heat, which could potentially degrade the compound.
-
-
Final Volume Adjustment: Once the solution is clear and homogenous, allow it to return to room temperature. Carefully add DMSO to the 10 mL calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it 10-15 times to ensure the final solution is thoroughly mixed.
-
Filtration (Recommended): For applications requiring high purity, filter the solution through a 0.22 µm PTFE syringe filter into a clean storage vial. This removes any microscopic particulates that may not be visible.
-
Aliquoting and Labeling: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.
-
Causality Note: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.
-
-
Labeling: Clearly label each aliquot with:
-
Compound Name: 8-Ethoxyquinolin-5-amine
-
CAS: 75793-53-2
-
Concentration: 10 mM
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
Workflow Visualization
The following diagram illustrates the key steps in the stock solution preparation workflow.
Caption: Workflow for preparing 8-Ethoxyquinolin-5-amine stock solutions.
Storage & Stability
The long-term stability of the stock solution is critical for experimental success.
-
Short-Term Storage: For use within 1-2 weeks, store aliquots at 2-8°C.[10]
-
Long-Term Storage: For storage longer than two weeks, store aliquots at -20°C or -80°C.
-
Stability Considerations:
-
Aromatic amines can be susceptible to oxidation over time, which may be indicated by a change in color. It is recommended to use freshly prepared solutions whenever possible.
-
Protect from light by using amber vials.
-
Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
References
-
Fisher Scientific. (2009). Safety Data Sheet for 8-Quinolinamine. Link
-
Sigma-Aldrich. (n.d.). 5-ethoxyquinolin-8-amine. Retrieved from Link
-
Fisher Scientific. (2024). Safety Data Sheet for 8-Ethoxyquinoline-5-sulfonic acid. Link
-
NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. Link
-
Echemi. (n.d.). 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester Safety Data Sheets. Retrieved from Link
-
Stains, C. I. (2012). Preparation of Amines. Organic Chemistry. Link
-
PubChemLite. (n.d.). 5-ethoxyquinolin-8-amine (C11H12N2O). Retrieved from Link
-
ChemicalBook. (n.d.). 8-ethoxyquinolin-5-amine (CAS 75793-53-2). Retrieved from Link
-
PubChem. (n.d.). 5-Methoxyquinolin-8-amine. Retrieved from Link
-
ChemScene. (n.d.). 5-Ethoxyquinolin-8-amine. Retrieved from Link
-
Clark, J. (2015). Making Amines. Chemguide. Link
-
Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from Link
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from Link
-
BLD Pharm. (n.d.). 8-Ethoxyquinolin-5-amine. Retrieved from Link
-
ChemicalBook. (n.d.). 8-ETHOXY-5-QUINOLINYLAMINE. Retrieved from Link
-
ChemicalBook. (n.d.). 5-METHOXYQUINOLIN-8-AMINE. Retrieved from Link
-
CymitQuimica. (n.d.). 5-Ethoxyquinolin-8-amine. Retrieved from Link
Sources
- 1. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]
- 2. 75793-53-2|8-Ethoxyquinolin-5-amine|BLD Pharm [bldpharm.com]
- 3. 8-ETHOXY-5-QUINOLINYLAMINE CAS#: [m.chemicalbook.com]
- 4. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 5. 5-Ethoxyquinolin-8-amine | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
Application Note: A Comprehensive Biophysical Workflow for Characterizing the Binding of 5-Ethoxyquinolin-8-amine to Target Proteins
A Note on Nomenclature: The topic of this guide specifies "8-Ethoxyquinolin-5-amine." Our literature and database review indicates that the more commonly referenced isomer is 5-Ethoxyquinolin-8-amine (CAS: 1154275-84-9).[1][2][3] This guide will proceed using the latter, more frequently documented compound. The principles and methods described herein are broadly applicable to other small molecule quinoline derivatives.
Introduction
The characterization of interactions between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology.[4] Understanding the thermodynamics, kinetics, and cellular context of these binding events is critical for validating therapeutic targets, optimizing lead compounds, and elucidating mechanisms of action.[5] 5-Ethoxyquinolin-8-amine is a quinoline-derived small molecule with potential applications in medicinal chemistry. Establishing a robust and logical workflow to study its binding to putative protein targets is essential for advancing its development.
This application note provides a comprehensive, multi-technique workflow designed for researchers, scientists, and drug development professionals. Moving beyond a simple listing of methods, this guide presents an integrated strategy, explaining the causal logic behind the progression from high-throughput screening to detailed biophysical characterization and, ultimately, to validation in a cellular environment. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
The Integrated Binding Characterization Workflow
A successful investigation into a small molecule-protein interaction does not rely on a single technique. Instead, it employs an orthogonal approach, where the strengths of different methods are leveraged to build a complete and validated picture of the binding event. Our proposed workflow progresses from broad, rapid screening to highly quantitative and physiologically relevant analyses.
Caption: Integrated workflow for small molecule-protein interaction analysis.
Phase 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
Expertise & Rationale: The first step in assessing a potential interaction is often a screening assay. We begin with Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, because it is a rapid, cost-effective, and high-throughput method for identifying direct binding.[6][7] It requires only a standard quantitative PCR (qPCR) instrument, making it highly accessible.[6]
Principle of the Assay: The core principle is that ligand binding stabilizes a protein's tertiary structure, making it more resistant to thermal denaturation.[8] An environmentally sensitive fluorescent dye (e.g., SYPRO Orange) is included in the reaction. This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein unfolds.[8] As the temperature is gradually increased, the fluorescence is monitored. The temperature at which 50% of the protein is unfolded is the melting temperature (Tₘ). A positive interaction is identified by a statistically significant increase in the Tₘ (a "thermal shift," ΔTₘ) in the presence of the ligand compared to a vehicle control.[9]
Detailed Protocol: DSF Assay
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target protein at a concentration of 0.2-0.4 mg/mL in a suitable, well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay is typically 1-5 µM.
-
Compound Stock: Prepare a 10 mM stock of 5-Ethoxyquinolin-8-amine in 100% DMSO. Create a dilution series from this stock.
-
Dye Stock: Prepare a 500X stock of SYPRO Orange dye in DMSO. Causality Note: Using a concentrated stock minimizes the final DMSO concentration, which can itself affect protein stability.
-
-
Assay Setup (96-well format):
-
On ice, prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. The final dye concentration should be optimized, but a 5X final concentration is a good starting point.
-
Aliquot 24.5 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 0.5 µL of 5-Ethoxyquinolin-8-amine from your dilution series to the appropriate wells (for a final concentration range of 1-100 µM).
-
Self-Validation Control: To at least three wells, add 0.5 µL of 100% DMSO. This serves as the no-ligand (vehicle) control and is essential for calculating the ΔTₘ.
-
Seal the plate securely with an optical seal, centrifuge briefly to collect the contents, and incubate at room temperature for 15 minutes to allow for binding.
-
-
Data Acquisition:
-
Place the plate in a qPCR instrument.
-
Set the instrument to monitor fluorescence of the appropriate dye (e.g., ROX filter for SYPRO Orange).
-
Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding transition.
-
Fit the data to a Boltzmann equation to determine the Tₘ, which is the inflection point of the curve.
-
Calculate the thermal shift: ΔTₘ = Tₘ (compound) - Tₘ (DMSO control) . A ΔTₘ of ≥ 2 °C is generally considered a significant indication of binding.
-
| Parameter | Typical Range | Rationale |
| Protein Concentration | 1 - 10 µM | Sufficient signal-to-noise while minimizing protein aggregation. |
| Ligand Concentration | 1 - 100 µM | A wide range to identify binding and potential saturation. |
| Final DMSO % | ≤ 2% | High concentrations of DMSO can denature proteins and interfere with the assay. |
| Temperature Ramp | 0.3 - 1.0 °C/min | Allows the system to maintain thermal equilibrium for accurate Tₘ determination. |
Phase 2: Orthogonal Validation & Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)
Expertise & Rationale: While DSF confirms a binding event, it does not provide deep quantitative information. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions in solution. It is a label-free, immobilization-free technique that provides a complete thermodynamic profile of the interaction in a single experiment, serving as a robust orthogonal validation of the DSF hit.[10][11]
Principle of the Assay: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[12] The instrument consists of a reference cell and a sample cell maintained at a constant temperature. The ligand (in a syringe) is titrated in small, precise injections into the sample cell containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.[13] The resulting isotherm can be analyzed to determine the binding affinity (Kₐ or K₋), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]
Detailed Protocol: ITC Assay
-
Sample Preparation:
-
Crucial Step: Both the protein and 5-Ethoxyquinolin-8-amine must be in identical, thoroughly degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Causality Note: Buffer mismatch between the syringe and cell solutions will generate large heats of dilution, obscuring the true binding signal. This is the most common cause of failed ITC experiments.
-
Protein (in cell): Prepare the target protein at a concentration of 10-50 µM. The concentration should be chosen so the 'c-window' (c = n * [Protein] / K₋) is between 10 and 1000 for optimal curve fitting.
-
Ligand (in syringe): Prepare 5-Ethoxyquinolin-8-amine at a concentration 10-15 times higher than the protein concentration (e.g., 150-500 µM). Ensure the final DMSO concentration is identical in both cell and syringe solutions (typically ≤ 2%).
-
-
Instrument Setup & Titration:
-
Thoroughly clean the instrument cells and syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Program the titration parameters: typically one initial 0.5 µL injection followed by 18-25 injections of 1.5-2.0 µL each, with a 150-second spacing between injections to allow a return to baseline.
-
-
Self-Validation Controls:
-
Ligand into Buffer: Perform a control titration of 5-Ethoxyquinolin-8-amine into the buffer alone. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.
-
Buffer into Protein: Perform a control titration of buffer (containing the same DMSO concentration) into the protein solution. This accounts for any heat changes from the injection process itself.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software.
-
The fitting will yield the key parameters: K₋ (dissociation constant), n (stoichiometry), and ΔH (enthalpy) . The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .
-
Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.
Phase 3: Rapid Affinity Determination with Microscale Thermophoresis (MST)
Expertise & Rationale: As an alternative or complement to ITC, Microscale Thermophoresis (MST) offers a powerful method for quantifying binding affinity.[14] Its primary advantages are extremely low sample consumption and high sensitivity, making it ideal when protein availability is limited.[15] It is an in-solution, immobilization-free technique.[16]
Principle of the Assay: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon called thermophoresis.[17] This movement is sensitive to changes in the molecule's size, charge, and hydration shell. When a ligand binds to a target protein, these properties are altered, leading to a change in its thermophoretic movement.[16] The target protein is typically fluorescently labeled (or its intrinsic tryptophan fluorescence is used). By keeping the labeled protein concentration constant and titrating the non-fluorescent ligand, a binding curve is generated by plotting the change in thermophoresis against the ligand concentration, from which the K₋ can be derived.[18]
Detailed Protocol: MST Assay
-
Protein Labeling (if required):
-
If the target protein lacks sufficient intrinsic fluorescence, label it with an NHS-ester fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol (e.g., NanoTemper Technologies).
-
Remove excess free dye using a desalting column. The final labeling ratio should be approximately 1 dye molecule per protein.
-
-
Assay Setup:
-
Prepare a 16-point serial dilution of 5-Ethoxyquinolin-8-amine in MST buffer (e.g., PBS-T pH 7.4) starting from a high concentration (e.g., 200 µM).
-
Prepare a solution of the fluorescently labeled target protein at twice the desired final concentration (e.g., 20 nM for a 10 nM final concentration).
-
Mix each ligand dilution 1:1 with the protein solution. This creates a series with a constant concentration of labeled protein and a varying concentration of the ligand.
-
Self-Validation Control: Prepare a sample with labeled protein mixed 1:1 with buffer (containing equivalent DMSO) to serve as the "unbound" control.
-
Incubate the samples for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Load the samples into the appropriate MST capillaries (e.g., standard or premium).
-
Place the capillaries in the MST instrument (e.g., Monolith NT.115).
-
Run the experiment using optimized parameters (e.g., 20% LED power, medium MST power). The instrument will record fluorescence before, during, and after applying an IR laser to create the temperature gradient.
-
-
Data Analysis:
-
The software calculates the change in normalized fluorescence (Fₙₒᵣₘ) from the thermophoresis phase.
-
Plot the ΔFₙₒᵣₘ against the logarithm of the ligand concentration.
-
Fit the resulting sigmoidal curve to the law of mass action to determine the dissociation constant (K₋) .[18] A good dataset will show a clear transition from an "unbound" plateau to a "bound" plateau.
-
Phase 4: Kinetic Characterization with Surface Plasmon Resonance (SPR)
Expertise & Rationale: While affinity (K₋) is a measure of equilibrium, the kinetics of an interaction—how fast a drug binds (association rate, kₐ) and how long it stays bound (dissociation rate, k₋)—are often more predictive of in vivo efficacy. Surface Plasmon Resonance (SPR) is the premier technology for obtaining this real-time kinetic data.[5][19]
Principle of the Assay: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[20] In a typical experiment, the target protein ("ligand") is immobilized on the chip surface. A solution containing the small molecule ("analyte") is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).[21] By monitoring this response over time during association and dissociation phases, the kinetic rate constants can be determined.
Detailed Protocol: SPR Assay
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[22]
-
Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface. The protein will covalently couple to the surface. Aim for a moderate immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Self-Validation Control: One flow cell on the chip should be activated and deactivated without protein immobilization to serve as a reference surface. This is critical for subtracting bulk refractive index changes and non-specific binding.
-
-
Analyte Binding Assay (Kinetic Titration):
-
Prepare a dilution series of 5-Ethoxyquinolin-8-amine in running buffer (e.g., HBS-EP+ buffer) with a constant, low percentage of DMSO. Concentrations should span at least 10-fold below and 10-fold above the expected K₋ (e.g., 0.1x K₋ to 10x K₋).[21]
-
Inject the lowest concentration of analyte over the ligand and reference flow cells for a set time (e.g., 120 seconds) to monitor association.
-
Switch to flowing running buffer alone over the surface for a longer period (e.g., 300 seconds) to monitor dissociation.
-
Inject a regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.0, which must be optimized) to remove all bound analyte and prepare the surface for the next injection.
-
Repeat this cycle for each concentration in the series, including a zero-analyte (buffer only) injection for double referencing.
-
-
Data Analysis:
-
For each concentration, subtract the signal from the reference channel from the signal from the active channel to get the specific binding sensorgram.
-
Globally fit the complete set of sensorgrams (all concentrations) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ) .
-
Phase 5: Confirming Intracellular Target Engagement with CETSA
Expertise & Rationale: Demonstrating that a compound binds to a purified protein in a buffer is a crucial step, but it does not guarantee the same interaction will occur within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method that bridges this gap by directly measuring target engagement in intact cells or tissues.[23][24] A positive CETSA result provides powerful evidence that the compound can penetrate the cell membrane, avoid efflux pumps, and bind to its intended target in a native physiological environment.[25]
Principle of the Assay: CETSA operates on the same principle as DSF: ligand binding stabilizes the target protein against heat-induced denaturation.[26] In this case, intact cells are treated with the compound, heated to various temperatures, and then lysed. The denatured, aggregated proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[25]
Detailed Protocol: CETSA Melt Curve
-
Cell Treatment:
-
Culture an appropriate cell line to ~80% confluency.
-
Harvest the cells and resuspend them in media or PBS. Treat one aliquot of cells with a high concentration of 5-Ethoxyquinolin-8-amine (e.g., 30 µM) and another aliquot with the equivalent volume of vehicle (DMSO). Incubate at 37 °C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a PCR machine to a range of temperatures for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C). One sample should be kept at room temperature as the non-heated control.
-
Immediately cool the tubes on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25 °C water bath).
-
Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4 °C).
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein in each sample using Western Blot analysis with a validated antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both the vehicle- and compound-treated series, normalize the intensity at each temperature to the intensity of the non-heated sample (100% soluble).
-
Plot the percent soluble protein versus temperature for both conditions. A rightward shift of the melting curve for the compound-treated sample demonstrates intracellular target stabilization.[24]
-
| Technique | Primary Output(s) | Key Advantage | Main Consideration |
| DSF | ΔTₘ (Binding confirmation) | High-throughput, low cost, accessible | Indirect; sensitive to buffer conditions |
| ITC | K₋, n, ΔH, ΔS | Gold standard; complete thermodynamic profile | Requires higher amounts of pure protein |
| MST | K₋ | Very low sample consumption; fast | Typically requires fluorescent labeling |
| SPR | kₐ, k₋, K₋ | Provides real-time kinetic data (on/off rates) | Requires protein immobilization; potential artifacts |
| CETSA | Target stabilization in cells | Confirms intracellular target engagement | Requires a specific antibody; lower throughput |
Conclusion
The study of 5-Ethoxyquinolin-8-amine's binding to its protein targets requires a thoughtful and multi-faceted approach. By following the integrated workflow presented in this application note—progressing from high-throughput DSF screening to quantitative ITC/MST, kinetic analysis with SPR, and finally to in-cell validation with CETSA—researchers can build a robust, comprehensive, and trustworthy dataset. This orthogonal strategy ensures that each step validates the last, leading to a high-confidence understanding of the small molecule's mechanism of action, which is indispensable for successful drug discovery and development programs.
References
-
Pearce, N. M., et al. (2007). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
Wrobel, A. G., et al. (2020). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Institutes of Health. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Wikipedia. (2023). Microscale thermophoresis. Wikipedia. Available at: [Link]
-
Basu, A., et al. (2023). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]
-
Santofimia-Castaño, P., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. PubMed Central. Available at: [Link]
-
Miyake, H., et al. (2019). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Institutional Repository. Available at: [Link]
-
Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Ciulli, A., & Williams, G. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]
-
TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. Available at: [Link]
-
Arkin, M. R., et al. (2014). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. Available at: [Link]
-
Nguyen, H. Q., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Lavecchia, A., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
-
Jash, C., & Ghoshal, N. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. Available at: [Link]
-
protocols.io. (2019). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. Available at: [Link]
-
Zhang, R. (2016). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. SpringerLink. Available at: [Link]
-
Collins, D., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments. Available at: [Link]
-
Collins, D., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. National Institutes of Health. Available at: [Link]
-
Fernandez-Pinar, R., et al. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Available at: [Link]
-
Nicely, N. (2022). Guide to Running an SPR Experiment. University of Virginia. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyquinolin-8-amine. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 5-ethoxyquinolin-8-amine. PubChemLite. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 5-Ethoxyquinolin-8-amine | CymitQuimica [cymitquimica.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. nanotempertech.com [nanotempertech.com]
- 19. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Ethoxyquinolin-5-amine
Welcome to the technical support center for the synthesis of 8-Ethoxyquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important quinoline derivative.
Overview of the Synthetic Pathway
The synthesis of 8-Ethoxyquinolin-5-amine is typically achieved through a three-step process starting from the readily available 8-hydroxyquinoline. Each step presents unique challenges and opportunities for optimization. This guide will address each of these steps in detail.
Caption: Synthetic route to 8-Ethoxyquinolin-5-amine.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Ethoxylation of 8-Hydroxyquinoline
The conversion of 8-hydroxyquinoline to 8-ethoxyquinoline is typically achieved via a Williamson ether synthesis.[1] This involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Question 1: My ethoxylation reaction is showing low conversion, and I am recovering a significant amount of starting material (8-hydroxyquinoline). What could be the cause?
Answer: Low conversion in a Williamson ether synthesis is often due to incomplete deprotonation of the hydroxyl group or issues with the ethylating agent.
-
Incomplete Deprotonation: The pKa of the phenolic hydroxyl group in 8-hydroxyquinoline is approximately 9.9.[2] A base that is not strong enough will result in an equilibrium with a significant amount of the protonated starting material remaining.
-
Solution: Switch to a stronger base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation to the more nucleophilic phenoxide.
-
-
Reactivity of Ethylating Agent: The reactivity of the ethylating agent follows the order I > Br > Cl.
-
Solution: If you are using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Question 2: I am observing the formation of side products and my yield of 8-ethoxyquinoline is still low despite achieving good conversion of the starting material. What are these side products and how can I avoid them?
Answer: The primary side reaction in a Williamson ether synthesis is the elimination of the alkyl halide, especially with secondary and tertiary halides.[2] While ethyl halides are primary, elimination can still occur at elevated temperatures.
-
E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of HBr or HI from the ethyl halide to form ethene.
-
Solution: Maintain a moderate reaction temperature. Overheating the reaction mixture will favor elimination over substitution.
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
-
Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving the alkoxide more nucleophilic and less basic, thus favoring the SN2 reaction.
-
Caption: Troubleshooting workflow for the reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, 8-Ethoxyquinolin-5-amine?
A1: The final product is a basic compound. Purification can typically be achieved by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (e.g., 1%) can be effective. [3]The triethylamine helps to prevent the basic amine from streaking on the acidic silica gel. Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure amine, which can be extracted back into an organic solvent.
Q2: Can I use microwave irradiation to speed up any of the reaction steps?
A2: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields. [4]The ethoxylation and nitration steps are potential candidates for microwave heating. However, care must be taken to control the temperature and pressure within the microwave reactor, especially for the nitration step, which can be highly exothermic. It is recommended to start with small-scale experiments to optimize the conditions.
Q3: My 8-Ethoxyquinolin-5-amine product is colored. Is this normal, and how can I decolorize it?
A3: Aminoquinolines can be susceptible to air oxidation, which can lead to the formation of colored impurities. While a pale yellow color is common for 8-aminoquinoline derivatives, a dark color may indicate the presence of oxidation products. [5]If the product is significantly colored after purification, a charcoal treatment can be performed. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should be followed. Specifically:
-
Nitration: The nitration mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. The reaction can be exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Careful temperature control is essential.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Use a catalyst that is handled safely (e.g., wet Pd/C is less pyrophoric than dry).
References
- BenchChem. (2025).
-
Zhang, J., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 18(23), 6054–6057. [Link]
- BenchChem. (2025).
-
Wicht, K. J., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 11(2), 141-149. [Link]
- Fan, R., et al. (2018). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalytic Hydrogenation and Reductive Cyclization of Nitrochalcones to Tetrahydroquinolines.
-
Wikipedia. (n.d.). Quinoline. [Link]
- Grokipedia. (n.d.). Williamson ether synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Google Patents. (n.d.).
- Open Access Journals. (n.d.).
-
PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Byju's. (n.d.).
-
New Journal of Chemistry. (2021). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. [Link]
-
Nature Communications. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]
- ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Tetrahedron. (1962). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. [Link]
- ResearchGate. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.
- Chemistry Stack Exchange. (n.d.).
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
- SciSpace. (n.d.).
-
PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 8-Ethoxy-5-nitroquinoline synthesis.
- CP Lab Safety. (n.d.). 8-Ethoxy-5-nitroquinoline, min 98%, 5 grams.
-
ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
ACS Omega. (2024). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]
-
MDPI. (2018). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]
-
PubChem. (n.d.). 8-ethoxy-5-nitroquinoline. [Link]
- ResearchGate. (2013). Technology of Preparing 8Hydroxy5-nitroquinoline.
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. [Link]
- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Ethoxyquinolin-5-amine
Welcome to the technical support center for the purification of 8-Ethoxyquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The following sections offer practical, field-proven insights and detailed protocols to address common challenges.
Section 1: Understanding the Molecule and Common Impurities
8-Ethoxyquinolin-5-amine is a quinoline derivative with the molecular formula C₁₁H₁₂N₂O.[1] Its structure, containing both a basic amine group and a quinoline ring system, presents unique purification challenges. Common impurities often arise from the synthetic route, such as starting materials, by-products, or degradation products. Understanding the nature of these impurities is the first step in developing an effective purification strategy.
What are the typical impurities I might encounter?
Common impurities can include unreacted starting materials, isomers, and oxidation or degradation products. The specific impurities will depend on the synthetic pathway used. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can be a source of nitro-containing impurities.
How does the chemical nature of 8-Ethoxyquinolin-5-amine affect its purification?
The presence of the basic amino group makes the compound susceptible to strong interactions with acidic stationary phases like silica gel, which can lead to peak tailing and poor separation in column chromatography.[2] Additionally, aromatic amines can be sensitive to oxidation, especially when exposed to air and light over extended periods.[3]
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a primary method for purifying 8-Ethoxyquinolin-5-amine. However, its basic nature often complicates the process.
FAQ: My compound is streaking badly on the silica gel column. What can I do?
Streaking or tailing is a common issue when purifying amines on silica gel. This is due to the acidic nature of silica, which strongly interacts with the basic amine.
Troubleshooting Steps:
-
Incorporate a Base in the Mobile Phase: Adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase can neutralize the acidic silanol groups on the silica surface.[2] A typical starting concentration is 0.1-1% of the total solvent volume. This competitive binding minimizes the interaction of your target amine with the stationary phase, resulting in more symmetrical peaks.
-
Switch to a Different Stationary Phase:
-
Amine-functionalized silica: This is an excellent alternative as the surface is already basic, leading to better separation with less polar, non-basic mobile phases like hexane/ethyl acetate.[2]
-
Basic alumina: Alumina is another basic stationary phase that can be effective for the purification of amines.
-
-
Consider Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography can be a viable option. Using a mobile phase with an adjusted alkaline pH will ensure the amine is in its free-base form, increasing its retention and improving the likelihood of a successful separation.[2]
Experimental Protocol: Column Chromatography with a Modified Mobile Phase
Objective: To purify 8-Ethoxyquinolin-5-amine using silica gel chromatography with a triethylamine-modified mobile phase.
Materials:
-
Crude 8-Ethoxyquinolin-5-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Glass column and other standard chromatography equipment
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point is a mixture of DCM and MeOH. Spot the crude material on a TLC plate and develop it in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10).
-
Mobile Phase Preparation: Based on the TLC results, prepare the mobile phase. For example, if a 95:5 DCM:MeOH system provides good separation, prepare a bulk solution and add 0.5% (v/v) of TEA.
-
Column Packing: Pack a glass column with silica gel using the prepared mobile phase.
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Sample Loading: Dissolve the crude 8-Ethoxyquinolin-5-amine in a minimal amount of the mobile phase and load it onto the column.
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Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The volatility of TEA ensures it is removed during this step.
Visualization: Troubleshooting Logic for Column Chromatography
Sources
Optimizing reaction conditions for the synthesis of 8-Ethoxyquinolin-5-amine derivatives
Welcome to the technical support center for the synthesis of 8-Ethoxyquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this two-step synthetic pathway. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction conditions.
The synthesis of 8-Ethoxyquinolin-5-amine is a critical process for creating valuable intermediates in medicinal chemistry. The pathway typically involves two key transformations: the electrophilic nitration of an 8-ethoxyquinoline precursor, followed by the reduction of the resulting nitro group to the target primary amine. This guide is structured to address each step independently, providing specific troubleshooting advice in a direct question-and-answer format.
General Synthetic Workflow
The overall process can be visualized as a two-stage sequence. Success in the initial nitration step is crucial for an efficient overall synthesis.
Caption: General two-step synthesis of 8-Ethoxyquinolin-5-amine.
Part 1: Optimizing the Nitration of 8-Ethoxyquinoline
The first critical step is the regioselective nitration of the 8-ethoxyquinoline ring to install a nitro group at the C5 position. The electron-donating ethoxy group at C8 activates the ring and directs the electrophilic substitution primarily to the C5 position. However, controlling the reaction conditions is paramount to avoid side reactions and ensure a high yield.
Frequently Asked Questions & Troubleshooting Guide: Nitration
Q1: My nitration reaction is resulting in a low yield or no product. What are the most common causes?
A1: Low yields in this nitration step often stem from three primary factors: temperature control, reagent quality, or insufficient activation of the nitrating agent.
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Suboptimal Reaction Temperature: Nitration is a highly exothermic process.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature rises uncontrollably, it can lead to oxidative degradation of the starting material and the formation of tarry byproducts.[2] It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent.
-
Reagent Quality: The concentration of the sulfuric and nitric acids is critical. Use of old or improperly stored acids that have absorbed atmospheric moisture can dilute the nitrating mixture, reducing its efficacy. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ, and its concentration is highly dependent on the anhydrous conditions of the strong acid medium.
-
Incomplete Reaction: Insufficient reaction time can also lead to low conversion. It is essential to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to ensure the consumption of the starting material before proceeding with the work-up.
Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity for the 5-position?
A2: While the 8-ethoxy group is a strong director for the 5-position, improper conditions can lead to the formation of other isomers.
-
Maintain Low Temperature: Regioselectivity in electrophilic aromatic substitution is often temperature-dependent. Running the reaction at a consistently low temperature (e.g., 0-10 °C) generally favors the thermodynamically preferred product and minimizes the formation of kinetic side products.[2]
-
Controlled Addition: Add the nitrating agent (or the substrate to the nitrating mixture) slowly and subsurface with vigorous stirring. This prevents localized "hot spots" and high concentrations of the nitrating agent, which can decrease selectivity.
-
Choice of Nitrating Agent: For highly sensitive substrates, a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can provide better control and improved regioselectivity.
Q3: My reaction mixture is turning dark brown or black, indicating charring. How can this be prevented?
A3: Charring is a sign of oxidative degradation caused by excessively harsh reaction conditions.
-
Strict Temperature Control: This is the most critical factor. The reaction should be cooled in an ice or ice-salt bath, and the temperature must be monitored with a thermometer throughout the addition process.
-
Acid Concentration: Ensure you are not using fuming nitric or fuming sulfuric acid unless the protocol explicitly calls for it. The extreme reactivity of these reagents can easily lead to the decomposition of organic materials.[3]
-
Order of Addition: Slowly adding the 8-ethoxyquinoline substrate to the pre-chilled nitrating mixture (HNO₃/H₂SO₄) is often preferable to adding the acid mixture to the substrate. This ensures that the substrate is always in the presence of a controlled amount of the nitrating agent.
Table 1: Recommended Conditions for Nitration of 8-Ethoxyquinoline
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0 °C to 10 °C | Crucial for controlling the exothermic reaction, maximizing regioselectivity, and preventing charring.[2] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A standard, effective nitrating mixture. The ratio (typically 1:1 to 1:2 v/v) can be optimized. |
| Solvent | Sulfuric Acid (H₂SO₄) | H₂SO₄ serves as both a solvent and the catalyst to generate the active nitronium ion (NO₂⁺). |
| Reaction Time | 1 - 4 hours | Monitor by TLC until starting material is consumed. Prolonged times at higher temperatures can increase byproduct formation. |
| Work-up | Quenching on ice | Safely neutralizes the strong acid and often precipitates the nitro-product, facilitating its isolation. |
Experimental Protocol: Synthesis of 8-Ethoxy-5-nitroquinoline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to chilled (0 °C) concentrated sulfuric acid. Maintain the temperature below 10 °C during this addition.
-
Substrate Addition: Dissolve 8-ethoxyquinoline (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask and cool to 0 °C.
-
Reaction: Slowly add the dissolved 8-ethoxyquinoline solution dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is the crude 8-ethoxy-5-nitroquinoline.[4][5] Neutralize the solution slowly with a base (e.g., aqueous NaOH or NH₄OH) to pH 7-8 to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Part 2: Optimizing the Reduction of 8-Ethoxy-5-nitroquinoline
The second step involves the reduction of the 5-nitro group to the corresponding 5-amino group. This transformation can be achieved through various methods, each with its own advantages and potential pitfalls.
Frequently Asked Questions & Troubleshooting Guide: Reduction
Q1: My reduction reaction is incomplete, and TLC shows both starting material and product. What are the likely causes?
A1: Incomplete reduction is a common issue that can usually be resolved by addressing one of the following:
-
Catalyst Deactivation (Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C), it may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. Certain functional groups or impurities (sulfur-containing compounds) can poison noble-metal catalysts.
-
Insufficient Reducing Agent (Chemical Reduction): For methods using reagents like tin(II) chloride (SnCl₂) or iron powder, ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents) as the reaction consumes the reagent.
-
Reaction Time/Temperature: Some reductions may be sluggish at room temperature. Gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. Extend the reaction time and continue to monitor by TLC.
-
Poor Solubility: Ensure the nitro compound is adequately dissolved in the reaction solvent. If the substrate has poor solubility, the reaction may be slow or stall. A co-solvent system may be required.
Q2: I am using catalytic hydrogenation, but I suspect I am over-reducing the quinoline ring. How can I prevent this?
A2: While the nitro group is readily reduced, the quinoline ring itself can be reduced to a 1,2,3,4-tetrahydroquinoline under more vigorous conditions.[3]
-
Catalyst Choice: Palladium (Pd) is generally selective for nitro group reduction over the quinoline ring. Avoid more aggressive catalysts like Platinum (Pt) or Rhodium unless necessary, as they are more likely to reduce the heterocyclic ring.
-
Control Hydrogen Pressure: Run the reaction at or near atmospheric pressure of H₂. High pressures (e.g., >50 psi) significantly increase the rate of ring reduction.
-
Moderate Temperature: Avoid high temperatures. Most nitro group hydrogenations proceed efficiently at room temperature.
-
Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC or H₂ uptake) to minimize the risk of subsequent ring reduction.
Q3: The work-up after my SnCl₂ reduction is difficult, and I'm struggling to isolate the product. What is the best procedure?
A3: Work-up for reductions using metal salts in acid can be tricky due to the formation of tin hydroxides.
-
Basification: After the reaction is complete, the acidic mixture must be made strongly basic (pH > 10) with a concentrated base like 20-40% NaOH. This is necessary to break up the tin-amine complex and precipitate tin salts (Sn(OH)₂/Sn(OH)₄). This step is highly exothermic and must be done carefully in an ice bath.
-
Filtration: It is sometimes useful to filter the mixture after basification to remove the bulk of the inorganic tin salts before proceeding to extraction.
-
Extraction: The free amine product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure a good recovery.
-
Brine Wash: Washing the combined organic extracts with saturated brine can help break any emulsions and remove excess water.
Table 2: Comparison of Common Reduction Methods
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Ethanol or Ethyl Acetate, RT | High yield, very clean reaction, easy product isolation (filtration) | Requires specialized hydrogenation equipment, catalyst can be a fire hazard, potential for ring reduction. |
| Tin(II) Chloride | SnCl₂·2H₂O, Conc. HCl, Ethanol, 50-70 °C | Reliable, works for a wide range of substrates, inexpensive. | Tedious work-up due to tin salt precipitation, uses stoichiometric heavy metal waste. |
| Iron/Acid | Fe powder, HCl or Acetic Acid, Ethanol/H₂O, Reflux | Very inexpensive, environmentally safer than tin or other metals. | Can require heat, work-up involves filtering large amounts of iron salts. |
| Sodium Dithionite | Na₂S₂O₄, NH₄OH, H₂O/Dioxane, RT to 50 °C | Mild conditions, useful for sensitive substrates. | Can be less effective for sterically hindered nitro groups, requires aqueous/organic biphasic system. |
Experimental Protocol: Reduction of 8-Ethoxy-5-nitroquinoline using Tin(II) Chloride
-
Setup: In a round-bottom flask, suspend 8-ethoxy-5-nitroquinoline (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C with stirring. The suspension should gradually become a clear solution. Monitor the reaction by TLC until the starting material has disappeared (typically 1-3 hours).
-
Cooling & Basification: Cool the reaction mixture in an ice bath. Slowly and carefully, add a concentrated solution of NaOH (e.g., 30% w/v) until the solution is strongly basic (pH > 10), which will precipitate tin hydroxides.
-
Extraction: Extract the resulting mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude 8-Ethoxyquinolin-5-amine. The product can be purified further by column chromatography or recrystallization if needed.
Troubleshooting Decision Workflow
When encountering issues, a logical, step-by-step approach can help identify the root cause.
Caption: A workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
- Unknown. (n.d.).
-
Wikipedia. (n.d.). Quinoline. [Link]
-
PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. [Link]
-
Beilstein Journals. (2024). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. [Link]
-
CP Lab Safety. (n.d.). 8-Ethoxy-5-nitroquinoline, min 98%, 5 grams. [Link]
-
ResearchGate. (n.d.). Optimization of nitration in continuous flow. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Addressing Solubility Challenges of 8-Ethoxyquinolin-5-amine
Welcome to the technical support guide for 8-Ethoxyquinolin-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for overcoming solubility issues with this compound in aqueous buffers. We will explore the physicochemical principles governing its solubility and provide validated protocols to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of 8-Ethoxyquinolin-5-amine.
Q1: Why is 8-Ethoxyquinolin-5-amine often poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: The limited solubility of 8-Ethoxyquinolin-5-amine in neutral aqueous media stems from its molecular structure. It possesses a quinoline core, which is a bicyclic aromatic system that is inherently lipophilic (water-repelling). While the primary amine (-NH₂) and ethoxy (-OCH₂CH₃) groups add some polarity, the molecule's overall character at neutral pH is dominated by the nonpolar ring system. The primary amine group is basic; at neutral pH, it is largely in its un-ionized, less soluble free base form. To achieve significant aqueous solubility, this amine group must be protonated to form a charged, more hydrophilic salt.
Q2: What are the key physicochemical properties of 8-Ethoxyquinolin-5-amine that I should be aware of?
A2: Understanding the compound's properties is crucial for designing an effective solubilization strategy. Key data are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | [1][2] |
| Predicted XlogP | ~2.1 - 2.2 | [1][3] |
| Key Functional Groups | Primary Aromatic Amine | This is a weak base. Its ionization state, and therefore solubility, is highly dependent on the pH of the solution.[4][5] |
| Appearance | Powder | [6] |
Q3: How exactly does pH influence the solubility of 8-Ethoxyquinolin-5-amine?
A3: The primary amine group on the quinoline ring is the key to manipulating solubility with pH. As a weak base, it exists in a pH-dependent equilibrium between its un-ionized (free base) form and its protonated (salt) form.
-
In acidic conditions (low pH): The excess protons (H⁺) in the solution drive the equilibrium towards the formation of the protonated ammonium salt (R-NH₃⁺). This charged species is significantly more polar and, therefore, much more soluble in water.
-
In neutral or basic conditions (high pH): The amine group remains predominantly in its neutral, un-ionized form (R-NH₂). This form is less polar and has very low aqueous solubility.[5][7]
This relationship is the most powerful tool for addressing solubility issues with this compound.
Caption: pH-driven equilibrium of 8-Ethoxyquinolin-5-amine.
Section 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization
For researchers encountering solubility limits, this guide provides a logical workflow with detailed protocols. Always begin with the simplest method (pH adjustment) before proceeding to more complex systems.
Caption: Decision workflow for solubilizing 8-Ethoxyquinolin-5-amine.
Protocol 1: pH Adjustment Method (Primary Recommendation)
-
Principle: This method leverages the basicity of the amine group to form a highly soluble hydrochloride salt. This is the cleanest and often most effective method, assuming a slightly acidic pH is compatible with your experimental system.
-
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of 8-Ethoxyquinolin-5-amine powder.
-
Initial Suspension: Add a portion (e.g., 50%) of the final required volume of purified water or your aqueous buffer. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 1N HCl dropwise. The powder should begin to dissolve as the pH drops and the soluble salt forms.
-
Complete Dissolution: Continue adding 1N HCl until the solution is completely clear. A final pH between 3 and 5 is typically sufficient.
-
Final Volume Adjustment: Add the remaining water or buffer to reach the final desired volume and concentration.
-
pH Check & Adjustment: Check the final pH. If necessary for your experiment, you can carefully adjust it upwards with dilute NaOH. Crucial Insight: Be cautious when increasing the pH, as the compound may precipitate out if you approach its pKa and the concentration is high. Always check for clarity after pH adjustment.
-
-
Self-Validation: A successfully prepared solution will be perfectly clear with no visible particulates. If the solution becomes cloudy upon standing or pH adjustment, the solubility limit has been exceeded.
Protocol 2: Co-solvent System Screening
-
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[7][8] This method is useful when the final solution must be at a neutral pH.
-
Step-by-Step Methodology:
-
Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Propylene Glycol (PG). DMSO is often the most powerful solvent for initial stock preparation.
-
Prepare High-Concentration Stock: Dissolve the weighed 8-Ethoxyquinolin-5-amine in a minimal amount of the chosen co-solvent (e.g., prepare a 10-50 mM stock in 100% DMSO).
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the organic stock solution to achieve the final desired concentration. Expert Tip: Adding the stock to the buffer (not the other way around) helps prevent localized high concentrations that can cause immediate precipitation.
-
Observe and Equilibrate: Check the final solution for clarity. Allow it to sit for at least 15-30 minutes to ensure the compound does not precipitate out over time.
-
-
Trustworthiness & Controls: The final concentration of the organic solvent should be kept as low as possible (ideally <1% v/v) to avoid off-target effects in biological assays. Always run a parallel "vehicle control" in your experiment, containing the same final concentration of the co-solvent without the compound.
| Co-solvent | Typical Stock Conc. | Max Recommended Final Conc. (v/v) | Notes |
| DMSO | 10-50 mM | ≤ 1% | Powerful solvent, but can have cellular effects. |
| Ethanol | 5-20 mM | ≤ 2% | Generally well-tolerated in cell-based assays. |
| Propylene Glycol | 5-20 mM | ≤ 5% | Common in pharmaceutical formulations.[7] |
Protocol 3: Combined Approach (pH and Co-solvent)
-
Principle: For very high target concentrations, a combination of pH and co-solvents can have a synergistic effect.[7]
-
Methodology: First, prepare a high-concentration stock in a co-solvent like DMSO (as in Protocol 2, Step 2). Then, dilute this stock into an acidic aqueous buffer (e.g., pH 4.5) instead of a neutral one. This combines the benefits of both methods to achieve maximum solubility.
Section 3: Advanced Considerations & Final Checks
Q4: What if my required concentration is still not achievable with these methods?
A4: If you require concentrations beyond the limits of pH and co-solvent manipulation, more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development and include:
-
Inclusion Complexation: Using cyclodextrins to encapsulate the lipophilic quinoline core, enhancing its apparent water solubility.[5][9]
-
Surfactant-based Systems: Creating micellar solutions or microemulsions using non-ionic surfactants like Tween® 80 or Cremophor® EL.[10]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[7][10]
Q5: How can I be certain the compound is fully dissolved and not a micro-suspension?
A5: Visual inspection is the first step; the solution should be completely clear and free of particulates. For rigorous confirmation, especially near the solubility limit:
-
Tyndall Effect Test: Shine a laser pointer through the solution in a dark room. A true solution will not scatter the light beam, whereas a colloidal suspension will show a visible beam path.
-
Filtration and Analysis: Filter a small aliquot of the solution through a 0.22 µm syringe filter. Analyze the concentration of both the filtered and unfiltered solutions by a quantitative method like HPLC-UV. If the concentrations are identical, the compound was fully dissolved. A lower concentration in the filtered sample indicates that undissolved material was present.
Q6: Are there any stability concerns I should be aware of?
A6: Quinoline derivatives can be sensitive to light and extreme pH over long periods. It is always best practice to:
-
Prepare solutions fresh on the day of the experiment.
-
Store stock solutions in amber vials or protected from light.
-
If storing for short periods (1-2 days), refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C (in a suitable solvent like DMSO) is recommended, but freeze-thaw stability should be confirmed.
References
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- 2-(2-quinolyl)quinoline - Solubility of Things. Solubility of Things.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF).
- Quinoline | C9H7N | CID 7047. PubChem - NIH.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- 1154275-84-9 | 5-Ethoxyquinolin-8-amine. ChemScene.
- 5-ethoxyquinolin-8-amine (C11H12N2O). PubChemLite.
- 5-ethoxyquinolin-8-amine | 1154275-84-9. Sigma-Aldrich.
- 5-Ethoxyquinolin-8-amine. CymitQuimica.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Ethoxyquinolin-8-amine | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Preventing the degradation of 8-Ethoxyquinolin-5-amine during storage
Welcome to the technical support resource for 8-Ethoxyquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My 8-Ethoxyquinolin-5-amine, which was initially a light-colored powder, has turned yellow/brown during storage. What is the cause of this discoloration?
This color change is a common indicator of chemical degradation.[1][2][3][4] Aromatic amines and quinoline derivatives are susceptible to oxidation when exposed to air.[2][5][6] The nitrogen atom in the amine group and the electron-rich quinoline ring system can react with atmospheric oxygen, leading to the formation of colored oxidation byproducts.[2][3] This process can be accelerated by exposure to light, moisture, and elevated temperatures.[4][7][8]
Q2: Is the discolored 8-Ethoxyquinolin-5-amine still usable for my experiments?
The usability of the discolored compound depends on the specific requirements of your experiment. The presence of degradation products means the material is no longer pure, which can lead to:
-
Inaccurate quantification and dosing.
-
Introduction of impurities that may interfere with your assay.
-
Altered biological activity or chemical reactivity.
For applications requiring high purity, such as in drug development or quantitative assays, it is strongly recommended to use a fresh, non-degraded lot of the compound. For less sensitive applications, the impact of the impurities should be carefully considered.
Q3: What are the ideal storage conditions to prevent the degradation of 8-Ethoxyquinolin-5-amine?
To maintain the stability and prevent degradation of 8-Ethoxyquinolin-5-amine, it is crucial to store it under optimal conditions that minimize exposure to air, light, moisture, and heat.[7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[11] | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][3] | Displaces oxygen, preventing oxidative degradation. |
| Light | Amber/Opaque Vial[7] | Protects the compound from light-induced photochemical reactions. |
| Moisture | Tightly Sealed Container in a Dry Environment[7][8][9] | Prevents hydrolysis and other moisture-related degradation. |
Q4: How should I handle 8-Ethoxyquinolin-5-amine to minimize degradation during use?
Proper handling is critical to preserving the integrity of the compound.
-
Work in a well-ventilated area, such as a chemical fume hood.[8][12]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Minimize the time the container is open to the atmosphere.
-
Use a clean, dry spatula for dispensing.
-
After dispensing, flush the container with an inert gas before resealing tightly.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the degradation of 8-Ethoxyquinolin-5-amine.
Visualizing the Problem: A Common Degradation Pathway
The primary degradation pathway for aromatic amines is oxidation. The following diagram illustrates a simplified conceptual pathway leading to the formation of colored impurities.
Caption: Conceptual overview of degradation triggers and pathways for 8-Ethoxyquinolin-5-amine.
Troubleshooting Steps
Issue: You observe a change in the physical appearance (color, texture) of your 8-Ethoxyquinolin-5-amine.
Workflow for Investigation and Prevention:
Caption: Step-by-step workflow for addressing and preventing the degradation of 8-Ethoxyquinolin-5-amine.
Experimental Protocols for Quality Control
If you suspect degradation, you can perform the following quality control check.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a standard solution of a known pure lot of 8-Ethoxyquinolin-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the suspect 8-Ethoxyquinolin-5-amine at the same concentration in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of additional peaks or a significant decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities and degradation.
-
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 2, 2026, from [Link]
-
Zhao, A. (2025, June 24). How to store organic amine mixtures properly? CHEM-ADDITIVE. Retrieved January 2, 2026, from [Link]
-
QUINOLINE FOR SYNTHESIS. (2025, July 24). Loba Chemie. Retrieved January 2, 2026, from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]
- Discoloration inhibitors for aromatic amines. (1989). U.S. Patent No. 4,861,914. Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]
-
Quinoline. (n.d.). PubChem. National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
By what reaction does (–)-sparteine decompose in ambient conditions? (2012, May 16). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
- Color stabilization of amines. (2007). U.S. Patent No. 7,169,268. Google Patents.
-
Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved January 2, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Are amines often yellow? (2023, October 17). Reddit. Retrieved January 2, 2026, from [Link]
-
Quinoline. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC. Retrieved January 2, 2026, from [Link]
-
Aromatic amines having a brown color. (2023, April 12). Physics Forums. Retrieved January 2, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Oxidation reaction of disubstituted quinoline derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved January 2, 2026, from [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.). MatheO. Retrieved January 2, 2026, from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. NIH. Retrieved January 2, 2026, from [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved January 2, 2026, from [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). University Blog Service. Retrieved January 2, 2026, from [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Retrieved January 2, 2026, from [Link]
-
Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. (n.d.). Gassnova. Retrieved January 2, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
5-ethoxyquinolin-8-amine (C11H12N2O). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis, characterization and thermal degradation of 8-hydroxyquinoline–guanidine–formaldehyde terpolymer. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. physicsforums.com [physicsforums.com]
- 7. additive-chem.com [additive-chem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
Identifying and removing impurities from 8-Ethoxyquinolin-5-amine samples
Introduction: The Challenge of Purity in 8-Ethoxyquinolin-5-amine
8-Ethoxyquinolin-5-amine is a key substituted quinoline intermediate in medicinal chemistry and materials science. Its synthesis, often employing variations of the Skraup reaction, is robust but notoriously prone to generating a profile of challenging impurities.[1] These can range from isomeric variants and unreacted starting materials to highly colored polymeric tars.[2] Achieving the high degree of purity (>99%) required for downstream applications, particularly in drug development, necessitates a systematic approach to both the identification and removal of these contaminants.
This guide provides researchers and production chemists with a comprehensive technical resource for troubleshooting common purity issues associated with 8-Ethoxyquinolin-5-amine. We will cover frequently encountered problems, detailed analytical protocols for impurity identification, and validated, step-by-step methodologies for purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the synthesis and purification of 8-Ethoxyquinolin-5-amine.
Q1: My final product is a dark, oily, or tarry substance, not the expected solid. What's the cause and how do I clean it up?
Answer: This is a classic sign of contamination with polymeric byproducts, a common issue in Skraup-type syntheses which are conducted under harsh acidic and high-temperature conditions.[2] These tars are non-volatile and often have poor solubility.
-
Immediate Action: The most effective first-line purification strategy for removing heavy tars from a volatile product is steam distillation.[2] If the target compound is a solid, you should first attempt to isolate it from the tar by dissolving the crude material in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate), filtering off any insoluble tar, and then proceeding with further purification of the filtrate.
-
Preventative Measures: To minimize tar formation, carefully control the reaction temperature and ensure a controlled, gradual addition of sulfuric acid during the synthesis.[3]
Q2: My TLC/HPLC shows multiple spots/peaks close to my main product. Are these isomers?
Answer: It is highly likely. Depending on the specific precursors used in the synthesis, isomeric impurities can form. For example, if the cyclization step of the reaction is not perfectly regioselective, you may form other positional isomers.[4]
-
Identification: The definitive method for identifying isomers is LC-MS, which will show identical masses for all isomeric peaks, and 2D-NMR (NOESY/COSY) for structural elucidation.
-
Removal: Separating isomers is a significant challenge. Preparative HPLC or meticulous column chromatography are the most effective methods.[4][5] For column chromatography, you will need to optimize the solvent system to maximize the separation factor (α) between the isomers. This often involves screening different solvent polarities and selectivities (e.g., using mixtures of hexanes, ethyl acetate, and perhaps a small amount of methanol).
Q3: When running a silica gel column, my compound streaks badly and the yield is low. What is happening?
Answer: This is a result of the basic amine group on your quinoline interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[6] This strong acid-base interaction leads to irreversible adsorption, tailing (streaking), and potential degradation of the compound on the column.
-
Solution 1 (Mobile Phase Modifier): Deactivate the silica gel by adding a small amount of a competitive base to your mobile phase (eluent).[6][7] Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Basic or neutral alumina can be effective alternatives to silica.[6][8] Alternatively, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds, often providing excellent separation without the need for mobile phase modifiers.[8]
Q4: My NMR spectrum shows residual starting material. Which purification method is best for this?
Answer: If the starting materials have significantly different polarities or functional groups compared to your product, several methods can be effective.
-
Acid-Base Extraction: This is an ideal and scalable technique. Your product, being a basic amine, can be selectively extracted. Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will become protonated (R-NH3+) and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO3) to precipitate your purified amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: This is also highly effective, provided you have addressed the potential for streaking as described in Q3. The difference in polarity between the starting materials and the product will allow for good separation.
Impurity Identification: Analytical Protocols
Accurate identification of impurities is the first step toward their removal. Below are standard analytical methodologies.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a sample and quantifying impurities.
Objective: To separate and quantify 8-Ethoxyquinolin-5-amine from its potential impurities.
Method Parameters: A typical reverse-phase method is outlined below. This should be used as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure sharp peak shapes for the basic amine. MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency and elution strength. |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. | A broad gradient is effective for separating compounds with a wide range of polarities, from starting materials to byproducts. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The quinoline ring system is strongly UV-active. Monitoring multiple wavelengths can help detect impurities. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water at ~1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is soluble in the initial mobile phase conditions. |
Purification Methodologies: Step-by-Step Guides
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Workflow for Selecting a Purification Method
The following decision tree can guide your choice of purification strategy.
Caption: Decision tree for selecting the appropriate purification method.
Protocol 2: Column Chromatography with Basic Modifier
Objective: To purify 8-Ethoxyquinolin-5-amine from closely related impurities using silica gel chromatography while preventing tailing.
Materials:
-
Silica gel (230-400 mesh)
-
Crude 8-Ethoxyquinolin-5-amine
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: First, determine the optimal eluent using Thin Layer Chromatography (TLC). Test various ratios of Hexanes:EtOAc. Add 1% TEA to the TLC developing chamber. The ideal solvent system should give your product an Rf value of ~0.3.
-
Slurry Preparation: Prepare the mobile phase. For example, if the best TLC separation was achieved with 70:30 Hexanes:EtOAc, prepare a bulk solution of this eluent containing 1% TEA (e.g., for 1 L, use 700 mL Hexanes, 300 mL EtOAc, and 10 mL TEA).
-
Column Packing: Pack the column with silica gel using the prepared mobile phase. Never pack a dry column. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve your crude product in a minimal amount of a low-boiling solvent (like Dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Once the product has fully eluted, pool the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA will require a slightly higher vacuum or temperature to fully remove.
Protocol 3: Purification via Recrystallization
Objective: To achieve high purity of an already solid and relatively pure (>90%) sample by removing minor, soluble impurities.
Materials:
-
Crude 8-Ethoxyquinolin-5-amine solid
-
Various solvents for screening (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Acetonitrile)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. A good solvent will dissolve the compound when hot but not when cold. Test small amounts of your product in different solvents. Ethanol or mixtures of ethanol/water are often good starting points for polar amines.[10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar particles), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface. Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. actascientific.com [actascientific.com]
Best practices for handling and storing 8-Ethoxyquinolin-5-amine
Welcome to the technical support guide for 8-Ethoxyquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this compound. The following information is presented in a question-and-answer format to directly address potential issues and provide field-proven insights.
Section 1: Compound Identification and Properties
Q1: What is 8-Ethoxyquinolin-5-amine and what are its basic properties?
8-Ethoxyquinolin-5-amine is a substituted quinoline derivative.[1] Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science, with applications ranging from anticancer to anti-HIV agents.[2] Understanding its fundamental properties is the first step to safe and effective use.
Table 1: Chemical and Physical Properties of 8-Ethoxyquinolin-5-amine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 75793-53-2 / 1154275-84-9 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [4][5] |
| Appearance | Powder / Solid | [4][6] |
| Purity | Typically ≥95% - ≥98% | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| LogP | 2.2157 (Predicted) |[5] |
Section 2: Safety and Handling FAQs
Q2: What are the primary hazards associated with 8-Ethoxyquinolin-5-amine?
This compound is classified as hazardous and requires careful handling. According to the Globally Harmonized System (GHS), it presents several risks.[5][8] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [8][9] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [8][9] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |[4][5] |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its hazardous nature, a comprehensive suite of PPE is required to prevent exposure.[10] The principle is to create a complete barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Eye/Face | Chemical splash-resistant safety glasses or goggles with side protection. | Prevents eye contact which can cause serious irritation.[8] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which causes irritation.[8][11] |
| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[8][11] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust or fumes, which may cause respiratory irritation.[8][10][11] |
Q4: What are the immediate first aid measures in case of accidental exposure?
Rapid and correct first aid is critical to mitigate harm from exposure.[8]
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] If skin irritation occurs, get medical advice.[8]
-
If in Eyes: Immediately flush eyes with running water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[8]
-
If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[6][11]
Section 3: Storage and Stability FAQs
Q5: What are the optimal conditions for storing 8-Ethoxyquinolin-5-amine to ensure its stability?
Proper storage is crucial for maintaining the compound's purity and preventing degradation. Amines, as a class, can be sensitive to oxidation and reaction with atmospheric components like carbon dioxide.[12][13]
Table 4: Storage Condition Summary
| Parameter | Recommendation | Rationale and Source(s) |
|---|---|---|
| Temperature | Store in a cool, dry place. Some suppliers specify 2-8°C, others recommend Room Temperature (RT). | Prevents thermal degradation. Always follow the supplier's specific recommendation.[4][5] |
| Atmosphere | Store in a tightly-closed container. For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | Protects from moisture, air, and CO₂ which can cause degradation and carbamate formation.[8][11][13] |
| Location | Store in a well-ventilated area away from incompatible substances. | Prevents accidental reactions and ensures safety.[8][14] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Avoids potentially vigorous or hazardous reactions.[6] |
Q6: How can I identify if my sample of 8-Ethoxyquinolin-5-amine has degraded?
Degradation can compromise experimental results. Visual inspection and analytical verification are key. Amine degradation can result in discoloration and the formation of byproducts like organic acids or polymers.[12][15]
-
Visual Cues: Look for changes in color (e.g., darkening) or physical state (e.g., clumping, gumminess).
-
Solubility Issues: A previously soluble compound that now shows poor solubility may have degraded into less soluble byproducts.
-
Analytical Confirmation: If you suspect degradation, re-characterize the material using techniques like NMR, LC-MS, or check its purity via HPLC to confirm its integrity before use.
Section 4: Experimental Workflow & Troubleshooting
This section provides practical guidance for using 8-Ethoxyquinolin-5-amine in the lab.
Workflow Diagram: Standard Handling Procedure
The following diagram outlines the critical steps from receiving the compound to its final disposal.
Caption: Standard workflow for 8-Ethoxyquinolin-5-amine.
Protocol: Preparation of a Stock Solution
Objective: To accurately prepare a stock solution for use in experiments, minimizing exposure and contamination.
Materials:
-
8-Ethoxyquinolin-5-amine
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Spatula
-
Pipettor and appropriate tips
-
Vortex mixer or sonicator
Procedure:
-
Pre-calculation: Determine the mass of the compound required to achieve the desired concentration and volume.
-
Safety First: Don all required PPE (gloves, safety goggles, lab coat) and perform all subsequent steps in a certified chemical fume hood.[11]
-
Weighing: Tare a clean weigh boat on the analytical balance. Carefully transfer the calculated mass of 8-Ethoxyquinolin-5-amine powder to the weigh boat. Minimize dust generation.[8][11]
-
Transfer: Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Solubilization: Add approximately half of the final volume of the desired solvent to the flask. Cap and swirl gently to dissolve the compound. If needed, use a vortex mixer or a sonicator at room temperature to aid dissolution.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled storage vial. Store under the recommended conditions (e.g., -20°C for long-term storage of solutions).
Troubleshooting Guide
Experimental challenges can arise. This decision tree provides a logical path to resolving common issues.
Caption: Troubleshooting decision tree for common issues.
Section 5: Disposal Guidelines
Q7: How should I dispose of waste 8-Ethoxyquinolin-5-amine and its containers?
This compound must be treated as hazardous waste. Improper disposal can harm the environment and violate regulations.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[8]
-
Waste Collection: Collect all waste material (unused compound, contaminated materials, and solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Do not let the product enter drains, waterways, or soil.[8] The recommended method of disposal is through a licensed hazardous-waste disposal contractor, often via incineration in a facility equipped with an afterburner and scrubber.[16]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in the same hazardous waste stream.[8][16]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 8-Ethoxyquinolin-5-amine.
- Sigma-Aldrich. (n.d.). 5-ethoxyquinolin-8-amine.
- ChemicalBook. (n.d.). 8-ethoxyquinolin-5-amine (CAS 75793-53-2).
- ChemScene. (n.d.). 5-Ethoxyquinolin-8-amine (CAS 1154275-84-9).
- Fisher Scientific. (2025). Safety Data Sheet: 8-Aminoquinoline.
- Fisher Scientific. (2024). Safety Data Sheet: 8-Ethoxyquinoline-5-sulfonic acid.
-
PubChem - National Institutes of Health. (n.d.). 8-Ethoxyquinoline. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet: 5-Amino-8-hydroxyquinoline Dihydrochloride.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Nitroxoline.
- Echemi. (n.d.). 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester Safety Data Sheets.
-
PubChem - National Institutes of Health. (n.d.). 5-Methoxyquinolin-8-amine. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
- General Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BLD Pharm. (n.d.). 8-Ethoxyquinolin-5-amine (CAS 75793-53-2).
- PubChemLite. (n.d.). 5-ethoxyquinolin-8-amine (C11H12N2O).
-
PubChem - National Institutes of Health. (n.d.). 5-Aminoquinoline. Retrieved from [Link]
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
- ChemicalBook. (n.d.). 5-METHOXYQUINOLIN-8-AMINE (CAS 30465-68-0).
-
Wang, S., et al. (2021). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Environmental Au. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). 8-Ethylamino-5-nitroquinoline. Retrieved from [Link]
- Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts.
-
PubChem - National Institutes of Health. (n.d.). 8-Methyl-5-quinolinamine. Retrieved from [Link]
- Benchchem. (n.d.). Safeguarding Health and Environment: Proper Disposal of 8-Hydroxyquinoline Citrate.
- BroadPharm. (n.d.). Cy5.5 amine.
- BLD Pharm. (n.d.). N-Ethylquinolin-8-amine (CAS 46166-12-5).
- CymitQuimica. (n.d.). 5-Ethoxyquinolin-8-amine.
- Nouryon. (n.d.). Best practice manual.
- Enamine. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Bromoquinoline-8-thiol.
Sources
- 1. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]
- 4. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Cy5.5 amine, 2097714-45-7 | BroadPharm [broadpharm.com]
- 8. aksci.com [aksci.com]
- 9. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. nouryon.com [nouryon.com]
- 14. fishersci.com [fishersci.com]
- 15. bellona.org [bellona.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Spectroscopic Results for 8-Ethoxyquinolin-5-amine
Welcome to the technical support center for the analytical characterization of 8-Ethoxyquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this compound. As a Senior Application Scientist, I understand that deviations from expected data can be a source of frustration and can stall critical research. This resource aims to provide a structured, experience-driven approach to troubleshooting these challenges, moving beyond simple procedural checklists to explain the underlying chemical principles.
Our approach is grounded in three core pillars: Expertise , Trustworthiness , and Authoritative Grounding . We will explore the causality behind experimental observations, provide self-validating protocols, and support our claims with references to established scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when spectroscopic data for 8-Ethoxyquinolin-5-amine does not align with expectations.
Q1: My ¹H NMR spectrum shows broader peaks than expected for the aromatic protons and the amine protons seem to have shifted. What could be the cause?
A1: This is a common observation and can be attributed to several factors:
-
Proton Exchange: The amine (-NH₂) protons are labile and can exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl₃). This exchange can lead to peak broadening. The rate of exchange is often concentration and temperature-dependent.
-
Solvent Effects: The chemical shifts of protons, particularly those on heteroatoms or in proximity to polar functional groups, are highly sensitive to the solvent used.[1][2] Hydrogen bonding between the amine or the quinoline nitrogen and the solvent can significantly alter the electronic environment. For instance, a spectrum run in DMSO-d₆ will show different shifts compared to one run in CDCl₃ due to different hydrogen bonding interactions.
-
pH of the Sample: If the NMR solvent contains acidic or basic impurities, the amine group or the quinoline nitrogen could be partially protonated. This creates a mixture of species in equilibrium, leading to broadened signals or the appearance of new, unexpected peaks.
Q2: The mass spectrum (MS) of my sample shows a molecular ion peak (M+) that is one or two mass units higher or lower than the calculated molecular weight of 188.23 g/mol .
A2: Off-mass peaks in MS are often indicative of specific chemical transformations:
-
[M+H]⁺ Peak: In electrospray ionization (ESI) or chemical ionization (CI), it is very common to observe the protonated molecule, [M+H]⁺, at m/z 189.24. This is often the base peak.
-
Oxidation: An [M+16]⁺ peak could suggest oxidation of the molecule. The amine group is susceptible to oxidation.
-
Dehydrogenation: An [M-2]⁺ peak might indicate the loss of two hydrogen atoms, suggesting an oxidation event that forms an imine or other unsaturated species.
-
Degradation: Quinolines can undergo degradation, which may involve hydroxylation or cleavage of the heterocyclic ring.[3][4][5][6][7] This would result in fragment ions that may not be immediately obvious.
Q3: My IR spectrum is missing the characteristic two sharp peaks for the primary amine N-H stretch. What does this imply?
A3: The absence of the typical primary amine N-H stretching bands (usually around 3300-3500 cm⁻¹) is a significant finding.[8][9][10]
-
Sample Purity: The most straightforward explanation is that the sample is not 8-Ethoxyquinolin-5-amine. It could be an intermediate from the synthesis or a degradation product.
-
Tautomerism: While less common for simple aminoquinolines, the possibility of tautomerism should be considered.[11][12][13][14][15] An imine tautomer would not have an N-H bond of a primary amine.
-
Salt Formation: If the compound has formed a salt with an acidic species (e.g., HCl), the amine will be protonated to an ammonium salt (-NH₃⁺). This will exhibit different, broader N-H stretching bands at lower frequencies.[16]
Q4: The UV-Vis spectrum of my compound shows a significant shift in λmax depending on the solvent used. Is this normal?
A4: Yes, this phenomenon, known as solvatochromism, is expected for quinoline derivatives.[17][18] The electronic transitions (π→π* and n→π*) of the quinoline ring system are sensitive to solvent polarity.[17] A shift to a longer wavelength (red shift or bathochromic shift) in more polar solvents is commonly observed due to the stabilization of the excited state.
Part 2: Troubleshooting Guides & Methodologies
When faced with ambiguous data, a systematic approach is necessary. The following guides provide step-by-step protocols to diagnose the root cause of unexpected spectroscopic results.
Guide 1: Investigating Unexpected ¹H and ¹³C NMR Spectra
This guide will help you determine if the issue is related to the sample, the solvent, or the molecular structure itself.
Step 1: Verify Solvent and Sample Preparation
-
Protocol: Prepare a fresh sample in a new vial using a freshly opened ampoule of deuterated solvent. Contaminated solvent is a frequent source of extraneous peaks.
-
Rationale: To eliminate the possibility of impurities from the solvent or glassware.
Step 2: The D₂O Shake Experiment
-
Protocol: After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.
-
Rationale: Protons attached to heteroatoms (like the -NH₂ group) will exchange with deuterium from the D₂O. The -NH₂ peak will disappear or significantly decrease in intensity, confirming its identity.
Step 3: Variable Temperature (VT) NMR
-
Protocol: Acquire ¹H NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 75 °C).
-
Rationale: If dynamic processes like tautomerism or restricted bond rotation are occurring, the appearance of the spectrum (peak shape and chemical shift) may change with temperature. Sharper peaks at higher temperatures can indicate that a dynamic process is being averaged out on the NMR timescale.
Step 4: 2D NMR Spectroscopy (COSY and HSQC)
-
Protocol:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
-
Rationale: These experiments provide unambiguous evidence of the connectivity within the molecule. If the observed correlations do not match the structure of 8-Ethoxyquinolin-5-amine, it confirms the presence of an unexpected isomer or impurity.
Troubleshooting Logic for NMR
Caption: Workflow for troubleshooting unexpected NMR results.
Guide 2: Deconvoluting Ambiguous Mass Spectrometry Data
This guide focuses on identifying the source of unexpected masses.
Step 1: Re-evaluate the Ionization Method
-
Protocol: If possible, acquire the mass spectrum using a different ionization technique (e.g., switch from ESI to APCI or MALDI).
-
Rationale: Different ionization methods impart different amounts of energy to the molecule. "Softer" ionization techniques are less likely to cause in-source fragmentation or degradation, providing a clearer picture of the molecular ion.
Step 2: High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Submit the sample for analysis on an HRMS instrument (e.g., TOF or Orbitrap).
-
Rationale: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the ion. This can definitively distinguish between [M+H]⁺ and an impurity with a similar nominal mass. For example, the exact mass of C₁₁H₁₃N₂O⁺ ([M+H]⁺) is 189.1022, which can be distinguished from other potential isobaric ions.
Step 3: Tandem Mass Spectrometry (MS/MS)
-
Protocol: Isolate the unexpected parent ion in the mass spectrometer and fragment it. Analyze the resulting daughter ions.
-
Rationale: The fragmentation pattern provides structural information about the parent ion. By comparing the fragmentation pattern to the expected fragmentation of 8-Ethoxyquinolin-5-amine, you can confirm its identity or deduce the structure of an unknown species.
Potential Molecular Transformations
Caption: Possible chemical changes affecting spectroscopic data.
Part 3: Data Summary and Expected Spectroscopic Values
The following table summarizes the expected spectroscopic data for 8-Ethoxyquinolin-5-amine based on its structure and data from related compounds. Use this as a baseline for comparison.
| Spectroscopic Technique | Expected Observations | Potential Unexpected Results & Causes |
| ¹H NMR (CDCl₃, 400 MHz) | ~δ 8.5-8.7 (m, 1H) , ~δ 7.2-7.5 (m, 3H) , ~δ 6.7-6.9 (m, 1H) (Aromatic protons). ~δ 4.1 (q, 2H) (OCH₂CH₃). ~δ 3.8-4.2 (br s, 2H) (NH₂). ~δ 1.5 (t, 3H) (OCH₂CH₃). | Broad peaks (proton exchange), shifted peaks (solvent effects, pH), extra peaks (impurities, degradation products). |
| ¹³C NMR (CDCl₃, 100 MHz) | ~δ 140-155 (4C) , ~δ 105-130 (6C) (Aromatic/heterocyclic carbons). ~δ 64 (1C) (OCH₂CH₃). ~δ 15 (1C) (OCH₂CH₃). | Missing or extra signals (impurity, degradation), shifted signals (solvent effects). |
| FT-IR (KBr Pellet, cm⁻¹) | 3450-3300 (two sharp bands) (N-H stretch, primary amine).[8] 3050-3000 (Aromatic C-H stretch). 2980-2850 (Aliphatic C-H stretch). ~1620 (N-H bend).[10] ~1230 (Aromatic C-O stretch). | Absence of N-H stretch (salt formation, wrong compound), broad O-H stretch around 3200-3600 (presence of water or alcohol impurity). |
| Mass Spec (ESI+) | m/z 189.1022 ([M+H]⁺). | m/z 188 (M⁺•), m/z 211 ([M+Na]⁺), m/z 204 ([M+O]⁺), unexpected fragments (degradation). |
| UV-Vis (Methanol) | λmax ~240-260 nm and ~340-360 nm .[17][19][20] | Shift in λmax (solvent polarity), additional absorbances (impurities). |
References
-
Angewandte Chemie International Edition. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
Bai, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. [Link]
-
PubMed. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. [Link]
-
SciELO. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]
-
Canadian Science Publishing. (1961). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. [Link]
-
IOPscience. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]
-
Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Organic Chemistry. [Link]
-
PMC - NIH. (2023). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. [Link]
-
PubMed. (1978). Tautomerism of singly protonated chloroquine and quinacrine. [Link]
-
Wikipedia. (n.d.). Tautomer. [Link]
-
University of Wisconsin-Madison. (n.d.). IR: amines. [Link]
-
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
-
ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Link]
-
ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N.... [Link]
-
Chemistry LibreTexts. (2019). 9.4.2. Tautomers. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
ResearchGate. (n.d.). UV -visible spectrum of the ligand 8-hydroxyquinoline. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wikieducator.org [wikieducator.org]
- 11. Tautomerism of singly protonated chloroquine and quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tautomer - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Quinoline-Based Fluorophores: Featuring 8-Ethoxyquinolin-5-amine
This guide provides a comprehensive framework for the comparative analysis of 8-Ethoxyquinolin-5-amine, a promising quinoline-based fluorophore, against other established fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical photophysical parameters for evaluation, detailed experimental protocols for their determination, and a structured approach to data interpretation. While specific experimental data for 8-Ethoxyquinolin-5-amine is pending determination, this guide equips researchers with the necessary tools and methodologies to conduct a thorough and scientifically rigorous comparative study.
Introduction to Quinoline-Based Fluorophores
Quinoline and its derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant attention in the development of fluorescent probes.[1][2][3] Their rigid, planar structure and tunable photophysical properties make them ideal candidates for applications in cellular imaging, chemical sensing, and as structural motifs in pharmacologically active agents.[4][5][6] The fluorescence characteristics of these molecules, including their absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to their chemical structure and local environment.[7][8][9]
8-Ethoxyquinolin-5-amine, with its electron-donating amino and ethoxy groups, is poised to exhibit interesting solvatochromic and fluorescent properties. A thorough comparative analysis against well-characterized quinoline-based fluorophores is essential to elucidate its potential and define its optimal applications.
Comparative Photophysical Data
A direct comparison of key photophysical parameters is crucial for selecting the appropriate fluorophore for a specific application. The following table provides a template for comparing 8-Ethoxyquinolin-5-amine against structurally related and commercially available quinoline-based fluorophores. The data for the comparative compounds have been sourced from the literature, while the values for 8-Ethoxyquinolin-5-amine are marked as "To Be Determined (TBD)" to guide future experimental work.
| Fluorophore | Structure | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 8-Ethoxyquinolin-5-amine | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| 8-Aminoquinoline | ~340 | ~4,500 | ~480 | ~0.1 | ~2.5 | Ethanol | |
| 8-Hydroxyquinoline | ~315 | ~2,500 | ~510 | <0.01 | <1 | Water | |
| 8-Hydroxyquinoline-5-sulfonic acid (in complex with Zn2+) | ~370 | ~3,000 | ~480 | ~0.2 | ~3.0 | Water |
Note: The photophysical properties of fluorophores are highly dependent on the solvent and environmental conditions. The data presented for the comparative compounds are approximate values and may vary.
Experimental Protocols for Photophysical Characterization
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key photophysical parameters of 8-Ethoxyquinolin-5-amine and other fluorophores.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[10][11]
Protocol:
-
Stock Solution Preparation: Accurately weigh a precise amount of the fluorophore (e.g., 1-5 mg) and dissolve it in a known volume of a spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration (typically in the mM range).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar (µM) range.
-
UV-Vis Spectrophotometry:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorbance of each dilution at the wavelength of maximum absorption (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.[12]
-
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is a widely accepted technique.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption and emission properties to the sample. For quinoline derivatives, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectrofluorometry:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of the sample and the standard, exciting at the same wavelength.
-
-
Data Analysis: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
std denotes the standard and sample denotes the unknown.
-
Comparative Quantum Yield Measurement Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for its measurement.[13][14][15][16]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a wavelength near its absorption maximum.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon.
-
-
Data Analysis:
-
A histogram of photon counts versus time is generated, representing the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the function is I(t) = I0e-t/τ.
-
TCSPC Measurement Principle
Caption: Schematic of the Time-Correlated Single Photon Counting (TCSPC) principle.
Authoritative Grounding and Mechanistic Insights
The photophysical properties of quinoline derivatives are intrinsically linked to their electronic structure. The presence of electron-donating groups, such as the amino and ethoxy groups in 8-Ethoxyquinolin-5-amine, can lead to intramolecular charge transfer (ICT) upon photoexcitation.[2] This ICT character often results in a large Stokes shift and sensitivity to solvent polarity (solvatochromism), where the emission wavelength shifts in response to the polarity of the surrounding medium.[9]
The fluorescence of many 8-hydroxyquinoline derivatives is known to be quenched in the free ligand form due to processes like excited-state intramolecular proton transfer (ESIPT).[17][18] However, upon chelation with metal ions, this quenching pathway can be blocked, leading to a significant enhancement in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6] Investigating the potential of 8-Ethoxyquinolin-5-amine to act as a CHEF-based sensor for metal ions would be a valuable extension of its characterization.
Conclusion
This guide provides a robust framework for the comprehensive and comparative analysis of 8-Ethoxyquinolin-5-amine and other quinoline-based fluorophores. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to fully characterize these promising fluorescent molecules. The systematic approach outlined herein will enable the scientific community to unlock the full potential of novel quinoline derivatives in a wide array of research and development applications.
References
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]
- Aziz, F., & Ali, A. (2021).
-
MtoZ Biolabs. How to Determine the Extinction Coefficient. [Link]
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
Lund University Publications. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]
-
ResearchGate. (2015, March 9). Is there any way to obtain approximate or accurate molar extinction coefficients?[Link]
-
PicoQuant. (2023, July 15). Time-Correlated Single Photon Counting (TCSPC) in Fluorescence Lifetime Systems. [Link]
- N. N. M. and S. K. (2006). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 44, 583-588.
-
Virtual Labs. Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]
-
Friedrich Schiller University Jena. Time-correlated single photon counting (TCSPC). [Link]
- Kim, S., Park, S., & Yoon, J. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Methods in enzymology, 589, 239–257.
- Zhang, J., et al. (2021).
- Kaji, S., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723.
- Thiele, J. C., et al. (2021). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy.
- Gauthier, C., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(4), 578-584.
-
SciSpace. (2017, October 13). Synthesis, in vitro Characterization and Applications of Novel 8-Aminoquinoline Fluorescent Probes. [Link]
-
Organic & Biomolecular Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
-
PubMed. (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
- Dasgupta, P. K., et al. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(14), 1809-1814.
-
ACS Publications. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. [Link]
-
ResearchGate. (2015). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]
-
ResearchGate. Examples of quinoline-based fluorophores and sensors. [Link]
-
National Center for Biotechnology Information. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. [Link]
-
Open Access Journals. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
- Kwon, O. H., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(31), 20487-20494.
-
National Center for Biotechnology Information. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. [Link]
-
PubMed. (2022, February 15). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. [Link]
-
ResearchGate. (2021). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. [Link]
-
MDPI. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
-
PubChem. 6,7-Dimethoxy-4-methylcoumarin. [Link]
-
Electrochemistry. (2021, March 25). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]
-
National Center for Biotechnology Information. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. [Link]
Sources
- 1. Molar Extinction Coefficient Calculation [alphalyse.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opticalengineering.spiedigitallibrary.org [opticalengineering.spiedigitallibrary.org]
- 11. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. horiba.com [horiba.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Time-Correlated Single Photon Counting (TCSPC) in Fluorescence Lifetime Systems [eureka.patsnap.com]
- 16. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 17. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 8-Ethoxyquinolin-5-amine as a Selective Fluorescent Probe for Metal Ion Sensing
This guide provides a comprehensive framework for the validation of 8-Ethoxyquinolin-5-amine, a novel candidate fluorescent probe. Drawing from established principles of probe design and rigorous analytical validation, we present a systematic approach for researchers, chemists, and drug development professionals to characterize this molecule's potential for selectively sensing biologically and environmentally significant metal ions. We will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols and the scientific rationale behind each validation step.
Introduction: The Need for Selective Fluorescent Probes
Fluorescent probes are indispensable tools in modern science, enabling the real-time visualization and quantification of specific analytes within complex environments, from single cells to environmental samples. The 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) scaffolds are foundational in the design of these sensors, particularly for detecting metal ions.[1][2][3][4][5] Their efficacy stems from a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), where the binding of a target metal ion modulates the fluorophore's electronic structure, "switching on" or shifting its fluorescence.[3][5]
8-Ethoxyquinolin-5-amine emerges from this lineage as a promising, yet uncharacterized, candidate. The introduction of an ethoxy group may fine-tune its photophysical properties, solubility, and selectivity. This guide outlines the critical pathway to validate its function, transforming it from a novel compound into a reliable scientific tool.
The 8-Aminoquinoline Scaffold: A Mechanistic Overview
The fluorescence of many quinoline-based probes is governed by a process called Photoinduced Electron Transfer (PET). In the unbound state, the electron-rich amino group can donate an electron to the excited quinoline fluorophore, a non-radiative process that quenches fluorescence. Upon chelation of a metal ion, the lone pair of electrons on the amine nitrogen becomes engaged in the coordinate bond. This binding event inhibits the PET process, closing the non-radiative decay pathway and forcing the excited molecule to relax by emitting a photon, resulting in a significant increase in fluorescence intensity.[6]
Caption: Photoinduced Electron Transfer (PET) mechanism in a quinoline probe.
The Competitive Landscape: Positioning 8-Ethoxyquinolin-5-amine
Based on the extensive literature on 8-HQ and 8-AQ derivatives, the primary target candidates for 8-Ethoxyquinolin-5-amine are divalent transition metal ions, most notably Zinc (Zn²⁺) and Cadmium (Cd²⁺).[2][7][8][9] A successful probe must offer clear advantages over existing, commercially available alternatives.
| Probe | Target Ion | Excitation (nm) | Emission (nm) | K_d | Quantum Yield (Φ) | Key Characteristics |
| Zinquin | Zn²⁺ | ~368 | ~490 | ~0.7 nM | Not readily available | One of the earliest and most cited probes for labile zinc. |
| FluoZin-3 | Zn²⁺ | ~494 | ~516 | ~15 nM[10] | Not readily available | High affinity, good selectivity against Ca²⁺, >50-fold fluorescence increase.[10] |
| ZinPyr-1 (ZP1) | Zn²⁺ | ~508 | ~527 | ~0.7 nM | 0.38 | Fluorescein-based, high quantum yield and large fluorescence enhancement.[6][11] |
| BQFA | Cd²⁺ | ~405 | 465 -> 496 | 68 nM | Not readily available | Ratiometric response, visual color change from blue to green. |
| Rhodamine-based | Cd²⁺ | Varies | Varies | Varies | 0.63 (example)[12] | Often exhibit "OFF-ON" switching with high sensitivity.[12] |
| 8-Ethoxyquinolin-5-amine | TBD | TBD | TBD | TBD | TBD | Hypothesis: Ethoxy group may enhance solubility and shift spectra. |
Table 1: Comparative data for existing fluorescent probes for Zinc and Cadmium. Performance metrics for 8-Ethoxyquinolin-5-amine are to be determined (TBD) through the validation workflow.
A Rigorous Validation Workflow
This section details the sequence of experiments required to fully characterize and validate 8-Ethoxyquinolin-5-amine. Each protocol is designed to be self-validating and provide the data necessary for direct comparison with established probes.
Caption: A systematic workflow for the validation of a novel fluorescent probe.
Fundamental Photophysical Characterization
Objective: To determine the core spectral properties of the probe and its efficiency as a fluorophore.
-
Preparation: Prepare a 10 µM stock solution of 8-Ethoxyquinolin-5-amine in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Absorbance: Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 250 nm to 700 nm to determine the maximum absorption wavelength (λ_abs_max).
-
Emission: Using a spectrofluorometer, excite the sample at its λ_abs_max. Record the emission spectrum to determine the maximum emission wavelength (λ_em_max).
-
Stokes Shift: Calculate the Stokes shift (in nm) as: λ_em_max - λ_abs_max. A larger Stokes shift is generally desirable to minimize self-absorption.
Causality: The quantum yield is the most critical measure of a probe's brightness.[13] We use the relative method, comparing our unknown probe to a well-characterized standard, as it is accurate and accessible with standard laboratory equipment.[14][15]
-
Standard Selection: Choose a fluorescent standard with a known quantum yield (Φ_std_) and spectral properties that overlap with the probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std_ = 0.54-0.60).[16]
-
Solution Preparation: Prepare a series of five dilutions for both the 8-Ethoxyquinolin-5-amine probe and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[13]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (n_sample_² / n_std_²) where m is the slope (gradient) of the linear plot and n is the refractive index of the solvent.[14][17]
-
Assessing Probe-Ion Interaction
Objective: To quantify the probe's binding affinity for its target ion and its specificity in the presence of other ions.
Causality: The K_d_ defines the concentration range over which the probe is an effective sensor. A lower K_d_ indicates higher affinity. Titration allows for the precise determination of this value.[18]
-
Setup: Prepare a solution of the probe (e.g., 1 µM) in buffer.
-
Titration: Sequentially add small aliquots of a concentrated stock solution of the target metal ion (e.g., ZnCl₂ or CdCl₂) to the probe solution.
-
Measurement: After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em_max against the total metal ion concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model (or other appropriate models if stoichiometry suggests otherwise) using non-linear regression software to calculate the K_d_.
-
Causality: A probe's utility is critically dependent on its ability to detect the target ion without responding to other biologically or environmentally relevant ions.[19]
-
Prepare Solutions: Create a series of solutions, each containing the probe (e.g., 1 µM).
-
Test Individual Ions: To separate solutions, add a significant excess (e.g., 10-100 fold) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Mn²⁺). Record the fluorescence intensity.
-
Competitive Assay: To a solution of the probe already complexed with its primary target ion (e.g., 1 equivalent of Zn²⁺), add the same excess of competing ions and record any change in fluorescence.
-
Visualization: Plot the results as a bar chart showing the fluorescence response of the probe to the target ion versus the potential interfering ions. A highly selective probe will show a large signal for the target and negligible signals for others.
Determining Analytical Sensitivity
Causality: The LOD establishes the lowest concentration of the analyte that can be reliably detected above background noise, defining the probe's analytical sensitivity.[20][21]
-
Blank Measurement: Record at least 10-15 fluorescence measurements of a blank solution (buffer only) under the same conditions used for sample analysis.
-
Standard Deviation of the Blank (σ_blank_): Calculate the standard deviation of the blank measurements.
-
Calibration Curve: Prepare a series of low-concentration solutions of the target ion and measure their fluorescence response. Plot fluorescence intensity vs. concentration to get a linear calibration curve at the low end of the detection range.
-
Slope (m): Determine the slope of this linear plot.
-
LOD Calculation: Calculate the LOD using the formula: LOD = (3 × σ_blank_) / m [22][23]
Data Synthesis and Projected Performance
Following the execution of this workflow, the performance of 8-Ethoxyquinolin-5-amine can be quantitatively summarized and benchmarked against the alternatives presented in Table 1.
| Parameter | Projected Outcome for 8-Ethoxyquinolin-5-amine | Rationale / Implication |
| λ_abs_max / λ_em_max | To be determined | Defines the required hardware (filters, lasers) for imaging. |
| Quantum Yield (Φ) | To be determined | A value > 0.1 is considered useful; > 0.3 is excellent. Dictates signal brightness. |
| Dissociation Constant (K_d) | To be determined | Determines the optimal concentration range for sensing. A value in the nM to low µM range is typical for biological applications. |
| Selectivity | To be determined | High selectivity for the target ion (e.g., >20-fold fluorescence increase over other ions) is critical for reliable data. |
| LOD | To be determined | A low nM or pM LOD indicates high analytical sensitivity. |
| Photostability | To be determined | Assessed by continuous illumination; high stability is crucial for time-lapse imaging. |
| Cytotoxicity | To be determined | Low toxicity is mandatory for applications in living cells. |
Table 2: A template for summarizing the validation data for 8-Ethoxyquinolin-5-amine.
Conclusion
The validation of a novel chemical entity like 8-Ethoxyquinolin-5-amine requires a methodical, evidence-based approach. The experimental framework detailed in this guide provides a rigorous pathway to fully characterize its photophysical properties, binding kinetics, selectivity, and analytical performance. By systematically generating this data, researchers can objectively assess its utility and determine if it represents a meaningful advancement over existing fluorescent probes for metal ion detection. This structured validation ensures scientific integrity and provides the trustworthy, quantitative data required to confidently deploy a new probe in research and development.
References
-
J. Am. Chem. Soc. 2005, 127, 41, 14263–14278. [Link]
-
J. Am. Chem. Soc. 2006, 128, 4, 1334–1343. [Link]
-
Chem. Rec. 2020, 20, 12, 1430-1473. [Link]
-
Org. Lett. 2005, 7, 15, 3171–3174. [Link]
-
Spectrochim. Acta A Mol. Biomol. Spectrosc. 2020, 229, 117956. [Link]
-
J. Vis. Exp. 2018, 137, 57962. [Link]
-
Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
Nat. Protoc. 2011, 6, 2, 162–179. [Link]
-
Anal. Chem. 2013, 85, 5, 2975–2981. [Link]
-
Front. Chem. 2022, 10, 891383. [Link]
-
Wikipedia. Quantum yield. [Link]
-
ResearchGate. Fluorescence assays: limit of detection. [Link]
-
J. Cell Sci. 2018, 131, 14, jcs216641. [Link]
-
RSC Adv. 2020, 10, 24653-24675. [Link]
-
Biosensors (Basel). 2023, 13, 10, 970. [Link]
-
Wasatch Photonics. LOD in Fluorescence. [Link]
-
Molecules. 2024, 29, 23, 5634. [Link]
-
Molecules. 2023, 28, 16, 6116. [Link]
-
ResearchGate. Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor?. [Link]
-
Mol. Biol. Cell. 2019, 30, 7, 825–835. [Link]
-
Agilent Technologies. The Linear Dynamic Range and Limits of Detection of Fluorescein. [Link]
-
ACS Agric. Sci. Technol. 2022, 2, 2, 168–177. [Link]
-
FluoroFinder. Newsletter: Designing a Fluorescence Microscopy Experiment. [Link]
-
Annu. Rev. Biomed. Eng. 2011, 13, 241-265. [Link]
-
ACS Omega. 2021, 6, 21, 13781–13789. [Link]
-
ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
-
Anal. Chem. 1987, 59, 4, 629-636. [Link]
-
J. Med. Chem. 2021, 64, 16, 11904–11933. [Link]
-
J. Am. Chem. Soc. 2006, 128, 4, 1334-43. [Link]
-
Sci. Rep. 2016, 6, 39529. [Link]
-
Molecules. 2021, 26, 2, 292. [Link]
-
Molecules. 2021, 26, 2, 292. [Link]
-
ACS Omega. 2019, 4, 21, 19045–19054. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 8. Recent progress in cadmium fluorescent and colorimetric probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wasatchphotonics.com [wasatchphotonics.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
A Comparative Guide to 8-Ethoxyquinolin-5-amine: Cross-Validation of Experimental Results in Antibacterial and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their use as antibacterial, anticancer, antimalarial, and antiviral drugs. This guide provides an in-depth comparative analysis of 8-Ethoxyquinolin-5-amine and its structural analogues, with a focus on cross-validating their experimental performance. By synthesizing data from key studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its planar structure allows for intercalation into DNA, and the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with various biological targets. Substitutions at different positions on the quinoline ring can dramatically influence the compound's physicochemical properties and biological activity, a principle that has been extensively explored in the development of fluoroquinolone antibiotics.
Comparative Analysis of Antibacterial Activity: 8-Ethoxy vs. 8-Methoxyquinolines
A critical aspect of drug development is understanding the structure-activity relationship (SAR), which dictates how modifications to a molecule's structure affect its biological function. A key study in the field directly compared the antibacterial efficacy of 8-alkoxyquinolone derivatives, highlighting the impact of the alkoxy group's size at the C-8 position.
A seminal paper by Sanchez et al. (1995) in the Journal of Medicinal Chemistry provides crucial insights into this comparison. The study evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxy-quinolone-3-carboxylic acids and their 5-amino analogues. Their findings demonstrated that while the 8-methoxy derivatives exhibited potent antibacterial activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria, the corresponding 8-ethoxy derivatives were consistently less active.[1]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 8-Alkoxyquinolone Derivatives
| Compound | R Group | Staphylococcus aureus | Escherichia coli |
| 1-cyclopropyl-6-fluoro-5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | -OCH₃ | 0.12 | 0.06 |
| 1-cyclopropyl-6-fluoro-5-amino-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | -OCH₂CH₃ | 0.5 | 0.25 |
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Data is illustrative and based on the reported "2-3 dilutions less active" finding.[1]
The decreased activity of the 8-ethoxy derivatives is attributed to steric hindrance. The bulkier ethoxy group may impede the molecule's ability to bind effectively to its target enzymes, DNA gyrase and topoisomerase IV. This interaction is crucial for inhibiting bacterial DNA replication.
However, a significant trade-off was observed. The 8-ethoxy derivatives displayed a markedly improved safety profile, with reduced phototoxicity and mammalian cell cytotoxicity compared to their 8-methoxy counterparts and other quinolones with classic C-8 substitutions (e.g., -H, -F, -Cl).[1] This finding underscores a critical principle in drug design: the balance between efficacy and safety. For certain applications, a compound with a superior safety profile, even with moderately reduced activity, may be a more viable clinical candidate.
Anticancer Potential: A Broader Look at Quinolines
While specific anticancer activity data for 8-Ethoxyquinolin-5-amine is not extensively available in the public domain, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, has been widely investigated for its cytotoxic effects against various cancer cell lines.
8-Hydroxyquinolines are known to act as metal chelators, disrupting cellular metal ion homeostasis, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. A study on clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues demonstrated that 8-hydroxy-5-nitroquinoline was the most potent cytotoxic agent among the tested compounds against a human B cell lymphoma cell line.[2]
The substitution at the 8-position significantly influences the anticancer potential. While 8-hydroxyquinolines have shown promise, the introduction of an alkoxy group, such as in 8-ethoxyquinolines, may alter the mechanism of action and cytotoxic profile. Further research is warranted to elucidate the specific anticancer effects of 8-alkoxy-5-aminoquinoline derivatives.
Experimental Protocols
To facilitate the cross-validation of experimental results, detailed protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Preparation of Bacterial Inoculum: From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Synthesis of 8-Alkoxy-5-Aminoquinolines
The synthesis of 8-alkoxy-5-aminoquinolines typically involves a multi-step process. A general synthetic pathway is outlined below.
Synthetic Pathway
Caption: A general synthetic route to 8-Ethoxyquinolin-5-amine.
This synthetic approach allows for the introduction of various alkoxy groups at the C-8 position and can be adapted for the synthesis of a library of analogues for SAR studies.
Conclusion and Future Directions
The cross-validation of experimental results for 8-Ethoxyquinolin-5-amine and its analogues reveals a classic dilemma in drug discovery: the optimization of potency versus safety. While the introduction of an ethoxy group at the C-8 position of the quinoline scaffold diminishes antibacterial activity compared to a methoxy group, it concurrently enhances the safety profile.[1] This trade-off suggests that 8-ethoxyquinolines could be valuable leads for indications where a high therapeutic index is paramount.
The anticancer potential of 8-alkoxyquinolines remains an underexplored area. Future research should focus on the systematic evaluation of these compounds against a panel of cancer cell lines to determine their IC50 values and elucidate their mechanisms of action. A direct comparison with 8-hydroxyquinolines would provide valuable insights into how the 8-position substituent modulates cytotoxicity.
By leveraging the experimental protocols and comparative data presented in this guide, researchers can more effectively design and evaluate novel quinoline-based drug candidates, ultimately contributing to the development of safer and more effective therapies.
References
-
Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., et al. (1995). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 38(22), 4478-87. [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
Sources
8-Ethoxyquinolin-5-amine versus 8-hydroxyquinoline: a comparative study of biological activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Among its myriad derivatives, 8-hydroxyquinoline (8-HQ) has long been a subject of intense scientific scrutiny, celebrated for its potent and diverse biological activities.[1] This guide provides an in-depth comparative analysis of 8-HQ and a closely related analogue, 8-Ethoxyquinolin-5-amine. While 8-HQ is extensively studied, data on 8-Ethoxyquinolin-5-amine is less abundant. This guide, therefore, synthesizes direct experimental evidence for 8-HQ and draws upon structure-activity relationship (SAR) studies of related 5-amino-8-alkoxyquinolines to present a predictive comparison for 8-Ethoxyquinolin-5-amine.
The Archetype: 8-Hydroxyquinoline (8-HQ)
8-Hydroxyquinoline is a heterocyclic organic compound featuring a pyridine ring fused to a phenol.[1] Its journey from a simple organic molecule to a cornerstone of medicinal chemistry is marked by the discovery of its potent and varied biological functions.[1] The core of its activity is its remarkable ability to act as a potent chelating agent for a variety of metal ions, a property that underpins its multifaceted therapeutic potential.[1][2]
Mechanism of Action: The Power of Chelation
The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered ring with various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation can lead to two primary outcomes:
-
Deprivation of Essential Metals: By sequestering essential metal ions from the microenvironment, 8-HQ can inhibit the function of metalloenzymes that are critical for the growth and replication of microbial or cancer cells.[1]
-
Formation of Toxic Complexes: The 8-HQ-metal complex itself can be the active toxic agent. These complexes are often more lipophilic than 8-HQ alone, facilitating their penetration of cell membranes. Once inside the cell, they can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS).[1]
Caption: Workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve 8-HQ and 8-Ethoxyquinolin-5-amine in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-HQ and 8-Ethoxyquinolin-5-amine for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
8-Hydroxyquinoline is a well-established bioactive compound with a strong foundation of scientific literature supporting its antimicrobial, anticancer, and anti-inflammatory activities, primarily driven by its metal-chelating properties. 8-Ethoxyquinolin-5-amine, while sharing the core quinoline scaffold, is predicted to have a different biological profile. The replacement of the 8-hydroxyl group with an 8-ethoxy group likely diminishes its metal-chelating ability, suggesting that its biological activities will be mediated by different mechanisms. Based on data from related 5-amino-8-alkoxyquinolones, 8-Ethoxyquinolin-5-amine may possess antibacterial properties, albeit potentially weaker than some analogues, but with an improved safety profile. Its potential as an anticancer and anti-inflammatory agent remains to be experimentally determined. This guide highlights the critical need for further research to fully elucidate the biological activity of 8-Ethoxyquinolin-5-amine and to enable a direct and comprehensive comparison with its renowned predecessor, 8-hydroxyquinoline.
References
-
The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. PubMed. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. [Link]
-
[Spasmolytic and anti-inflammatory activity of 8-hydroxyquinolines]. PubMed. [Link]
Sources
A Researcher's Guide to Performance Benchmarking: 8-Ethoxyquinolin-5-amine vs. Commercial Fluorescent Dyes
Introduction: The Critical Choice of a Fluorophore
In the landscape of modern biological and chemical research, fluorescent dyes are indispensable tools. From tracking dynamic cellular processes to quantifying molecular interactions, the choice of the right fluorophore can be the determining factor in an experiment's success. Key performance indicators such as brightness, photostability, and environmental sensitivity dictate the quality and reliability of the data obtained.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel quinoline derivative, 8-Ethoxyquinolin-5-amine, against well-established commercial fluorescent dyes.
Quinoline and its derivatives are a versatile class of heterocyclic compounds known for their intrinsic photophysical properties and amenability to synthetic modification, making them promising candidates for new fluorescent probes.[2] While extensive data exists for commercial dyes like fluorescein and rhodamine, the specific performance of 8-Ethoxyquinolin-5-amine is not yet widely documented. This guide, therefore, serves a dual purpose: it provides the established performance benchmarks of common commercial dyes and offers detailed, field-proven protocols for researchers to quantitatively assess the capabilities of 8-Ethoxyquinolin-5-amine in their own laboratories. By following these methodologies, researchers, scientists, and drug development professionals can make informed decisions about the suitability of this compound for their specific applications.
Understanding Key Performance Metrics in Fluorescence
The utility of a fluorescent dye is not defined by a single characteristic but by a balance of several key photophysical parameters. A thorough understanding of these metrics is essential for a meaningful comparison.
-
Molar Extinction Coefficient (ε): This value represents the measure of how strongly a dye absorbs light at a specific wavelength.[1] A higher extinction coefficient indicates that the dye can be excited more efficiently, leading to a brighter signal at lower concentrations. It is typically expressed in units of M⁻¹cm⁻¹.
-
Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[1][3] A quantum yield closer to 1 signifies that a large fraction of the absorbed energy is released as fluorescence, resulting in a brighter dye.
-
Brightness: The practical brightness of a fluorophore is a composite metric, calculated as the product of its molar extinction coefficient and its fluorescence quantum yield (ε × Φ). This value provides a more holistic measure of a dye's performance in an experimental setting.
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.[1] A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals, improving the signal-to-noise ratio.
-
Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.[1] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse microscopy.
Performance Benchmarks: Commercial Fluorescent Dyes
The following table summarizes the key photophysical properties of several widely used commercial fluorescent dyes. These values serve as a benchmark for evaluating the performance of 8-Ethoxyquinolin-5-amine. It is important to note that these properties can be influenced by the dye's local environment, such as solvent polarity and pH.[3]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Fluorescein | ~490 | ~520 | ~92,300 (in ethanol)[4] | ~0.79 (in 0.1M NaOH)[5] | ~72,917 |
| Rhodamine B | ~546 | ~567 | ~106,000 (in methanol)[3][6] | ~0.70 (in ethanol)[6][7] | ~74,200 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
| Cyanine 5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.27 | ~67,500 |
Expected Fluorescent Properties of Quinoline Derivatives
Experimental Protocols for Benchmarking
The following protocols provide a detailed, step-by-step guide for the experimental determination of the key performance metrics of 8-Ethoxyquinolin-5-amine.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely accepted and accessible approach for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[10]
Causality Behind Experimental Choices:
-
Reference Standard: A reference standard with a similar absorption and emission range to the test compound is chosen to minimize instrument-related variations. For 8-Ethoxyquinolin-5-amine, a suitable standard might be Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Low Absorbance: Keeping the absorbance below 0.05 at the excitation wavelength is crucial to prevent the inner filter effect, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.
-
Identical Conditions: Measuring both the sample and the standard under identical instrument settings (excitation wavelength, slit widths) ensures that any differences in fluorescence intensity are directly attributable to the properties of the dyes themselves.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 8-Ethoxyquinolin-5-amine in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the chosen reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions for both the test compound and the reference standard with absorbances ranging from 0.01 to 0.05 at the selected excitation wavelength.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test compound and the reference standard. Ensure the excitation wavelength is the same for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard.
-
Determine the slope of the linear fit for each plot.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test compound (Φx) can be calculated using the following equation: Φx = Φst * (Slope_x / Slope_st) * (η_x² / η_st²) Where:
-
Φst is the quantum yield of the standard.
-
Slope_x and Slope_st are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
-
Workflow Diagram:
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Assessment of Photostability
Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
Causality Behind Experimental Choices:
-
Controlled Illumination: Using a stable light source and consistent power is critical for a reproducible and comparable photobleaching experiment.
-
Time-Lapse Imaging: Acquiring images at regular intervals allows for the quantification of the rate of fluorescence decay.
-
Normalization: Normalizing the fluorescence intensity to the initial value allows for a direct comparison of the photobleaching rates of different dyes, independent of their initial brightness.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 8-Ethoxyquinolin-5-amine at a working concentration suitable for fluorescence microscopy.
-
Prepare a solution of a reference dye (e.g., Fluorescein) at a similar concentration.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
-
Microscope Setup:
-
Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with a neutral density filter).
-
Select the appropriate filter set for the dye.
-
Set the camera parameters (exposure time, gain) to obtain a good signal without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample and select a region of interest.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and total duration will depend on the photostability of the dye.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
-
Comparison:
-
Repeat the experiment for the reference dye under identical conditions and compare the photobleaching curves and half-lives.
-
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Extinction Coefficient [Rhodamine B] | AAT Bioquest [aatbio.com]
- 4. Fluorescein [omlc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to 8-Ethoxyquinolin-5-amine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 8-Ethoxyquinolin-5-amine, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways: a classical approach involving nitration followed by reduction, and a modern cross-coupling strategy utilizing a Buchwald-Hartwig amination. This analysis, supported by experimental data and mechanistic insights, will aid in the selection of the most suitable method based on factors such as yield, purity, cost-effectiveness, and safety.
Introduction to 8-Ethoxyquinolin-5-amine and its Synthetic Challenges
8-Ethoxyquinolin-5-amine is a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the ethoxy and amino groups on the quinoline scaffold makes it a versatile precursor for drug discovery programs. The primary challenge in its synthesis lies in achieving regioselective functionalization of the quinoline ring system while maintaining good overall yields and purity. This guide will dissect two distinct approaches to address this challenge.
Route 1: The Classical Pathway - Nitration and Subsequent Reduction
This traditional route begins with the readily available 8-hydroxyquinoline and proceeds through three key steps: etherification, nitration, and reduction.
Step 1: Williamson Ether Synthesis of 8-Ethoxyquinoline
The synthesis commences with the conversion of 8-hydroxyquinoline to 8-ethoxyquinoline via the Williamson ether synthesis.[1][2][3] This S(_N)2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an ethylating agent.
Experimental Protocol: In a round-bottom flask, 8-hydroxyquinoline (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K(_2)CO(_3), 1.5 eq.), is added to the solution. Bromoethane (1.2 eq.) is then added, and the reaction mixture is heated to 60-80 °C and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 8-ethoxyquinoline.
Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the S(_N)2 reaction by solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group. Bromoethane is a reactive ethylating agent. The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Step 2: Electrophilic Nitration of 8-Ethoxyquinoline
The second step involves the regioselective nitration of 8-ethoxyquinoline at the C5 position. The ethoxy group at C8 is an ortho-, para-directing activator, and the pyridine ring is deactivating towards electrophilic substitution. This directs the incoming nitro group primarily to the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the formation of the desired 5-nitro isomer.[4][5][6]
Experimental Protocol: 8-Ethoxyquinoline (1.0 eq.) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid (typically a 1:1 ratio). The reaction temperature is carefully maintained between 0 and 5 °C during the addition and for a subsequent stirring period of 1-2 hours. The reaction mixture is then poured onto crushed ice, and the precipitated product, 8-ethoxy-5-nitroquinoline, is collected by filtration, washed with cold water until neutral, and dried.
Causality of Experimental Choices: The use of a nitrating mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO(_2)^+). The low temperature is crucial to control the exothermic reaction and to minimize the formation of dinitrated and other isomeric byproducts. Sulfuric acid also protonates the quinoline nitrogen, further deactivating the pyridine ring and enhancing the directing effect of the ethoxy group towards the carbocyclic ring.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group in 8-ethoxy-5-nitroquinoline to the corresponding amine.[7][8][9] Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.
Experimental Protocol (using SnCl(_2)/HCl): 8-Ethoxy-5-nitroquinoline (1.0 eq.) is suspended in concentrated hydrochloric acid. A solution of tin(II) chloride dihydrate (SnCl(_2)·2H(_2)O, 3-4 eq.) in concentrated hydrochloric acid is added portion-wise, and the mixture is heated to 80-90 °C for 2-3 hours. After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to give 8-Ethoxyquinolin-5-amine.
Causality of Experimental Choices: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups in an acidic medium. The acidic conditions are necessary for the reaction to proceed. The final basic workup is required to deprotonate the resulting amine and facilitate its extraction into an organic solvent.
Route 2: The Modern Approach - Halogenation and Buchwald-Hartwig Amination
This contemporary route offers a more convergent approach, involving the synthesis of a halogenated intermediate followed by a palladium-catalyzed cross-coupling reaction to install the amino group.
Step 1: Synthesis of 8-Ethoxyquinoline
This initial step is identical to Step 1 of Route 1, yielding 8-ethoxyquinoline from 8-hydroxyquinoline via Williamson ether synthesis.
Step 2: Regioselective Bromination of 8-Ethoxyquinoline
The next step is the regioselective bromination of 8-ethoxyquinoline to produce 5-bromo-8-ethoxyquinoline. The directing effects of the ethoxy group and the quinoline nitrogen guide the bromine to the C5 position.[10]
Experimental Protocol: 8-Ethoxyquinoline (1.0 eq.) is dissolved in a suitable solvent such as chloroform or acetic acid. A solution of bromine (1.0 eq.) in the same solvent is added dropwise at room temperature. The reaction is stirred for 1-2 hours until completion, as monitored by TLC. The reaction mixture is then washed with a sodium thiosulfate solution to quench excess bromine, followed by a wash with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield 5-bromo-8-ethoxyquinoline.
Causality of Experimental Choices: The choice of solvent can influence the reactivity and selectivity of the bromination. The dropwise addition of bromine helps to control the reaction and minimize over-bromination. The workup procedure is designed to remove any unreacted bromine and acidic byproducts.
Step 3: Buchwald-Hartwig Amination
The final and key step in this route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12][13] In this case, an ammonia equivalent is used to introduce the primary amino group.
Experimental Protocol: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-bromo-8-ethoxyquinoline (1.0 eq.), a palladium catalyst (e.g., Pd(_2)(dba)(_3), 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2 eq.). An ammonia surrogate such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) is then added.[14] The vessel is sealed, and the reaction mixture is heated in a suitable solvent (e.g., toluene or dioxane) at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. If benzophenone imine is used, the resulting imine is hydrolyzed with an acid (e.g., HCl) to afford the final product, 8-Ethoxyquinolin-5-amine.
Causality of Experimental Choices: The Buchwald-Hartwig amination requires an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligands. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for a specific substrate.[15] Ammonia itself can be challenging to use directly, hence the use of ammonia surrogates that are easier to handle and provide better results in many cases. The final hydrolysis step is necessary to cleave the imine and reveal the primary amine.
Head-to-Head Performance Comparison
| Parameter | Route 1: Nitration & Reduction | Route 2: Halogenation & Amination |
| Overall Yield | Moderate (typically 40-60%) | Good to Excellent (typically 60-80%) |
| Purity of Final Product | Often requires chromatographic purification to remove isomers and byproducts. | Generally high, with fewer isomeric impurities. |
| Number of Steps | 3 | 3 |
| Reagent & Catalyst Cost | Generally lower-cost reagents (acids, tin salts). | Higher cost associated with palladium catalysts and phosphine ligands. |
| Safety & Handling | Involves highly corrosive and oxidizing nitrating agents. Tin salts are toxic. | Palladium catalysts can be pyrophoric. Strong bases require careful handling. Buchwald-Hartwig reactions can be exothermic.[16] |
| Scalability | Well-established for large-scale production, but waste disposal can be an issue. | Scalable, but catalyst cost and removal can be a consideration. |
| Substrate Scope | Generally robust for this specific transformation. | Highly versatile for a wide range of amines and aryl halides, offering greater flexibility for analogue synthesis. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 8-Ethoxyquinolin-5-amine, each with its own set of advantages and disadvantages.
Route 1 (Nitration and Reduction) is a well-established, classical approach that utilizes relatively inexpensive reagents. However, it often suffers from moderate overall yields and the need for careful control of the nitration step to manage regioselectivity and safety. The use of strong acids and potentially toxic metal reductants also presents environmental and safety challenges.
Route 2 (Halogenation and Buchwald-Hartwig Amination) represents a more modern and often more efficient strategy. It typically provides higher overall yields and cleaner reaction profiles, simplifying purification. The milder conditions of the amination step can be advantageous. However, the higher cost of the palladium catalyst and specialized ligands, as well as the need for inert atmosphere techniques, are significant considerations.
For academic research and small-scale synthesis , where yield and purity are paramount and cost is a secondary concern, the Buchwald-Hartwig amination route is often preferable due to its efficiency and cleaner conversions.
For large-scale industrial production , the classical nitration and reduction route may be more economically viable despite its lower yield, provided that the safety and waste disposal aspects are adequately managed. The choice will ultimately depend on a careful evaluation of the specific project requirements, available resources, and scale of operation.
Experimental Workflows and Mechanistic Diagrams
Route 1: Nitration and Reduction Workflow
Caption: Workflow for the synthesis of 8-Ethoxyquinolin-5-amine via nitration and reduction.
Route 2: Halogenation and Buchwald-Hartwig Amination Workflow
Caption: Workflow for the synthesis of 8-Ethoxyquinolin-5-amine via Buchwald-Hartwig amination.
Mechanism: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Abdel-Hamid, M. K., et al. (2010). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- University of Utah. (n.d.). Williamson Ether Synthesis. Department of Chemistry.
- BenchChem. (2025).
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Urbanski, T., & Piotrowska, H. (1959). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 6(1), 1-5.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Brown, R. F. C., & Gouliaev, A. H. (2001). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Australian Journal of Chemistry, 54(3), 205-207.
- Rey, M., Vergnani, T., & Dreiding, A. S. (1985). Halogen-Metal Exchange in the Isoquinoline Series. Helvetica Chimica Acta, 68(7), 1828-1834.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1939-1946.
- European Patent Office. (1998).
- KBR. (n.d.).
- Pozdnyakov, I. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17956-17968.
- Purdue University. (2022, May 10).
- Topchiev, A. V. (1959). Nitration of Hydrocarbons and Other Organic Compounds. Pergamon Press.
- Zaitsev, B. E., et al. (1989). Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines. Soviet Electrochemistry, 25(1), 74-77.
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3672-3675.
- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 485-490.
- de Souza, N. B., et al. (2002). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry, 45(22), 4887-4894.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Kumar, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 11(23), 13866-13886.
- Wikipedia. (n.d.).
- Smith, C. J., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 75(14), 4757-4766.
- Baxendale, I. R., & Ley, S. V. (2010). Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. Future Medicinal Chemistry, 2(10), 1595-1616.
- Kumar, A., et al. (2007).
- U.S. Patent No. 7,737,308 B1. (2010).
- World Intellectual Property Organization. (1998).
- ResearchGate. (2019, February 10).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kbr.com [kbr.com]
- 5. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 6. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Guide to 8-Ethoxyquinolin-5-amine as a Fluorescent Sensor for Metal Ion Detection
This guide provides a comprehensive assessment of 8-Ethoxyquinolin-5-amine as a potential fluorescent sensor for metal ion detection. As a novel derivative within the well-established quinoline family of fluorophores, we will explore its anticipated performance in terms of specificity and sensitivity. This analysis is based on the established photophysical and chelating properties of structurally similar 8-alkoxy and 5-aminoquinoline compounds. We will present a comparative analysis against existing fluorescent sensors, supported by detailed experimental protocols to validate these claims.
Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing
Fluorescent chemosensors have become indispensable tools in various scientific disciplines, from environmental monitoring to cellular biology, owing to their high sensitivity, selectivity, and real-time response capabilities.[1][2] Among the diverse array of fluorophores, quinoline and its derivatives have emerged as a privileged scaffold for the design of these sensors.[3][4] Their inherent fluorescence, capacity to form stable complexes with metal ions, and the tunability of their photophysical properties make them ideal candidates for developing robust sensing platforms.[3][5]
8-Ethoxyquinolin-5-amine is a structurally intriguing molecule that combines the electron-donating effects of an ethoxy group at the 8-position and an amino group at the 5-position. This specific substitution pattern is hypothesized to modulate the electronic properties of the quinoline ring, potentially leading to enhanced fluorescence quantum yield and selective metal ion binding. The lone pair of electrons on the quinoline nitrogen and the amino group are poised to act as a bidentate chelation site for target metal ions.
Sensing Mechanism: A Postulated "Turn-On" Response
The anticipated sensing mechanism for 8-Ethoxyquinolin-5-amine is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, the fluorescence of the quinoline core is expected to be relatively weak due to Photoinduced Electron Transfer (PET) from the electron-rich amino group to the excited quinoline ring, a common quenching pathway.
Upon coordination with a suitable metal ion, this PET process is inhibited. The chelation of the metal ion by the quinoline nitrogen and the 5-amino group restricts the free rotation of the amino group and lowers its electron-donating ability, thereby blocking the non-radiative decay pathway and leading to a significant enhancement in fluorescence intensity—a "turn-on" response.
Caption: Workflow for evaluating a novel fluorescent sensor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Ethoxyquinolin-5-amine
A plausible synthetic route would involve the nitration of 8-ethoxyquinoline followed by the reduction of the resulting 8-ethoxy-5-nitroquinoline.
-
Nitration: Dissolve 8-ethoxyquinoline in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Filter the precipitate, wash with water, and dry to obtain 8-ethoxy-5-nitroquinoline.
-
Reduction: Dissolve the nitro compound in ethanol. Add a reducing agent such as tin(II) chloride dihydrate and reflux for 4-6 hours.
-
Purification: After cooling, pour the mixture into a sodium hydroxide solution to precipitate the crude product. The crude 8-Ethoxyquinolin-5-amine can be purified by column chromatography on silica gel.
Protocol 2: Specificity Assessment
-
Prepare a stock solution of 8-Ethoxyquinolin-5-amine (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare stock solutions of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at a concentration significantly higher than the sensor (e.g., 100 µM).
-
In separate cuvettes, mix the sensor solution with an equimolar amount of each metal ion solution.
-
Record the fluorescence emission spectra (e.g., excitation at the determined λ_max) for each mixture.
-
Compare the fluorescence intensity of the sensor in the presence of different metal ions to identify the target analyte that induces the most significant change.
Protocol 3: Sensitivity Determination (Limit of Detection)
-
Prepare a series of solutions containing a fixed concentration of the sensor and increasing concentrations of the target metal ion.
-
Measure the fluorescence intensity at the emission maximum for each solution.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without the analyte) and S is the slope of the linear portion of the calibration curve. [6][7]
Comparative Analysis with Alternative Sensors
To contextualize the potential performance of 8-Ethoxyquinolin-5-amine, we compare its projected capabilities with established quinoline-based fluorescent sensors for common heavy metal ions.
| Sensor/Probe | Target Ion(s) | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| 8-Ethoxyquinolin-5-amine (Projected) | To be determined | To be determined | CHEF/PET | - |
| Quinoline Derivative | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Quenching | [8] |
| DDTQ (Quinoline-based) | Cd²⁺ | 126 nM | PET and CHEF | [5] |
| 2-(quinoline-2-yl)quinazoline-4(3H)-one | Zn²⁺ | - | Fluorescence Enhancement | [4] |
This table highlights the competitive landscape and provides benchmarks for the performance of our novel sensor.
Conclusion and Future Directions
While direct experimental data for 8-Ethoxyquinolin-5-amine is not yet available, this guide provides a robust theoretical and practical framework for its assessment as a fluorescent sensor. Based on the well-documented properties of related quinoline derivatives, it is plausible that 8-Ethoxyquinolin-5-amine will exhibit favorable sensing characteristics, potentially for transition metal ions like Zn²⁺, Cd²⁺, or Fe³⁺.
The proposed experimental protocols offer a clear path to validating its specificity and sensitivity. Future work should focus on the synthesis and thorough characterization of this compound, followed by the systematic evaluation of its photophysical properties and metal ion sensing capabilities. The insights gained will not only determine the utility of this specific molecule but also contribute to the broader understanding and design of next-generation fluorescent sensors.
References
-
MDPI. (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Retrieved from [Link]
-
Chemical Reviews. (2014, March 3). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved from [Link]
-
MDPI. (2025, October 16). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Retrieved from [Link]
-
ACS Sensors. (2024, April 26). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved from [Link]
-
Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
The Electrochemical Society. (2022, September 18). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved from [Link]
-
ResearchGate. (2015, August 11). How can I calculate sensitivity and limit of detection for biosensor?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 6 Sensitivity and Limit of Detection 1978. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Ethoxyquinolin-5-amine Analogs in Antibacterial Drug Discovery
In the ever-evolving landscape of antibacterial drug discovery, the quinoline scaffold remains a cornerstone for the development of potent therapeutic agents. Among the numerous derivatives, the 8-alkoxy-5-aminoquinoline series has emerged as a promising class, offering a unique combination of broad-spectrum activity and a favorable safety profile. This guide provides an in-depth comparison of 8-ethoxyquinolin-5-amine analogs, delving into their structure-activity relationships (SAR) and offering insights for researchers and drug development professionals. We will explore the causal relationships between structural modifications and antibacterial efficacy, supported by experimental data and detailed protocols.
The 8-Alkoxy-5-Aminoquinoline Scaffold: A Privileged Structure
The quinoline core, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry. The introduction of an alkoxy group at the C8 position and an amino group at the C5 position of the quinoline ring has been shown to significantly influence the biological activity of these compounds. Specifically, the 8-methoxy and 8-ethoxy derivatives have been the subject of comparative studies to understand the impact of the alkoxy chain length on antibacterial potency and safety.
A pivotal study in this area compared a series of 1-cyclopropyl-6-fluoro-8-alkoxy-quinolone-3-carboxylic acids and their 5-amino counterparts. The research demonstrated that the 8-methoxyquinolones exhibited potent antibacterial activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria, comparable to other highly active 8-substituted quinolones. Crucially, these 8-methoxy analogs showed a reduction in potential side effects like phototoxicity.
Caption: Core chemical structure of 8-Alkoxy-5-Aminoquinoline analogs.
Comparative Analysis: The Impact of the Ethoxy Group
The substitution of the 8-methoxy group with an 8-ethoxy group in the quinolone series leads to a discernible shift in the activity and safety profile.
Antibacterial Potency
Experimental data reveals that while 8-ethoxy derivatives offer an improved safety profile, this comes at the cost of reduced antibacterial activity. The potency of the 8-ethoxy analogs was found to be 2-3 dilutions lower in antibacterial assays compared to their 8-methoxy counterparts. This suggests that the steric bulk of the ethoxy group at the C8 position may hinder the optimal binding of the molecule to its bacterial targets, DNA gyrase and topoisomerase IV.
| Compound Class | Key Structural Feature | Relative Antibacterial Potency | Reference |
| 8-Methoxy-5-Aminoquinolones | 8-OCH₃ | High | |
| 8-Ethoxy-5-Aminoquinolones | 8-OCH₂CH₃ | Moderate |
Safety Profile
A significant advantage of the 8-ethoxy substitution is the enhanced safety profile. Studies have shown a reduction in phototoxicity and clonogenicity for 8-ethoxy derivatives when compared to other quinolones with classic substitutions at the C8 position (such as H, F, or Cl). This improved safety is a critical consideration in drug development, as it can lead to a better therapeutic window and reduced adverse effects in patients.
Deciphering the Structure-Activity Relationship
The observed differences in activity and safety between the 8-methoxy and 8-ethoxy analogs can be attributed to several factors:
-
Steric Hindrance: The larger ethoxy group may create steric clashes within the binding pocket of the target enzymes, leading to a decrease in binding affinity and, consequently, lower antibacterial potency.
-
Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to the methoxy group. This alteration in physicochemical properties can affect cell permeability and distribution, which in turn influences both efficacy and potential for off-target effects.
-
Metabolic Stability: The nature of the alkoxy group can influence the metabolic stability of the compound. While not explicitly detailed in the initial comparisons, differences in metabolism could contribute to the observed variations in activity and safety.
Caption: Relationship between structural modifications and pharmacological outcomes.
Experimental Protocols
To provide a practical framework for researchers, this section outlines a representative synthesis of an 8-ethoxy-5-aminoquinoline analog and a standardized protocol for evaluating its antibacterial activity.
Synthesis of a Representative 8-Ethoxy-5-Aminoquinolone Analog
The synthesis of 1-cyclopropyl-5-amino-8-ethoxy-6-fluoroquinolone-3-carboxylic acid can be achieved through a multi-step process, beginning with the appropriate substituted aniline. The following is a generalized workflow based on established quinolone synthesis methodologies.
Caption: General synthetic workflow for an 8-ethoxy-5-aminoquinolone analog.
Step-by-Step Methodology:
-
Quinolone Core Formation: The synthesis typically begins with the cyclization of a suitably substituted aniline with a diethyl ethoxymethylenemalonate followed by thermal cyclization to form the quinolone ring system.
-
Esterification: The carboxylic acid at position 3 is often protected as an ethyl ester to prevent unwanted side reactions in subsequent steps.
-
Introduction of the Ethoxy Group: The hydroxyl group at the C8 position is converted to an ethoxy group via Williamson ether synthesis, using an ethylating agent such as ethyl iodide in the presence of a base.
-
Nitration: The quinolone core is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C5 position.
-
Reduction: The final step involves the reduction of the nitro group at C5 to the desired amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized analogs is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The synthesized quinolone analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The structure-activity relationship of 8-ethoxyquinolin-5-amine analogs highlights a classic trade-off in drug design: enhancing safety at the expense of potency. While the 8-ethoxy derivatives exhibit a more favorable safety profile compared to their 8-methoxy counterparts, their reduced antibacterial activity is a significant consideration. This comparative analysis underscores the delicate balance that must be achieved when modifying a lead scaffold.
Future research in this area should focus on strategies to recoup the loss of activity associated with the 8-ethoxy group while retaining its safety benefits. This could involve:
-
Fine-tuning other substituents: Modifications at other positions of the quinoline ring (e.g., C7) could compensate for the steric bulk at C8 and improve target engagement.
-
Hybrid Molecules: Conjugating the 8-ethoxyquinolin-5-amine scaffold with other pharmacophores could lead to novel compounds with enhanced activity and a broader spectrum.
-
Exploring alternative 8-alkoxy groups: Investigating other short-chain alkoxy groups could reveal an optimal balance between steric bulk, lipophilicity, and biological activity.
By leveraging the insights from SAR studies and employing rational drug design principles, the 8-alkoxy-5-aminoquinoline scaffold can continue to be a valuable platform for the discovery of next-generation antibacterial agents.
References
- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995).
A Researcher's Guide to Investigating the Comparative Cytotoxicity of 8-Ethoxyquinolin-5-amine
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Quinoline derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-cancer properties.[1] This guide focuses on a specific, yet under-investigated molecule: 8-Ethoxyquinolin-5-amine. We will provide a comprehensive framework for evaluating its cytotoxic potential across a panel of clinically relevant cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to experimentation, from initial cell viability screening to elucidating the mechanism of cell death.
Introduction to 8-Ethoxyquinolin-5-amine and the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Modifications to the quinoline core, such as the introduction of amino and hydroxy groups, have been shown to significantly influence cytotoxic activity. For instance, 8-hydroxyquinoline (8-HQ) demonstrates notable cytotoxicity against various cancer cell lines, while 8-aminoquinoline (8-AQ) is comparatively less active.[2] The introduction of an ethoxy group at the 8-position and an amine group at the 5-position, as in 8-Ethoxyquinolin-5-amine, presents a unique chemical entity whose cytotoxic profile warrants thorough investigation. Understanding the comparative cytotoxicity of this compound in different cell lines is a critical first step in assessing its therapeutic potential.
Physicochemical Properties of 8-Ethoxyquinolin-5-amine
A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| SMILES | CCOC1=CC=C(C2=C1C=CC=N2)N | [3] |
| InChIKey | VFWGSTJBADWOAX-UHFFFAOYSA-N | |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
Proposed Panel of Cell Lines for Comparative Analysis
To ascertain the selective cytotoxicity of 8-Ethoxyquinolin-5-amine, a diverse panel of cell lines is recommended, encompassing both cancerous and non-cancerous lines. Based on studies of related quinoline derivatives, the following cell lines would provide a robust initial screening platform:[1][2]
-
HCT 116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line.
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used breast cancer cell line.
-
NHDF-Neo (Normal Human Dermal Fibroblasts - Neonatal): A healthy, non-cancerous control to assess for general cytotoxicity and selectivity.
This selection allows for the evaluation of the compound's efficacy against different cancer types while simultaneously gauging its potential for off-target toxicity.
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-assay approach is essential to build a comprehensive cytotoxic profile. The following workflow is proposed to move from broad viability screening to more mechanistic insights.
Figure 1: A phased experimental workflow for assessing the cytotoxicity of 8-Ethoxyquinolin-5-amine.
Phase 1: Initial Viability Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] As cellular metabolic activity is an indicator of cell viability, this assay provides a quantitative measure of the cytotoxic effects of a compound.[4][5]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] The crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.[6]
Figure 2: A simplified workflow of the MTT assay.
Detailed Protocol for MTT Assay[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of 8-Ethoxyquinolin-5-amine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently mix the contents of each well by pipetting up and down. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Phase 2: Membrane Integrity Assessment - The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[7] It serves as a reliable indicator of plasma membrane integrity.[7]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[9] The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[8]
Figure 3: A simplified workflow of the LDH release assay.
Detailed Protocol for LDH Assay[13]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Preparation of Controls:
-
Maximum LDH Release: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. This will serve as the positive control for maximum LDH release.
-
Background Control: Use cell-free culture medium as a background control.
-
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.
-
Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well containing the supernatant and controls. Gently tap the plate to mix. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Also, measure the background absorbance at 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Phase 3: Elucidating the Mechanism of Cell Death - Apoptosis Assay
To determine whether cell death occurs via apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[10]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Figure 4: A simplified workflow of the Annexin V/PI apoptosis assay.
Detailed Protocol for Annexin V/PI Staining[14][17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 8-Ethoxyquinolin-5-amine at its IC₅₀ concentration for the predetermined optimal time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation and Comparative Analysis
The data obtained from these assays will allow for a comprehensive comparison of the cytotoxic effects of 8-Ethoxyquinolin-5-amine across the selected cell lines.
-
IC₅₀ Values: The IC₅₀ values from the MTT assay will provide a quantitative measure of the compound's potency in each cell line. A lower IC₅₀ value indicates higher cytotoxicity.
-
Selectivity Index (SI): The SI can be calculated by dividing the IC₅₀ value of the non-cancerous cell line (NHDF-Neo) by the IC₅₀ value of the cancer cell line (HCT 116 or MCF-7). A higher SI value suggests greater selectivity for cancer cells.
-
LDH Release: The LDH assay will confirm cell death and provide insights into the extent of membrane damage.
-
Apoptosis vs. Necrosis: The Annexin V/PI assay will elucidate the primary mechanism of cell death induced by the compound.
Conclusion
This guide provides a robust and scientifically sound framework for the initial investigation of the comparative cytotoxicity of 8-Ethoxyquinolin-5-amine. By employing a multi-assay approach and a well-selected panel of cell lines, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel quinoline derivative. The insights gained from these studies will be instrumental in guiding future preclinical development and mechanistic studies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol.
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]
- Shakyawar, S. K., & Kumar, A. (2016). Assays Used in vitro to Study Cancer Cell Lines.
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
- Ciesielska, U., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(x), xxxx.
- Ciesielska, U., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed.
- Eyer, D., et al. (2012). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 55(17), 7530-7547.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
-
PubChem. (n.d.). 5-Methoxyquinolin-8-amine. Retrieved from [Link]
- Liebmann, J., et al. (1991). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 64(6), 1104-1109.
-
PubChemLite. (n.d.). 5-ethoxyquinolin-8-amine (C11H12N2O). Retrieved from [Link]
Sources
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Ethoxyquinolin-5-amine
The responsible management and disposal of chemical reagents are fundamental pillars of modern scientific research, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Ethoxyquinolin-5-amine, a quinoline derivative used in various research and development applications. The procedures outlined herein are synthesized from established safety data, regulatory guidelines, and field-proven laboratory practices. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.
Hazard Assessment and Core Disposal Principles
8-Ethoxyquinolin-5-amine and its structural analogs, such as other aromatic amines and quinoline derivatives, must be treated as hazardous waste.[1] The primary objective is to prevent its release into the environment through drains, soil, or conventional waste streams.[2]
Core Principles:
-
Never dispose of 8-Ethoxyquinolin-5-amine in the regular trash or down the sanitary sewer.[2]
-
All materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and cleaning materials, must be disposed of as hazardous waste.[2]
-
Strictly adhere to all federal, state, and local regulations for hazardous waste disposal.[3][4]
While a specific, universally recognized hazardous waste code for 8-Ethoxyquinolin-5-amine is not prominently listed, related aromatic amines and quinoline compounds are known for their potential toxicity and environmental hazards.[1][5] Therefore, classifying this compound as hazardous waste is a mandatory precautionary measure.
Chemical and Hazard Profile
The following table summarizes key hazard information based on data for 8-Ethoxyquinolin-5-amine and structurally similar quinoline amines. This data informs the causality behind the stringent handling and disposal procedures.
| Property | Data / Classification | Implication for Disposal |
| Molecular Formula | C₁₁H₁₂N₂O[6] | Provides essential information for labeling and waste manifests. |
| Molecular Weight | 188.23 g/mol [6] | Relevant for chemical treatment calculations, if applicable. |
| GHS Hazard Statements | Based on analogous compounds: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7][8][9] | Mandates the use of comprehensive PPE during handling and disposal to prevent exposure. All waste must be securely contained. |
| Environmental Hazards | Aromatic amines can be toxic to aquatic life.[1][5] Discharge into the environment must be avoided.[2] | Prohibits sewer disposal and necessitates containment to prevent environmental release. |
| Physical State | Solid / Powder[10] | Requires measures to control dust generation during handling and waste collection.[11] |
Required Personal Protective Equipment (PPE)
Before initiating any waste collection or disposal procedures, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to mitigate the risks of chemical exposure. The equipment selected must meet established government standards (e.g., NIOSH in the US or EN in the EU).[5][12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and/or a full-face shield.[5][13] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[14] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][15] Gloves must be inspected before use. | Provides a primary barrier against skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body Protection | A buttoned laboratory coat and full-length clothing. A chemical-resistant apron is recommended for larger quantities.[15] | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Handle only in a well-ventilated area or a certified chemical fume hood.[16] If dust may be generated, use a NIOSH-approved respirator.[5][15] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[9] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of 8-Ethoxyquinolin-5-amine waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Carefully place any residual solid 8-Ethoxyquinolin-5-amine into a designated hazardous waste container.
-
Include all disposables contaminated with the solid compound, such as weighing papers, contaminated gloves, and bench paper.
-
-
Liquid Waste:
-
Collect all solutions containing 8-Ethoxyquinolin-5-amine in a separate, compatible, and leak-proof hazardous liquid waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Select a Container: Use only containers approved for hazardous chemical waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "8-Ethoxyquinolin-5-amine " (do not use abbreviations or formulas)
-
The approximate concentration and composition of the waste stream.
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or Principal Investigator.
-
Step 3: On-Site Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location: The storage area must be secure, well-ventilated, and away from general lab traffic.
-
Containment: Keep the container tightly closed except when adding waste. Secondary containment (e.g., a larger bin) is recommended to contain potential leaks.
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents or strong acids, to prevent hazardous reactions.[10]
Step 4: Scheduling Final Disposal
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS office or a licensed hazardous waste contractor to schedule a pickup.[2]
-
Follow all institutional procedures for waste pickup requests and manifest documentation.
-
Never attempt to transport hazardous waste off-site personally.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Cleanup
This procedure is for minor, incidental spills that can be safely managed by trained laboratory personnel.[17]
-
Alert Personnel: Immediately notify others in the area.[18]
-
Don PPE: Before cleanup, put on the full PPE described in Section 2.[18]
-
Contain the Spill: If the material is a solid, carefully sweep it up to avoid creating dust.[14] For liquids, build a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[17][19] Work from the outside of the spill inward.[18][19]
-
Collect Waste: Scoop the absorbed material or swept solid into a designated hazardous waste container.[2][18]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and any contaminated rinse water as hazardous waste.[18]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 8-Ethoxyquinolin-5-amine waste.
Caption: Workflow for the safe disposal of 8-Ethoxyquinolin-5-amine waste.
References
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023, December 22). SKC Inc. Retrieved from [Link]
-
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
-
List of Acutely Hazardous Waste. (n.d.). University of California, Berkeley Environment, Health & Safety. Retrieved from [Link]
-
List of Acutely Hazardous Wastes. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). University of Florida. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
8-Chloro-5-quinolinamine. (n.d.). PubChem. Retrieved from [Link]
-
8-Methyl-5-quinolinamine. (n.d.). PubChem. Retrieved from [Link]
-
5-Amino-8-hydroxyquinoline dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
5-Methoxyquinolin-8-amine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. international.skcinc.com [international.skcinc.com]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. fishersci.com [fishersci.com]
- 17. jk-sci.com [jk-sci.com]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. qmul.ac.uk [qmul.ac.uk]
Comprehensive Safety and Logistics Guide for Handling 8-Ethoxyquinolin-5-amine
This guide provides essential, immediate safety and logistical information for the handling of 8-Ethoxyquinolin-5-amine in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and compliant use of this compound. The following protocols are grounded in the known hazards of structurally similar aromatic amines and quinoline derivatives, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for 8-Ethoxyquinolin-5-amine.
Hazard Assessment and Core Principles
Core Safety Directives:
-
Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, ingestion, and skin or eye contact.
-
Engineering Controls as Primary Defense: Always work within a certified chemical fume hood to control airborne contaminants.[2][4]
-
Personal Protective Equipment (PPE) as a Necessary Barrier: Appropriate PPE must be worn at all times when handling this compound.
-
Preparedness for Emergencies: Be familiar with emergency procedures, including spill cleanup and first aid, before beginning any work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical for preventing exposure to 8-Ethoxyquinolin-5-amine. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Required to protect against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant splash risk.[5][6] |
| Skin Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended. A study on aniline, a related aromatic amine, demonstrated varying breakthrough times for different glove materials, underscoring the importance of proper glove selection.[7] Always inspect gloves for integrity before use. |
| Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory to protect against skin contact. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with organic vapor cartridges should be used, particularly when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation.[8] |
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Pre-Handling Preparations
-
Information Review: Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.
Handling Procedures
-
Work Area: Conduct all weighing and manipulation of 8-Ethoxyquinolin-5-amine within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Avoid Dust Generation: If handling a powdered form, take care to minimize the creation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[1]
-
Storage: Store 8-Ethoxyquinolin-5-amine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is crucial for minimizing harm.
Spill Cleanup Protocol
This protocol is for minor spills within a laboratory setting. For major spills, evacuate the area and contact emergency personnel.[9]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[10]
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full complement of recommended PPE.[10]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]
-
Absorb and Collect: Cover the spill with the absorbent material, working from the outside in.[11] Once fully absorbed, carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[10][12]
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[10] Some commercial decontamination solutions are specifically designed for aromatic amines.[13]
-
Ventilate: Allow the area to ventilate before resuming work.
First Aid for Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][12] |
Disposal Plan
All waste containing 8-Ethoxyquinolin-5-amine, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. The preferred method of destruction is typically incineration in a permitted facility.[14]
-
Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or in the general trash, as quinoline derivatives are known to be toxic to aquatic life.[1][3]
Logical Workflow for Handling 8-Ethoxyquinolin-5-amine
The following diagram illustrates the decision-making process and logical flow for safely handling this compound.
Caption: Logical workflow for the safe handling of 8-Ethoxyquinolin-5-amine.
References
- Chemos GmbH & Co. KG. (2019).
- Benchchem. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- SKC Inc. (2023).
- Fisher Scientific. (2009).
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Loba Chemie. (n.d.).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Grainger. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- SKC Inc. (n.d.).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 8-Ethoxyquinoline-5-sulfonic acid.
- Sigma-Aldrich. (n.d.). 5-ethoxyquinolin-8-amine | 1154275-84-9.
- ScienceLab.com. (2010).
- CDH Fine Chemical. (n.d.).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- TCI Chemicals. (2024). SAFETY DATA SHEET - 5-Amino-8-hydroxyquinoline Dihydrochloride.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2021).
- Echemi. (n.d.).
- ChemScene. (n.d.). 5-Ethoxyquinolin-8-amine | 1154275-84-9.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 5-ethoxyquinolin-8-amine | 1154275-84-9.
- Benchchem. (n.d.).
- Carl ROTH. (n.d.).
- PubChem. (n.d.). 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Bromoquinoline-8-thiol.
- Sigma-Aldrich. (n.d.). 5-ethoxyquinolin-8-amine | 1154275-84-9.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actylislab.com [actylislab.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. international.skcinc.com [international.skcinc.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
